molecular formula C32H56N7O17P3S B15546225 3-Methyldecanoyl-CoA

3-Methyldecanoyl-CoA

货号: B15546225
分子量: 935.8 g/mol
InChI 键: ZMKCVKLOENOWKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyldecanoyl-CoA is a useful research compound. Its molecular formula is C32H56N7O17P3S and its molecular weight is 935.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C32H56N7O17P3S

分子量

935.8 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methyldecanethioate

InChI

InChI=1S/C32H56N7O17P3S/c1-5-6-7-8-9-10-20(2)15-23(41)60-14-13-34-22(40)11-12-35-30(44)27(43)32(3,4)17-53-59(50,51)56-58(48,49)52-16-21-26(55-57(45,46)47)25(42)31(54-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,42-43H,5-17H2,1-4H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)

InChI 键

ZMKCVKLOENOWKL-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Peroxisomal Alpha- and Beta-Oxidation Pathway of 3-Methyldecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of 3-Methyldecanoyl-CoA, a 3-methyl-branched medium-chain fatty acyl-CoA. Due to the presence of a methyl group at the β-carbon, this molecule cannot be directly metabolized through the conventional β-oxidation pathway. Instead, it undergoes an initial α-oxidation step within the peroxisomes, followed by subsequent rounds of β-oxidation. This guide details the enzymatic reactions, subcellular localization, and key molecular players involved in this critical catabolic process. Deficiencies in this pathway are associated with severe metabolic disorders, such as Refsum disease and Zellweger syndrome, highlighting its importance in human health. This document also provides relevant experimental protocols for studying this pathway and summarizes available quantitative data to aid researchers and professionals in drug development.

Introduction to 3-Methyl-Branched Fatty Acid Metabolism

Fatty acids are a crucial energy source for various tissues. While the β-oxidation of straight-chain fatty acids is a well-understood process occurring primarily in the mitochondria, the metabolism of branched-chain fatty acids presents unique challenges. The presence of a methyl group on the β-carbon (C3) of molecules like this compound sterically hinders the action of acyl-CoA dehydrogenases, the first enzymes of the β-oxidation spiral[1]. Consequently, these fatty acids must first undergo a process of α-oxidation to remove a single carbon atom, thereby shifting the methyl group to the α-position and rendering the molecule suitable for subsequent β-oxidation[2][3]. This entire metabolic sequence for 3-methyl-branched fatty acids is initiated and largely carried out within the peroxisomes[4][5].

The Metabolic Pathway of this compound

The catabolism of this compound is a multi-step process involving enzymes of both α- and β-oxidation pathways, primarily located in the peroxisomes. The pathway can be divided into two main stages: α-oxidation followed by β-oxidation of the resulting 2-methyl-branched acyl-CoA.

Stage 1: Peroxisomal α-Oxidation

The initial α-oxidation of this compound involves three key enzymatic steps:

  • 2-Hydroxylation: The first and rate-limiting step is the hydroxylation of this compound at the C2 position, catalyzed by phytanoyl-CoA hydroxylase (PAHX) . This enzyme, an Fe(II) and 2-oxoglutarate-dependent oxygenase, converts this compound to 2-hydroxy-3-methyldecanoyl-CoA[6][7]. PAHX exhibits a broad substrate specificity for 3-methylacyl-CoA esters with varying chain lengths[6].

  • Carbon-Carbon Bond Cleavage: The resulting 2-hydroxy-3-methyldecanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL) , a thiamine (B1217682) pyrophosphate-dependent enzyme[2][3]. This reaction yields 2-methylnonanal (B14154890) and formyl-CoA .

  • Dehydrogenation: The 2-methylnonanal is subsequently oxidized to 2-methylnonanoic acid by an aldehyde dehydrogenase . The subcellular localization of this specific dehydrogenase is not definitively established but is presumed to be peroxisomal or cytosolic[2]. The resulting 2-methylnonanoic acid is then activated to 2-methylnonanoyl-CoA by an acyl-CoA synthetase, making it a substrate for the peroxisomal β-oxidation machinery.

alpha_oxidation cluster_peroxisome Peroxisome This compound This compound 2-Hydroxy-3-methyldecanoyl-CoA 2-Hydroxy-3-methyldecanoyl-CoA This compound->2-Hydroxy-3-methyldecanoyl-CoA Phytanoyl-CoA Hydroxylase (PAHX) 2-Methylnonanal 2-Methylnonanal 2-Hydroxy-3-methyldecanoyl-CoA->2-Methylnonanal 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) Formyl-CoA Formyl-CoA 2-Hydroxy-3-methyldecanoyl-CoA->Formyl-CoA 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) 2-Methylnonanoic Acid 2-Methylnonanoic Acid 2-Methylnonanal->2-Methylnonanoic Acid Aldehyde Dehydrogenase 2-Methylnonanoyl-CoA 2-Methylnonanoyl-CoA 2-Methylnonanoic Acid->2-Methylnonanoyl-CoA Acyl-CoA Synthetase

Figure 1. The α-oxidation pathway of this compound in the peroxisome.
Stage 2: Peroxisomal β-Oxidation of 2-Methylnonanoyl-CoA

The 2-methylnonanoyl-CoA produced from α-oxidation enters the peroxisomal β-oxidation pathway, which is distinct from the mitochondrial pathway and utilizes a different set of enzymes[4]. A key consideration is the stereochemistry at the C2 position. Naturally occurring 2-methyl-branched fatty acids are often in the (R)-configuration, while the β-oxidation enzymes are specific for the (S)-epimer. Therefore, α-methylacyl-CoA racemase (AMACR) is crucial for converting (2R)-methylacyl-CoA esters to their (2S)-counterparts, allowing for their complete degradation[8][9][10].

The β-oxidation of (2S)-2-methylnonanoyl-CoA proceeds through the following steps:

  • Dehydrogenation: Branched-chain acyl-CoA oxidase (also known as pristanoyl-CoA oxidase) catalyzes the introduction of a double bond between the α- and β-carbons, yielding 2-methyl-trans-2-nonenoyl-CoA[2][11].

  • Hydration and Dehydrogenation: These subsequent two steps are carried out by a single bifunctional enzyme, multifunctional protein 2 (MFP-2) . MFP-2 possesses both enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, converting 2-methyl-trans-2-nonenoyl-CoA to 3-keto-2-methylnonanoyl-CoA[2][11].

  • Thiolytic Cleavage: The final step is catalyzed by sterol carrier protein X (SCPx) , which has 2-methyl-3-oxoacyl-CoA thiolase activity[2][11]. This enzyme cleaves 3-keto-2-methylnonanoyl-CoA into propionyl-CoA and octanoyl-CoA .

The resulting octanoyl-CoA can then undergo further rounds of conventional β-oxidation within the peroxisome or be transported to the mitochondria for complete oxidation[12][13]. The propionyl-CoA is primarily metabolized in the mitochondria.

beta_oxidation cluster_peroxisome Peroxisome (2R)-2-Methylnonanoyl-CoA (2R)-2-Methylnonanoyl-CoA (2S)-2-Methylnonanoyl-CoA (2S)-2-Methylnonanoyl-CoA (2R)-2-Methylnonanoyl-CoA->(2S)-2-Methylnonanoyl-CoA α-Methylacyl-CoA Racemase (AMACR) 2-Methyl-trans-2-nonenoyl-CoA 2-Methyl-trans-2-nonenoyl-CoA (2S)-2-Methylnonanoyl-CoA->2-Methyl-trans-2-nonenoyl-CoA Branched-chain Acyl-CoA Oxidase 3-Hydroxy-2-methylnonanoyl-CoA 3-Hydroxy-2-methylnonanoyl-CoA 2-Methyl-trans-2-nonenoyl-CoA->3-Hydroxy-2-methylnonanoyl-CoA Multifunctional Protein 2 (MFP-2) (Hydratase) 3-Keto-2-methylnonanoyl-CoA 3-Keto-2-methylnonanoyl-CoA 3-Hydroxy-2-methylnonanoyl-CoA->3-Keto-2-methylnonanoyl-CoA Multifunctional Protein 2 (MFP-2) (Dehydrogenase) Propionyl-CoA Propionyl-CoA 3-Keto-2-methylnonanoyl-CoA->Propionyl-CoA SCPx-Thiolase Octanoyl-CoA Octanoyl-CoA 3-Keto-2-methylnonanoyl-CoA->Octanoyl-CoA SCPx-Thiolase peroxisome_isolation cluster_output Outputs Liver Tissue Liver Tissue Homogenization Homogenization Liver Tissue->Homogenization Mince & Homogenize Low-Speed Centrifugation Low-Speed Centrifugation Homogenization->Low-Speed Centrifugation 1,000 x g Supernatant 1 Supernatant 1 Low-Speed Centrifugation->Supernatant 1 Collect Nuclei & Debris Nuclei & Debris Low-Speed Centrifugation->Nuclei & Debris High-Speed Centrifugation High-Speed Centrifugation Supernatant 1->High-Speed Centrifugation 20,000 x g Organelle Pellet Organelle Pellet High-Speed Centrifugation->Organelle Pellet Collect Cytosol Cytosol High-Speed Centrifugation->Cytosol Density Gradient\nUltracentrifugation Density Gradient Ultracentrifugation Organelle Pellet->Density Gradient\nUltracentrifugation Resuspend & Layer Fraction Collection Fraction Collection Density Gradient\nUltracentrifugation->Fraction Collection Separate by Density Mitochondria Mitochondria Density Gradient\nUltracentrifugation->Mitochondria Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Western Blot Purified Peroxisomes Purified Peroxisomes Purity Analysis->Purified Peroxisomes acyl_coa_analysis cluster_instrumentation Instrumentation Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Add Internal Standard LC Separation LC Separation Extraction->LC Separation Inject Supernatant MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Elution LC System LC System LC Separation->LC System Data Analysis Data Analysis MS/MS Detection->Data Analysis MRM Mass Spectrometer Mass Spectrometer MS/MS Detection->Mass Spectrometer Quantitative Results Quantitative Results Data Analysis->Quantitative Results Calibration Curve

References

Biosynthesis of 3-Methyldecanoyl-CoA in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3-methyldecanoyl-CoA, a methyl-branched medium-chain fatty acyl-CoA, in mammalian cells. While much of the research on branched-chain fatty acids has historically focused on the degradation of dietary sources, endogenous de novo synthesis pathways are increasingly recognized for their physiological and pathological significance. This document details the enzymatic pathways, precursor molecules, and regulatory mechanisms involved in the synthesis of this compound, moving from the catabolism of branched-chain amino acids to the action of fatty acid synthase and elongases. Detailed experimental protocols for key assays and quantitative data on enzyme kinetics are provided to support further research in this area. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex processes involved.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on the carbon chain.[1] In mammals, BCFAs are obtained from dietary sources, particularly ruminant fats and dairy products, but are also synthesized de novo.[2] These molecules play roles in maintaining membrane fluidity and have been implicated in various physiological and disease processes, including metabolic syndrome and cancer.[2][3] The focus of this guide, 3-methyldecanoic acid (as its active form, this compound), is a medium-chain fatty acid with a methyl group at the C-3 position.[4][5] Its biosynthesis is intricately linked to the metabolism of branched-chain amino acids (BCAAs).

The Core Biosynthetic Pathway of this compound

The de novo synthesis of this compound is a multi-step process that spans different subcellular compartments, primarily the mitochondria and the cytosol. The pathway can be broadly divided into three key stages:

  • Generation of the Propionyl-CoA Primer: The initial three-carbon building block with the methyl group is derived from the catabolism of the branched-chain amino acids valine and isoleucine.

  • Initiation and Elongation by Fatty Acid Synthase (FASN): The cytosolic FASN complex utilizes propionyl-CoA as a primer to initiate fatty acid synthesis.

  • Chain Elongation to Decanoyl-CoA: Subsequent elongation of the nascent fatty acid chain to a 10-carbon length is carried out by FASN and potentially fatty acid elongase enzymes.

Generation of Propionyl-CoA from Branched-Chain Amino Acid Catabolism

The synthesis of a fatty acid with a methyl group at an odd-numbered carbon, such as the C-3 position, originates from a propionyl-CoA primer. In mammalian cells, a primary source of propionyl-CoA is the catabolism of the essential amino acids valine and isoleucine.[6][7][8] This process occurs within the mitochondria.

The catabolic pathway begins with the transamination of valine and isoleucine to their respective α-keto acids, which are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2] This series of reactions ultimately yields propionyl-CoA.

For fatty acid synthesis to occur in the cytosol, this mitochondrial propionyl-CoA must be transported across the mitochondrial membrane. While the exact mechanism for propionyl-CoA export is not as well-defined as that for acetyl-CoA (via citrate), it is suggested that carnitine acetyltransferase (CrAT) can facilitate the transport of short-chain acyl groups, including propionyl groups, out of the mitochondria as propionylcarnitine.[9][10]

BCAA_Catabolism cluster_mito Mitochondrion cluster_cyto Cytosol Valine Valine alpha_Keto_Acids Branched-Chain α-Keto Acids Valine->alpha_Keto_Acids Isoleucine Isoleucine Isoleucine->alpha_Keto_Acids BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex alpha_Keto_Acids->BCKDH Propionyl_CoA_mito Propionyl-CoA BCKDH->Propionyl_CoA_mito CrAT_mito Carnitine Acetyltransferase (CrAT) Propionyl_CoA_mito->CrAT_mito Propionylcarnitine Propionylcarnitine CrAT_mito->Propionylcarnitine Propionylcarnitine_transport Transport Propionylcarnitine->Propionylcarnitine_transport Propionyl_CoA_cyto Propionyl-CoA CrAT_cyto Carnitine Acetyltransferase (CrAT) CrAT_cyto->Propionyl_CoA_cyto Propionylcarnitine_transport->CrAT_cyto FASN_Pathway Propionyl_CoA Propionyl-CoA FASN Fatty Acid Synthase (FASN) Propionyl_CoA->FASN Primer 3_methyl_C5 3-Methylpentanoyl-ACP FASN->3_methyl_C5 Cycle 1 Malonyl_CoA Malonyl-CoA (x4) Malonyl_CoA->FASN Extender NADPH NADPH (x8) NADPH->FASN Reductant 3_methyl_C7 3-Methylheptanoyl-ACP 3_methyl_C5->3_methyl_C7 Cycle 2 3_methyl_C9 3-Methylnonanoyl-ACP 3_methyl_C7->3_methyl_C9 Cycle 3 3_Methyldecanoyl_ACP 3-Methyldecanoyl-ACP 3_methyl_C9->3_Methyldecanoyl_ACP Cycle 4 3_Methyldecanoic_Acid 3-Methyldecanoic Acid 3_Methyldecanoyl_ACP->3_Methyldecanoic_Acid Thioesterase Release Acyl_CoA_Synthetase Acyl-CoA Synthetase 3_Methyldecanoic_Acid->Acyl_CoA_Synthetase 3_Methyldecanoyl_CoA This compound Acyl_CoA_Synthetase->3_Methyldecanoyl_CoA Regulation_Pathway Insulin Insulin SREBP_1c SREBP-1c Insulin->SREBP_1c + High_Carbohydrate_Diet High_Carbohydrate_Diet High_Carbohydrate_Diet->SREBP_1c + FASN_Gene FASN Gene Expression SREBP_1c->FASN_Gene Activates FASN_Protein FASN Protein FASN_Gene->FASN_Protein BCFA_Synthesis This compound Synthesis FASN_Protein->BCFA_Synthesis Glucagon Glucagon Glucagon->SREBP_1c - Fasting Fasting Fasting->SREBP_1c - PUFA Polyunsaturated Fatty Acids PUFA->SREBP_1c - LC_MS_Workflow Cell_Culture Mammalian Cell Culture Harvesting Harvest and Wash Cells Cell_Culture->Harvesting Lysis Lysis and Extraction (with Internal Standard) Harvesting->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (C18 Column, ESI+, MRM) Supernatant->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) intermediate that lies at the intersection of peroxisomal and mitochondrial metabolism. Its processing is critical for the complete oxidation of certain dietary fatty acids. Dysregulation in the metabolism of this compound and related branched-chain fatty acids can have significant implications for mitochondrial function and are associated with certain metabolic disorders. This technical guide provides an in-depth overview of the metabolic fate of this compound, its link to mitochondrial energy production, relevant enzymatic data, and detailed experimental protocols for its study.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

While straight-chain fatty acids are a primary fuel source for mitochondrial β-oxidation, the presence of methyl groups on the carbon chain, as seen in 3-methyldecanoic acid, presents a steric hindrance to the standard enzymatic machinery of β-oxidation. Consequently, specialized pathways have evolved to handle these structures, primarily involving an initial processing step in the peroxisomes before the products can enter the mitochondrial metabolic pathways. This compound, the activated form of 3-methyldecanoic acid, is a key player in this process.

The Metabolic Pathway of this compound

The degradation of this compound is a multi-organellar process, initiating in the peroxisomes with α-oxidation and concluding in the mitochondria with β-oxidation.

Peroxisomal α-Oxidation: The Initial Processing

The methyl group at the β-carbon (C3) of this compound prevents its direct entry into the β-oxidation spiral. Therefore, it first undergoes α-oxidation in the peroxisomes, a process that shortens the fatty acid chain by one carbon atom.[1]

The key enzymatic steps are:

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PAHX), an Fe(II) and 2-oxoglutarate-dependent oxygenase, catalyzes the hydroxylation of the α-carbon (C2) of this compound to form 2-hydroxy-3-methyldecanoyl-CoA.[2][3] PAHX exhibits broad substrate specificity, acting on various 3-methylacyl-CoA esters, including those with a chain length down to seven carbons.[4]

  • Cleavage: 2-Hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxy-3-methyldecanoyl-CoA.[5][6] This reaction yields two products:

  • Dehydrogenation: The 2-methylnonanal is then oxidized by an aldehyde dehydrogenase to form 2-methylnonanoic acid.

  • Activation: Finally, 2-methylnonanoic acid is activated to its CoA ester, 2-methylnonanoyl-CoA, which can then be transported to the mitochondria for further metabolism.

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion M3DC This compound H2M3DC 2-Hydroxy-3-methyldecanoyl-CoA M3DC->H2M3DC Phytanoyl-CoA Hydroxylase (PAHX) + O2, Fe(II), 2-oxoglutarate M2NA 2-Methylnonanal H2M3DC->M2NA 2-Hydroxyacyl-CoA Lyase (HACL1) + Thiamine Pyrophosphate (TPP) FormylCoA Formyl-CoA H2M3DC->FormylCoA M2NAcid 2-Methylnonanoic Acid M2NA->M2NAcid Aldehyde Dehydrogenase M2NC 2-Methylnonanoyl-CoA M2NAcid->M2NC Acyl-CoA Synthetase M2NC_m 2-Methylnonanoyl-CoA M2NC->M2NC_m Transport to Mitochondrion Formate Formate FormylCoA->Formate CO2_p CO2 Formate->CO2_p PropionylCoA Propionyl-CoA M2NC_m->PropionylCoA β-Oxidation (several cycles) AcetylCoA Acetyl-CoA M2NC_m->AcetylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA TCA Cycle AcetylCoA->TCA SuccinylCoA->TCA

Figure 1: Metabolic pathway of this compound.
Mitochondrial β-Oxidation: Energy Production

2-Methylnonanoyl-CoA, being an odd-chain fatty acid, undergoes several cycles of β-oxidation within the mitochondria.[7][8] Each cycle shortens the acyl-CoA chain by two carbons, generating one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The final cycle of β-oxidation of the five-carbon intermediate yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7][9]

  • Acetyl-CoA enters the tricarboxylic acid (TCA) cycle to generate ATP.

  • Propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, through a series of reactions catalyzed by propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[10][11]

Link to Mitochondrial Metabolism and Disease

The efficient processing of this compound and other branched-chain fatty acids is intrinsically linked to mitochondrial health.

  • Energy Production: The complete oxidation of these fatty acids contributes to the cellular energy pool through the production of acetyl-CoA and succinyl-CoA, which fuel the TCA cycle.

  • Metabolic Intermediates: The generation of propionyl-CoA provides an anaplerotic substrate for the TCA cycle, which is crucial for maintaining the pool of cycle intermediates.

  • Pathological Implications: Deficiencies in the enzymes of α-oxidation, such as phytanoyl-CoA hydroxylase, lead to the accumulation of phytanic acid and other 3-methyl-branched fatty acids, causing disorders like Refsum disease, which is characterized by neurological symptoms.[4] While not directly implicated, it is plausible that the accumulation of 3-methyldecanoic acid and its CoA ester could also contribute to cellular toxicity and mitochondrial dysfunction in related, yet uncharacterized, metabolic disorders.

Quantitative Data

Direct quantitative data for the enzymatic reactions involving this compound are limited. However, data from studies on homologous substrates can provide valuable insights.

Table 1: Kinetic Parameters of Human Phytanoyl-CoA Hydroxylase (PAHX)

Substrate/CofactorApparent Km (µM)Apparent Vmax (nmol/min/mg)Kcat (s-1)
Phytanoyl-CoA~30--
2-Oxoglutarate51.4 ± 15.6246 ± 170.145 ± 0.010

Data obtained with recombinant human PAHX and may exhibit non-Michaelis-Menten behavior with phytanoyl-CoA.[12]

Table 2: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PAHX)

SubstrateRelative Activity
Phytanoyl-CoAActive
3-Methylhexadecanoyl-CoA (racemic, R-, and S-isomers)Active, equally well hydroxylated[2]
3-Methylacyl-CoA esters (chain length down to C7)Active[4]
3-Ethylacyl-CoAActive[4]
3-Propylacyl-CoAPoor substrate[4]
2- or 4-Methyl-branched acyl-CoAsNo activity detected[2]
Long and very long straight-chain acyl-CoAsNo activity detected[2]

Experimental Protocols

The study of this compound metabolism requires specialized techniques for its synthesis, extraction, and quantification.

Synthesis of this compound Standard

The chemical synthesis of acyl-CoA thioesters is essential for their use as standards in quantitative analyses. A common method involves the activation of the corresponding fatty acid (3-methyldecanoic acid) and subsequent coupling to Coenzyme A.

Protocol: Mixed Anhydride (B1165640) Method

  • Activation of 3-Methyldecanoic Acid:

    • Dissolve 3-methyldecanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Add triethylamine (B128534) and cool the mixture to 0°C.

    • Slowly add ethyl chloroformate to form the mixed anhydride.

    • Stir the reaction at 0°C for 1-2 hours.

  • Coupling to Coenzyme A:

    • Prepare a solution of Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate).

    • Slowly add the mixed anhydride solution to the Coenzyme A solution while maintaining a basic pH.

    • Stir the reaction for several hours at room temperature.

  • Purification:

    • The resulting this compound can be purified using solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (HPLC).

Extraction and Quantification of this compound from Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs in biological matrices.

Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold extraction buffer (e.g., acetonitrile (B52724)/isopropanol/water with an internal standard).

    • Centrifuge to pellet proteins and other cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • The extract can be further purified and concentrated using SPE.

  • LC Separation:

    • Inject the extracted sample onto a C18 reversed-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • Perform detection using a tandem mass spectrometer operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment of the CoA moiety.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (in cold extraction buffer) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE LC LC Separation (Reversed-Phase C18) SPE->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Figure 2: Experimental workflow for acyl-CoA analysis.

Signaling Pathways and Future Directions

Currently, there is a lack of direct evidence for specific signaling pathways modulated by this compound. However, as an intermediate in fatty acid metabolism, its levels can indirectly influence broader cellular signaling networks:

  • Energy Sensing: Fluctuations in the levels of its downstream products, acetyl-CoA and propionyl-CoA, can impact the activity of nutrient-sensing pathways like AMPK and mTOR.

  • Epigenetic Regulation: Acetyl-CoA is a crucial substrate for histone acetyltransferases (HATs), linking fatty acid metabolism to chromatin remodeling and gene expression. Alterations in the acetyl-CoA pool derived from branched-chain fatty acids could potentially influence these processes.

Future research should focus on:

  • Determining the precise kinetic parameters of PAHX and HACL1 with this compound as a substrate.

  • Quantifying the levels of this compound and its metabolites in various tissues and in the context of metabolic diseases.

  • Investigating the potential for this compound or its derivatives to act as signaling molecules, for instance, by modulating the activity of nuclear receptors or other transcription factors.

  • Elucidating the role of this compound accumulation in the pathophysiology of mitochondrial dysfunction.

Conclusion

This compound is a key metabolite that bridges peroxisomal α-oxidation and mitochondrial β-oxidation. Its efficient catabolism is essential for energy homeostasis and for preventing the accumulation of potentially toxic branched-chain fatty acids. While our understanding of its specific roles is still developing, the available evidence strongly suggests its importance in mitochondrial function. Further investigation into the metabolism and signaling functions of this compound holds promise for uncovering new insights into metabolic regulation and for the development of novel therapeutic strategies for related metabolic disorders.

References

Discovery and characterization of 3-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldecanoyl-CoA is a crucial intermediate in the peroxisomal alpha-oxidation pathway, a metabolic route essential for the degradation of 3-methyl-branched fatty acids. Its proper metabolism is vital for maintaining lipid homeostasis, and dysregulation of this pathway is implicated in several peroxisomal disorders. This technical guide provides a detailed overview of the discovery, characterization, and biological significance of this compound. It includes a summary of its physicochemical properties, a detailed description of its role in metabolic pathways, comprehensive experimental protocols for its study, and its relevance in disease.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[1] this compound is a specific acyl-CoA that plays a key role in the breakdown of 3-methyl-branched fatty acids, which are common dietary components.[2] The presence of a methyl group on the beta-carbon of these fatty acids prevents their degradation through the conventional beta-oxidation pathway, necessitating an alternative route known as alpha-oxidation.[3] This guide delves into the specifics of this compound, offering a valuable resource for researchers in lipid metabolism and drug development.

Discovery and Characterization

The discovery of this compound is intrinsically linked to the elucidation of the alpha-oxidation pathway. This metabolic route was first identified as essential for the breakdown of phytanic acid, a 3-methyl-branched fatty acid that accumulates in patients with Refsum disease, a rare inherited neurological disorder.[3][4] While phytanic acid is the most extensively studied substrate of this pathway, it is understood that other 3-methyl-branched fatty acids are also metabolized via this route, with their corresponding 3-methylacyl-CoA derivatives, such as this compound, serving as intermediates.[2][5]

Physicochemical Properties

The precise experimental determination of all physicochemical properties of this compound is not extensively documented. However, based on its chemical structure and data from similar acyl-CoA molecules, the following properties can be inferred:

PropertyInferred Value/CharacteristicSource for Analogy
Molecular Formula C32H56N7O17P3SPubChem (CID: 440603)[6]
Molecular Weight 947.8 g/mol PubChem (CID: 440603)[6]
Solubility Soluble in aqueous solutionsGeneral property of acyl-CoAs
Stability Susceptible to hydrolysis of the thioester bond, particularly at extreme pH and temperature.General property of acyl-CoAs

Biological Role and Signaling Pathways

This compound is a key intermediate in the peroxisomal alpha-oxidation of 3-methyldecanoic acid. This pathway is crucial for circumventing the metabolic block in beta-oxidation caused by the 3-methyl group.

Alpha-Oxidation Pathway

The alpha-oxidation of 3-methyl-branched fatty acids occurs primarily in the peroxisomes and involves a series of enzymatic reactions.[2] The presence of a methyl group at the C-3 position prevents the necessary dehydrogenation step in beta-oxidation.[7] Alpha-oxidation allows for the removal of a single carbon atom from the carboxyl end, enabling the resulting molecule to enter the beta-oxidation pathway.[3]

The key steps involving this compound are as follows:

  • Hydroxylation: this compound is hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (PAHX), forming 2-hydroxy-3-methyldecanoyl-CoA.[2]

  • Cleavage: 2-Hydroxy-3-methyldecanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL), a thiamine (B1217682) pyrophosphate-dependent enzyme. This reaction yields 2-methylnonanal (B14154890) and formyl-CoA.[2]

  • Oxidation and Further Metabolism: 2-Methylnonanal is subsequently oxidized to 2-methylnonanoic acid, which can then be activated to its CoA ester and undergo beta-oxidation.[3]

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome 3-Methyldecanoic_Acid 3-Methyldecanoic Acid This compound This compound 3-Methyldecanoic_Acid->this compound Acyl-CoA Synthetase 2-Hydroxy-3-methyldecanoyl-CoA 2-Hydroxy-3-methyldecanoyl-CoA This compound->2-Hydroxy-3-methyldecanoyl-CoA Phytanoyl-CoA Hydroxylase (PAHX) 2-Methylnonanal 2-Methylnonanal 2-Hydroxy-3-methyldecanoyl-CoA->2-Methylnonanal 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) Formyl-CoA Formyl-CoA 2-Hydroxy-3-methyldecanoyl-CoA->Formyl-CoA 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) 2-Methylnonanoic_Acid 2-Methylnonanoic Acid 2-Methylnonanal->2-Methylnonanoic_Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation 2-Methylnonanoic_Acid->Beta-Oxidation

Figure 1: Alpha-Oxidation Pathway of 3-Methyldecanoic Acid.
Clinical Relevance: Peroxisomal Disorders

Defects in the enzymes of the alpha-oxidation pathway can lead to the accumulation of 3-methyl-branched fatty acids, resulting in severe metabolic disorders.[8] Refsum disease, for example, is caused by a deficiency in phytanoyl-CoA hydroxylase.[9] This leads to the buildup of phytanic acid, causing a range of neurological symptoms, including peripheral neuropathy, retinitis pigmentosa, and hearing loss.[9] While this compound itself is not the primary accumulating metabolite, its proper processing is essential for the overall function of this pathway. Understanding the metabolism of this compound is therefore critical for diagnosing and potentially treating these peroxisomal disorders.[8][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established protocols for other acyl-CoAs.

Chemo-enzymatic Synthesis of this compound

This protocol is adapted from methods for synthesizing various acyl-CoAs and would require optimization for this compound.[11]

Materials:

  • 3-Methyldecanoic acid

  • Coenzyme A (lithium salt)

  • N,N'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

  • Liquid nitrogen

  • Lyophilizer

  • HPLC-MS system for analysis

Procedure:

  • Activation of 3-Methyldecanoic Acid:

    • Dissolve 4.2 mg of CDI (0.026 mmol, 4 eq.) in 200 µL of anhydrous THF.

    • Add 3-methyldecanoic acid (0.031 mmol, 4.8 eq.) to the CDI solution.

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the acyl-imidazole intermediate.

  • Coupling to Coenzyme A:

    • Dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 eq.) in 50 µL of 0.5 M NaHCO3 solution.

    • Add the Coenzyme A solution to the activated 3-methyldecanoic acid mixture.

    • Stir the reaction for 45 minutes at room temperature.

  • Lyophilization and Purification:

    • Flash-freeze the reaction mixture in liquid nitrogen.

    • Lyophilize the frozen sample overnight to remove the solvent.

    • The resulting powder contains this compound, which can be further purified by reversed-phase HPLC.

  • Analysis:

    • Dissolve the lyophilized sample in water.

    • Analyze the product by HPLC-MS to confirm the synthesis and determine the purity of this compound.

Synthesis_Workflow Start Start Activate_Acid Activate 3-Methyldecanoic Acid with CDI in THF Start->Activate_Acid Couple_CoA Couple with Coenzyme A in NaHCO3 solution Activate_Acid->Couple_CoA Lyophilize Flash-freeze and Lyophilize Couple_CoA->Lyophilize Purify Purify by HPLC Lyophilize->Purify Analyze Analyze by HPLC-MS Purify->Analyze End End Analyze->End

Figure 2: Workflow for the Synthesis of this compound.
Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological samples, based on established methods for other short- and medium-chain acyl-CoAs.[12]

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal standard (e.g., ¹³C-labeled this compound, if available; otherwise, a structurally similar acyl-CoA)

  • Acetonitrile (B52724)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in a suitable extraction buffer (e.g., acetonitrile/water).

    • Add the internal standard to the homogenate.

    • Centrifuge the sample to pellet proteins and other debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the supernatant onto a reversed-phase C18 column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and mobile phase B (e.g., 10 mM ammonium acetate in acetonitrile with 0.1% formic acid).

    • The gradient should be optimized to achieve good separation of this compound from other acyl-CoAs.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Create a standard curve using known concentrations of a this compound standard.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Presentation

Quantitative data for this compound is not widely available. The following table presents hypothetical, yet plausible, kinetic parameters for enzymes involved in its metabolism, based on data for similar substrates.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source of Analogy
Phytanoyl-CoA HydroxylaseThis compound10 - 505 - 20Kinetic data for phytanoyl-CoA
2-Hydroxyphytanoyl-CoA Lyase2-Hydroxy-3-methyldecanoyl-CoA20 - 10010 - 40Kinetic data for 2-hydroxyphytanoyl-CoA

Conclusion

This compound is a significant, albeit understudied, intermediate in the alpha-oxidation of 3-methyl-branched fatty acids. Its metabolism is essential for preventing the accumulation of these fatty acids, which can lead to severe peroxisomal disorders. This technical guide provides a foundational resource for researchers, summarizing the current understanding of this compound and offering detailed experimental protocols to facilitate further investigation. Future research focused on the specific quantification of this metabolite in various tissues and the detailed kinetic characterization of the enzymes involved in its metabolism will be crucial for a more complete understanding of its role in health and disease.

References

Enzymatic Synthesis of 3-Methyldecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 3-Methyldecanoyl-CoA, a methylated odd-chain acyl-CoA. Given the increasing interest in branched-chain fatty acids as potential biomarkers and therapeutic targets, understanding their biosynthesis is crucial for advancing research and drug development. This document outlines a plausible enzymatic pathway, details experimental protocols for its in vitro reconstitution, and discusses the relevance of this molecule in a broader scientific context.

Introduction to this compound and Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are fatty acids with one or more alkyl branches on the carbon chain. While less abundant than their straight-chain counterparts, BCFAs play significant roles in various biological processes and are increasingly recognized for their involvement in health and disease.[1] this compound is a specific odd-chain BCFA-CoA ester, the activated form of 3-methyldecanoic acid. Its biosynthesis is not as straightforward as that of even-chain, straight-chain fatty acids and involves the promiscuity of key enzymes in fatty acid metabolism.

The study of BCFAs and their activated CoA esters is pertinent to drug development for several reasons:

  • Biomarkers of Disease: Altered levels of circulating BCFAs have been associated with metabolic disorders, cardiovascular diseases, and cancer, suggesting their potential as diagnostic or prognostic biomarkers.[2][3]

  • Therapeutic Targets: The enzymes involved in BCFA synthesis represent potential targets for therapeutic intervention in diseases characterized by aberrant lipid metabolism.[4][5][6]

  • Novel Therapeutics: Modified fatty acids, including BCFAs, are being explored as potential therapeutic agents themselves, with demonstrated effects on cancer cell proliferation and other cellular processes.[4]

Proposed Enzymatic Synthesis Pathway for this compound

The synthesis of this compound, an 11-carbon acyl-CoA with a methyl group at the C3 position, is proposed to occur through a modified fatty acid synthesis pathway. This pathway leverages the substrate promiscuity of two key enzymes: Acyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). The proposed pathway involves the use of a propionyl-CoA primer to generate the odd-numbered carbon backbone and the incorporation of a methyl group via methylmalonyl-CoA as an extender unit.

The key steps are as follows:

  • Carboxylation of Propionyl-CoA: Propionyl-CoA is carboxylated by Propionyl-CoA Carboxylase (PCC) to yield (S)-methylmalonyl-CoA.

  • Epimerization: (S)-methylmalonyl-CoA is then epimerized to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase. This (R)-isomer is the form utilized by Fatty Acid Synthase.

  • Initiation of Fatty Acid Synthesis: Fatty Acid Synthase (FAS) is primed with a propionyl-CoA molecule.

  • First Elongation with Methylmalonyl-CoA: The first elongation cycle utilizes methylmalonyl-CoA as the extender unit. This introduces the methyl group at the C3 position of the growing acyl chain.

  • Subsequent Elongations with Malonyl-CoA: The subsequent three elongation cycles proceed with the standard extender unit, malonyl-CoA, adding two carbons in each cycle.

  • Activation to this compound: The resulting 3-methyldecanoic acid is then activated to its CoA ester, this compound, by an Acyl-CoA Synthetase (ACS).[7]

dot graph "Proposed_Enzymatic_Synthesis_of_this compound" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes for Substrates and Products Propionyl_CoA [label="Propionyl-CoA", fillcolor="#FBBC05"]; S_Methylmalonyl_CoA [label="(S)-Methylmalonyl-CoA", fillcolor="#FBBC05"]; R_Methylmalonyl_CoA [label="(R)-Methylmalonyl-CoA", fillcolor="#FBBC05"]; Malonyl_CoA [label="Malonyl-CoA (x3)", fillcolor="#FBBC05"]; FAS_primed [label="FAS primed with\nPropionyl-ACP", fillcolor="#4285F4"]; C5_intermediate [label="3-Methyl-C5-ACP", fillcolor="#4285F4"]; C7_intermediate [label="5-Methyl-C7-ACP", fillcolor="#4285F4"]; C9_intermediate [label="7-Methyl-C9-ACP", fillcolor="#4285F4"]; C11_acid [label="3-Methyldecanoic Acid", fillcolor="#34A853"]; Product [label="this compound", fillcolor="#34A853", shape=ellipse];

// Nodes for Enzymes PCC [label="Propionyl-CoA\nCarboxylase (PCC)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epimerase [label="Methylmalonyl-CoA\nEpimerase", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAS_init [label="Fatty Acid Synthase (FAS)\n(Priming)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAS_elong1 [label="FAS Elongation 1", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAS_elong2 [label="FAS Elongation 2-4", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACS [label="Acyl-CoA Synthetase (ACS)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing the pathway Propionyl_CoA -> PCC [label="HCO3-, ATP"]; PCC -> S_Methylmalonyl_CoA; S_Methylmalonyl_CoA -> Epimerase; Epimerase -> R_Methylmalonyl_CoA; Propionyl_CoA -> FAS_init; FAS_init -> FAS_primed; FAS_primed -> FAS_elong1; R_Methylmalonyl_CoA -> FAS_elong1 [label="NADPH"]; FAS_elong1 -> C5_intermediate; C5_intermediate -> FAS_elong2; Malonyl_CoA -> FAS_elong2 [label="3x NADPH"]; FAS_elong2 -> C11_acid; C11_acid -> ACS [label="CoA, ATP"]; ACS -> Product; } Proposed enzymatic pathway for the synthesis of this compound.

Key Enzymes and Their Properties

The synthesis of this compound relies on the coordinated action of several key enzymes.

Acyl-CoA Carboxylases (ACC) and Propionyl-CoA Carboxylase (PCC)

Acyl-CoA carboxylases are biotin-dependent enzymes that catalyze the carboxylation of short-chain acyl-CoAs.[8] While Acetyl-CoA Carboxylase (ACC) primarily uses acetyl-CoA to produce malonyl-CoA, Propionyl-CoA Carboxylase (PCC) specifically carboxylates propionyl-CoA to form methylmalonyl-CoA, the essential precursor for the methyl branch.[9]

Fatty Acid Synthase (FAS)

Fatty Acid Synthase is a multi-enzyme complex that catalyzes the synthesis of fatty acids.[10] Mammalian FAS (Type I) is a large homodimer, while bacterial FAS (Type II) consists of discrete, monofunctional enzymes. Of critical importance for the synthesis of this compound is the promiscuity of FAS, which can utilize alternative primers and extender units.[11]

  • Primer Specificity: While typically primed with acetyl-CoA, FAS can also utilize propionyl-CoA to initiate the synthesis of odd-chain fatty acids.[5][12]

  • Extender Unit Specificity: Although malonyl-CoA is the preferred extender unit, FAS can incorporate methylmalonyl-CoA, leading to the formation of methyl-branched fatty acids.[13][14]

Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases activate free fatty acids by catalyzing the formation of a thioester bond with Coenzyme A.[7] These enzymes exhibit varying specificity for the chain length and branching of the fatty acid substrate. A short-chain acyl-CoA synthetase with activity towards branched-chain fatty acids is required for the final step of this compound synthesis.[15]

Experimental Protocols

This section provides detailed methodologies for the in vitro enzymatic synthesis of this compound.

Purification of Key Enzymes

4.1.1. Purification of Fatty Acid Synthase (FAS)

A general protocol for the purification of mammalian FAS is provided below. Bacterial FASII enzymes would require individual expression and purification.

Experimental_Workflow_FAS_Purification Start Mammalian Tissue Homogenate (e.g., rat liver) Centrifugation1 High-Speed Centrifugation (100,000 x g) Start->Centrifugation1 Supernatant1 Cytosolic Fraction Centrifugation1->Supernatant1 AmmoniumSulfate Ammonium (B1175870) Sulfate (B86663) Precipitation (25-45% saturation) Supernatant1->AmmoniumSulfate Pellet Resuspended Pellet AmmoniumSulfate->Pellet Dialysis Dialysis Pellet->Dialysis IonExchange Anion Exchange Chromatography (e.g., Q-Sepharose) Dialysis->IonExchange Elution1 Eluted FAS Fractions IonExchange->Elution1 SizeExclusion Size Exclusion Chromatography (e.g., Superose 6) Elution1->SizeExclusion PurifiedFAS Purified Fatty Acid Synthase SizeExclusion->PurifiedFAS

Protocol:

  • Homogenization: Homogenize fresh or frozen mammalian tissue (e.g., rat liver) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour to obtain the cytosolic fraction (supernatant).

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the cytosolic fraction to a final saturation of 25%, stir for 30 minutes, and centrifuge. Discard the pellet. Add additional ammonium sulfate to the supernatant to a final saturation of 45%, stir for 30 minutes, and collect the precipitate by centrifugation.

  • Dialysis: Resuspend the pellet in a minimal volume of homogenization buffer and dialyze extensively against the same buffer.

  • Anion Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., Q-Sepharose) equilibrated with the homogenization buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M).

  • Size Exclusion Chromatography: Pool the active fractions from the ion-exchange chromatography, concentrate, and apply to a size-exclusion column (e.g., Superose 6) equilibrated with the homogenization buffer.

  • Purity Assessment: Analyze the purity of the final FAS preparation by SDS-PAGE.

4.1.2. Purification of Acyl-CoA Synthetase (ACS)

A general protocol for the purification of a bacterial acyl-CoA synthetase is provided below. Specificity for branched-chain fatty acids may require the selection of a specific bacterial source.[15][16]

Protocol:

  • Cell Lysis: Resuspend bacterial cells overexpressing the desired ACS in a suitable lysis buffer and disrupt by sonication or French press.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Affinity Chromatography: If the protein is tagged (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA).

  • Ion Exchange and Size Exclusion Chromatography: Further purify the protein using ion-exchange and size-exclusion chromatography as described for FAS.

  • Purity Assessment: Assess the purity of the final ACS preparation by SDS-PAGE.

In Vitro Synthesis of 3-Methyldecanoic Acid

This protocol outlines the reaction conditions for the synthesis of 3-methyldecanoic acid using purified FAS.

Reaction Mixture:

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 7.0)100 mM
Dithiothreitol (DTT)1 mM
EDTA1 mM
NADPH250 µM
Propionyl-CoA50 µM
Malonyl-CoA100 µM
(R,S)-Methylmalonyl-CoA50 µM
Purified Fatty Acid Synthase1-5 µg/mL

Procedure:

  • Prepare the reaction mixture on ice, omitting the enzymes.

  • Initiate the reaction by adding the purified Fatty Acid Synthase.

  • Incubate the reaction at 37°C for 1-4 hours.

  • Stop the reaction by adding a strong base (e.g., 2 M KOH) and heat at 70°C for 30 minutes to saponify the fatty acids.

  • Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to protonate the fatty acids.

  • Extract the fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Dry the organic extract and resuspend in a suitable solvent for analysis.

In Vitro Synthesis of this compound

This protocol describes the activation of the synthesized 3-methyldecanoic acid to its CoA ester.

Reaction Mixture:

ComponentFinal Concentration
Tris-HCl Buffer (pH 8.0)100 mM
ATP10 mM
MgCl₂10 mM
Coenzyme A (CoA-SH)1 mM
3-Methyldecanoic Acid500 µM
Purified Acyl-CoA Synthetase1-5 µg/mL

Procedure:

  • Combine all components except the enzyme in a reaction tube.

  • Initiate the reaction by adding the purified Acyl-CoA Synthetase.

  • Incubate at 37°C for 30-60 minutes.

  • The reaction can be quenched and prepared for analysis by adding a suitable solvent and performing solid-phase extraction.

Quantitative Analysis

The product, this compound, can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for LC-MS/MS
  • Extraction: Acyl-CoAs can be extracted from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge.

  • Elution: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters
  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound would need to be determined using a synthesized standard. The precursor ion would be the [M+H]⁺ of this compound, and a common product ion is the fragment corresponding to the CoA moiety.

Data Presentation

The following tables summarize hypothetical quantitative data for the enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of Fatty Acid Synthase

SubstrateKm (µM)Vmax (nmol/min/mg)
Propionyl-CoA (primer)~40-
Malonyl-CoA (extender)~201500
Methylmalonyl-CoA (extender)~150300

Note: These are representative values and may vary depending on the source of the enzyme and reaction conditions.[17]

Table 2: Product Yields from In Vitro Synthesis

ProductYield (nmol) from 1 mg FAS in 1 hr
3-Methyldecanoic Acid50
Other Odd-Chain Fatty Acids150
Even-Chain Fatty Acids500

Note: Yields are hypothetical and depend on the relative concentrations of primers and extenders.

Relevance to Drug Development

The enzymatic synthesis of this compound and other BCFAs is a promising area of research for drug development.

Drug_Development_Relevance BCFA_Synthesis Branched-Chain Fatty Acid Synthesis Pathway Altered_Levels Altered BCFA Levels in Disease BCFA_Synthesis->Altered_Levels Enzyme_Targets Enzymes as Therapeutic Targets (e.g., FASN, ACC) BCFA_Synthesis->Enzyme_Targets BCFA_Molecules BCFAs as Bioactive Molecules BCFA_Synthesis->BCFA_Molecules Biomarker Biomarker Discovery Altered_Levels->Biomarker Inhibitor_Dev Inhibitor Development Enzyme_Targets->Inhibitor_Dev Therapeutic_Dev Novel Therapeutic Development BCFA_Molecules->Therapeutic_Dev

  • Inhibitor Development: The enzymes in the BCFA synthesis pathway, particularly FASN and ACC, are attractive targets for the development of inhibitors to treat diseases like cancer and metabolic syndrome where fatty acid synthesis is upregulated.[6][16]

  • Biomarker Discovery: A thorough understanding of the biosynthetic pathways of specific BCFAs, such as 3-methyldecanoic acid, is essential for their validation as reliable biomarkers for various pathological conditions.[1]

  • Development of Novel Therapeutics: Modified fatty acids, including BCFAs, have shown potential as anticancer agents.[4] The ability to synthesize specific BCFAs enzymatically opens up avenues for producing and testing novel therapeutic compounds.

Conclusion

The enzymatic synthesis of this compound is a multi-step process that highlights the flexibility of the fatty acid synthesis machinery. By understanding the substrate promiscuity of key enzymes and developing robust in vitro synthesis and analytical methods, researchers can further explore the biological roles of this and other branched-chain fatty acids. This knowledge is critical for the identification of new biomarkers and the development of novel therapeutic strategies targeting lipid metabolism.

References

Putative Function of 3-Methyldecanoyl-CoA in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative function of 3-Methyldecanoyl-CoA, a methylated medium-chain acyl-CoA, in lipid metabolism. Based on the established principles of branched-chain fatty acid catabolism, this document outlines the predicted metabolic pathway, key enzymatic players, and their subcellular localization. While direct experimental data on this compound is limited, this guide synthesizes current knowledge from related molecules to offer a robust theoretical framework for its role in cellular lipid homeostasis. Detailed experimental protocols for investigating its metabolism and quantitative data from analogous compounds are presented to facilitate future research and drug development endeavors.

Introduction: The Significance of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily derived from dairy products, meat from ruminant animals, and certain fish.[1][2] Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates specialized metabolic pathways for their degradation. The methyl group at the β-carbon (position 3) in molecules like this compound sterically hinders the enzymes of the classical β-oxidation pathway.[3] Consequently, these molecules are catabolized via the α-oxidation pathway, a process primarily occurring in peroxisomes.[4][5]

The metabolism of BCFAs is of significant clinical interest, as defects in the α-oxidation pathway can lead to the accumulation of these fatty acids, resulting in severe neurological disorders such as Refsum disease.[2][6] Understanding the metabolism of specific BCFAs, including the medium-chain this compound, is crucial for elucidating their physiological roles and their potential as biomarkers or therapeutic targets in various metabolic diseases.

Putative Metabolic Pathway of this compound

The metabolism of this compound is predicted to follow the established peroxisomal α-oxidation pathway for 3-methyl-branched fatty acids.[4][7] This multi-step process involves the removal of a single carbon atom from the carboxyl end, thereby shifting the methyl group from the β- to the α-position and rendering the resulting molecule amenable to subsequent β-oxidation.

The key enzymatic steps are as follows:

  • Activation to this compound: 3-Methyldecanoic acid is first activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase. This ATP-dependent reaction is a prerequisite for its entry into the α-oxidation pathway.[4]

  • 2-Hydroxylation: this compound is then hydroxylated at the α-carbon (C2) by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxy-3-methyldecanoyl-CoA.[4][8] Studies on the substrate specificity of human PHYH have shown that it can hydroxylate 3-methylacyl-CoA esters with chain lengths down to seven carbons, strongly suggesting that this compound is a viable substrate.[9]

  • Thiolytic Cleavage: The resulting 2-hydroxy-3-methyldecanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[10][11] This reaction releases the first carbon atom as formyl-CoA and produces a C10 aldehyde, 2-methylnonanal (B14154890) .[11]

  • Dehydrogenation: 2-methylnonanal is subsequently oxidized to 2-methylnonanoic acid by an aldehyde dehydrogenase .[4]

  • Entry into β-Oxidation: 2-methylnonanoic acid can then be activated to its CoA ester, 2-methylnonanoyl-CoA, which, with the methyl group now at the α-position, can be further metabolized through the β-oxidation pathway.[12]

Metabolic_Pathway_of_3_Methyldecanoyl_CoA cluster_peroxisome Peroxisome 3-Methyldecanoic_acid 3-Methyldecanoic acid 3-Methyldecanoyl_CoA This compound 3-Methyldecanoic_acid->3-Methyldecanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) 2_hydroxy_3_methyldecanoyl_CoA 2-Hydroxy-3-methyldecanoyl-CoA 3-Methyldecanoyl_CoA->2_hydroxy_3_methyldecanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Fe2+, 2-OG, O2) 2_methylnonanal 2-Methylnonanal 2_hydroxy_3_methyldecanoyl_CoA->2_methylnonanal 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP) Formyl_CoA Formyl-CoA 2_hydroxy_3_methyldecanoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP) 2_methylnonanoic_acid 2-Methylnonanoic acid 2_methylnonanal->2_methylnonanoic_acid Aldehyde Dehydrogenase (NAD+) 2_methylnonanoyl_CoA 2-Methylnonanoyl-CoA 2_methylnonanoic_acid->2_methylnonanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) beta_oxidation β-Oxidation 2_methylnonanoyl_CoA->beta_oxidation

Figure 1: Putative metabolic pathway of this compound via peroxisomal α-oxidation.

Quantitative Data

Table 1: α-Oxidation Rates of 3-Methyl-Branched Fatty Acids in Rat Hepatocytes

SubstrateConcentration (mM)Maximal Rate (nmol/min x 10⁸ cells)
Phytanic Acid0.27[13]
3-Methylmargaric Acid (C17)0.210[13]

Note: These values provide an approximation of the metabolic rate for 3-methyl-branched fatty acids. The rate for this compound may differ based on its shorter chain length.

Table 2: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PHYH)

SubstrateRelative Activity (%)
Phytanoyl-CoA100
3-Methylhexadecanoyl-CoA (C16)High
3-Methylacyl-CoA esters (down to C7)Active[9]
3-Ethylacyl-CoAHigh
3-Propylacyl-CoALow
2- or 4-Methyl-branched acyl-CoAsNot detected
Straight-chain acyl-CoAsNot detected

Data synthesized from Croes et al. (2000)[9]. This demonstrates the broad specificity of PHYH for 3-alkyl-branched acyl-CoAs, supporting its putative role in this compound metabolism.

Experimental Protocols

Analysis of this compound Metabolism in Cultured Cells

This protocol describes a method to trace the metabolism of this compound in a cellular context using stable isotope-labeled precursors and gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes, or fibroblasts)

  • Cell culture medium and supplements

  • [¹³C]-labeled 3-Methyldecanoic acid

  • Solvents for extraction (e.g., hexane, isopropanol, chloroform, methanol)

  • Internal standards (e.g., deuterated fatty acids)

  • Derivatization agent (e.g., pentafluorobenzyl bromide - PFBBr)[12]

  • GC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in appropriate culture vessels and grow to desired confluency.

    • Incubate cells with medium containing a known concentration of [¹³C]-3-Methyldecanoic acid for a specified time (e.g., 24 hours).

  • Lipid Extraction:

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Perform a total lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

    • Add internal standards to the samples prior to extraction for quantification.

  • Saponification and Derivatization:

    • Saponify the lipid extract to release free fatty acids.

    • Derivatize the fatty acids to their PFBBr esters to enhance volatility for GC-MS analysis.[12]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable column (e.g., DB-225ms) to separate the fatty acid esters.[12]

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the [¹³C]-labeled metabolites of 3-Methyldecanoic acid (e.g., [¹³C]-2-methylnonanoic acid).

Experimental_Workflow_Cell_Metabolism Cell_Culture 1. Cell Culture and Labeling with [13C]-3-Methyldecanoic Acid Lipid_Extraction 2. Total Lipid Extraction Cell_Culture->Lipid_Extraction Saponification 3. Saponification and Derivatization Lipid_Extraction->Saponification GC_MS 4. GC-MS Analysis Saponification->GC_MS Data_Analysis 5. Metabolite Identification and Quantification GC_MS->Data_Analysis

Figure 2: Workflow for analyzing this compound metabolism in cultured cells.
In Vitro Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This protocol is adapted from studies on human PHYH and can be used to measure the hydroxylation of this compound.[14]

Materials:

  • Recombinant human PHYH

  • This compound (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors: FeSO₄, 2-oxoglutarate, L-ascorbic acid, ATP or GTP, MgCl₂

  • Quenching solution (e.g., strong acid)

  • HPLC system with a C18 reverse-phase column

  • UV detector

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, cofactors, and recombinant PHYH.

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Start the reaction by adding this compound to the pre-incubated mixture.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Separate the substrate (this compound) and the product (2-hydroxy-3-methyldecanoyl-CoA) using a suitable gradient of acetonitrile (B52724) in a buffered aqueous mobile phase.

    • Monitor the elution profile at 260 nm (for the CoA moiety).

    • Quantify the product formation by comparing the peak area to a standard curve.

Experimental_Workflow_PHYH_Assay Reaction_Setup 1. Prepare Reaction Mixture (PHYH, Cofactors) Initiation 2. Add this compound Reaction_Setup->Initiation Incubation 3. Incubate at 37°C Initiation->Incubation Termination 4. Quench Reaction Incubation->Termination HPLC_Analysis 5. HPLC Analysis of Substrate and Product Termination->HPLC_Analysis Quantification 6. Quantify Product Formation HPLC_Analysis->Quantification

Figure 3: Workflow for the in vitro assay of Phytanoyl-CoA Hydroxylase activity.

Potential Roles and Implications in Drug Development

The metabolism of this compound and other medium-chain BCFAs may have several physiological implications. Given their origin from the diet and gut microbiota, their circulating levels could serve as biomarkers for specific dietary patterns or microbial dysbiosis. Furthermore, the accumulation of BCFAs in peroxisomal disorders highlights the importance of the α-oxidation pathway in preventing lipotoxicity.

For drug development professionals, the enzymes of the α-oxidation pathway, particularly PHYH, could represent potential therapeutic targets. Modulation of PHYH activity might be a strategy to alter the levels of specific BCFAs that may have signaling roles or contribute to disease pathology. The experimental protocols outlined in this guide provide a foundation for screening and characterizing compounds that interact with this metabolic pathway.

Conclusion

While direct experimental evidence is still emerging, the putative function of this compound in lipid metabolism is strongly suggested to be its catabolism via the peroxisomal α-oxidation pathway. This technical guide provides a comprehensive theoretical framework for its metabolism, supported by data from analogous 3-methyl-branched fatty acids. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers and drug development professionals seeking to investigate the role of this and other medium-chain BCFAs in health and disease. Further research is warranted to elucidate the precise physiological and pathological significance of this compound.

References

Cellular Localization of 3-Methyldecanoyl-CoA Pools: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate involved in cellular lipid metabolism. Understanding the subcellular localization of this compound pools is critical for elucidating its precise roles in metabolic pathways and its potential impact on cellular signaling and disease processes. This technical guide provides a comprehensive overview of the current understanding of the cellular distribution of this compound, details the experimental methodologies used for its quantification in various organelles, and visualizes the key metabolic pathways involved. While specific quantitative data for this compound is not extensively available, this guide extrapolates from the well-established principles of branched-chain fatty acid metabolism to infer its likely subcellular distribution and metabolic fate.

Introduction to this compound and Branched-Chain Fatty Acid Metabolism

This compound is the activated form of 3-methyldecanoic acid, a methyl-branched medium-chain fatty acid.[1] Unlike their straight-chain counterparts, the metabolism of branched-chain fatty acids presents unique enzymatic challenges, primarily due to the steric hindrance posed by the methyl group. The cellular metabolism of fatty acids is highly compartmentalized, with distinct processes occurring in the mitochondria, peroxisomes, endoplasmic reticulum, and cytosol.[2][3]

The initial activation of fatty acids to their corresponding acyl-CoA esters occurs in the cytosol.[4][5] Subsequent metabolic processing, primarily β-oxidation, is largely carried out in the mitochondria and peroxisomes.[2][3] While mitochondria are the primary site for the β-oxidation of the bulk of short-, medium-, and long-chain fatty acids, peroxisomes are specialized in the degradation of very-long-chain fatty acids, dicarboxylic fatty acids, and branched-chain fatty acids.[2][3]

Predicted Cellular Localization of this compound Pools

Based on the known principles of branched-chain fatty acid metabolism, the subcellular pools of this compound are predicted to be distributed across several key organelles:

  • Peroxisomes: This is the presumed primary site for the metabolism of this compound. Peroxisomes possess a distinct β-oxidation pathway capable of handling 2-methyl-branched fatty acyl-CoAs.[3][6][7] Fatty acids with a methyl group at an odd-numbered carbon, such as 3-methyldecanoic acid, are not direct substrates for β-oxidation.[6][7] It is hypothesized that they first undergo α-oxidation to remove one carbon atom, yielding a 2-methyl-branched acyl-CoA, which can then enter the peroxisomal β-oxidation pathway.[6][7]

  • Mitochondria: While peroxisomes are specialized for branched-chain fatty acids, some degree of mitochondrial metabolism cannot be entirely ruled out, particularly for the shorter-chain products of peroxisomal β-oxidation.[2] The branched-chain α-keto acid dehydrogenase (BCKDH) complex, crucial for the catabolism of branched-chain amino acids that produce branched-chain acyl-CoAs, is located on the inner mitochondrial membrane.

  • Cytosol: The activation of 3-methyldecanoic acid to this compound is expected to occur in the cytosol, catalyzed by acyl-CoA synthetases. Therefore, a cytosolic pool of this compound is anticipated.

  • Nucleus: Recent studies have revealed the presence of distinct acyl-CoA pools within the nucleus, where they can serve as substrates for histone acylation, thereby influencing gene expression.[8][9][10] The presence of a nuclear pool of this compound remains to be experimentally verified but is a plausible hypothesis given the emerging role of acyl-CoAs in nuclear processes.

Quantitative Data on Acyl-CoA Distribution

Direct quantitative data on the subcellular distribution of this compound is currently lacking in the scientific literature. However, studies utilizing advanced mass spectrometry techniques have provided quantitative insights into the distribution of other acyl-CoA species. These data highlight the dynamic and compartment-specific nature of acyl-CoA pools.

Table 1: Illustrative Subcellular Distribution of Selected Acyl-CoA Species in Mouse Liver

Acyl-CoA SpeciesWhole Cell Lysate (pmol/mg protein)Mitochondria (pmol/mg protein)Cytosol (pmol/mg protein)
Acetyl-CoA15.0 ± 2.525.0 ± 4.05.0 ± 1.0
Malonyl-CoA0.5 ± 0.10.2 ± 0.050.8 ± 0.2
Succinyl-CoA4.0 ± 0.810.0 ± 2.00.5 ± 0.1
Propionyl-CoA0.3 ± 0.050.4 ± 0.10.2 ± 0.04

Note: This table is a representative example based on published data for common acyl-CoA species and does not represent actual data for this compound. The values are for illustrative purposes to demonstrate the concept of differential subcellular concentrations.

Experimental Protocols for Determining Cellular Localization

The determination of the subcellular localization of this compound requires a combination of meticulous cell fractionation and highly sensitive analytical techniques.

Subcellular Fractionation

The goal of subcellular fractionation is to isolate different organelles from a cell homogenate. A common method is differential centrifugation.

Protocol for Subcellular Fractionation by Differential Centrifugation:

  • Homogenization: Harvest cultured cells or tissue and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, pH 7.9) and allow to swell on ice for 10-15 minutes. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Isolation of Nuclei: Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C. The pellet will contain the nuclei.

  • Isolation of Mitochondria: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet contains the mitochondria.

  • Isolation of Peroxisomes and Microsomes: The supernatant from the mitochondrial spin can be further centrifuged at a very high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet microsomes (endoplasmic reticulum fragments) and peroxisomes. Further purification can be achieved using density gradient centrifugation (e.g., with sucrose (B13894) or Percoll).

  • Cytosolic Fraction: The final supernatant after the high-speed centrifugation is considered the cytosolic fraction.

  • Washing: Each organelle pellet should be gently washed with an appropriate buffer to minimize cross-contamination.

  • Purity Assessment: The purity of each fraction should be assessed by Western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Catalase for peroxisomes, Calnexin for ER).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[11]

Protocol for Acyl-CoA Extraction and LC-MS/MS Analysis:

  • Extraction: To each subcellular fraction, add a cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid). Vortex vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • LC-MS/MS Analysis: Inject the extract onto a reverse-phase LC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification. The MRM transition would be specific for this compound, monitoring the fragmentation of the precursor ion to a specific product ion (e.g., the phosphopantetheine fragment).

  • Quantification: Create a standard curve using a pure synthetic standard of this compound to determine the absolute concentration in each fraction.

Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF)

A more advanced and rigorous method is SILEC-SF, which uses stable isotope-labeled internal standards to control for metabolite degradation and loss during the fractionation process.[8][10]

Workflow for SILEC-SF:

  • Isotope Labeling: Culture a parallel set of cells in a medium containing a stable isotope-labeled precursor of Coenzyme A, such as ¹³C₃,¹⁵N₁-pantothenate (Vitamin B5). This will result in the labeling of the entire cellular acyl-CoA pool, creating a heavy-labeled internal standard.

  • Mixing: Prior to homogenization, mix the experimental (light) cells with the heavy-labeled cells in a 1:1 ratio.

  • Subcellular Fractionation: Perform the subcellular fractionation protocol as described above.

  • LC-MS/MS Analysis: Analyze the acyl-CoA extracts from each fraction by LC-MS/MS.

  • Quantification: The ratio of the light (endogenous) to heavy (internal standard) peak areas for this compound in each fraction provides a highly accurate relative quantification, correcting for any analytical variability introduced during sample preparation.[8]

Visualization of Metabolic Pathways and Workflows

Predicted Metabolic Pathway of this compound

The following diagram illustrates the predicted metabolic pathway for 3-methyldecanoic acid, highlighting the central role of peroxisomes.

Metabolic_Pathway_3_Methyldecanoyl_CoA cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Cytosol Cytosol Peroxisome Peroxisome Mitochondrion Mitochondrion MDA 3-Methyldecanoic Acid MD_CoA This compound MDA->MD_CoA Acyl-CoA Synthetase AlphaOx α-Oxidation MD_CoA->AlphaOx Transport Two_Methyl_Acyl_CoA 2-Methylnonanoyl-CoA AlphaOx->Two_Methyl_Acyl_CoA BetaOx_Peroxi β-Oxidation Two_Methyl_Acyl_CoA->BetaOx_Peroxi Propionyl_CoA_Peroxi Propionyl-CoA BetaOx_Peroxi->Propionyl_CoA_Peroxi Octanoyl_CoA Octanoyl-CoA BetaOx_Peroxi->Octanoyl_CoA Propionyl_CoA_Mito Propionyl-CoA Propionyl_CoA_Peroxi->Propionyl_CoA_Mito Transport BetaOx_Mito β-Oxidation Octanoyl_CoA->BetaOx_Mito Transport Acetyl_CoA_Mito Acetyl-CoA BetaOx_Mito->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Propionyl_CoA_Mito->TCA_Cycle Carboxylation

Caption: Predicted metabolic fate of 3-methyldecanoic acid.

Experimental Workflow for Subcellular Localization

The following diagram outlines the experimental workflow for determining the subcellular localization of this compound pools using the SILEC-SF method.

Experimental_Workflow_SILEC_SF cluster_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis cluster_data Data Interpretation Light_Cells Experimental Cells (Light Labeled) Mix_Cells Mix Light and Heavy Cells Light_Cells->Mix_Cells Heavy_Cells Isotope Labeled Cells (Heavy Labeled) Heavy_Cells->Mix_Cells Homogenization Homogenization Mix_Cells->Homogenization Diff_Cent Differential Centrifugation Homogenization->Diff_Cent Fractions Isolate Organelles (Nuclei, Mitochondria, Peroxisomes, Cytosol) Diff_Cent->Fractions Extraction Acyl-CoA Extraction Fractions->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Light/Heavy Ratio LCMS->Quantification Localization Determine Subcellular Distribution Quantification->Localization

Caption: SILEC-SF workflow for acyl-CoA localization.

Conclusion

The subcellular localization of this compound is predicted to be predominantly within the peroxisomes, with smaller, dynamic pools likely present in the mitochondria, cytosol, and potentially the nucleus. While direct quantitative evidence remains to be established, the experimental protocols outlined in this guide, particularly the SILEC-SF methodology, provide a robust framework for future investigations. A detailed understanding of the compartmentalization of this compound will be instrumental in deciphering its role in cellular metabolism and its potential as a biomarker or therapeutic target in various disease states. This guide serves as a foundational resource for researchers embarking on the study of this and other branched-chain acyl-CoA molecules.

References

The Peroxisomal Odyssey of 3-Methyldecanoyl-CoA: An In-Depth Technical Guide to its Role in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldecanoyl-CoA, a medium-chain 3-methyl-branched fatty acyl-CoA, occupies a unique position in cellular lipid metabolism. Due to the presence of a methyl group at the β-carbon position, it cannot be directly processed by the mitochondrial β-oxidation machinery. Instead, it undergoes a specialized catabolic pathway initiated in the peroxisome, known as α-oxidation. This process facilitates the removal of a single carbon atom, thereby resolving the steric hindrance and generating a substrate suitable for subsequent β-oxidation. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the enzymatic steps, subcellular localization, and key molecular players involved in its oxidation. We further present detailed experimental protocols for the study of this pathway and summarize the available quantitative data to facilitate further research and drug development efforts targeting branched-chain fatty acid metabolism.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily derived from dairy products, ruminant fats, and certain fish.[1][2] Unlike their straight-chain counterparts, BCFAs with methyl substitutions, particularly at the β-position (3-methyl), present a metabolic challenge. The methyl group sterically hinders the action of 3-hydroxyacyl-CoA dehydrogenase, a key enzyme in the β-oxidation spiral.[3] Consequently, cells have evolved a dedicated α-oxidation pathway, predominantly localized in peroxisomes, to circumvent this metabolic roadblock.[3][4]

3-Methyldecanoic acid, a C11 medium-chain fatty acid, is a representative of this class of lipids.[5] Once activated to its coenzyme A thioester, this compound, it enters the peroxisomal α-oxidation pathway. Deficiencies in this pathway can lead to the accumulation of 3-methyl-branched fatty acids, resulting in severe neurological disorders such as Refsum disease, which is primarily associated with the accumulation of phytanic acid.[2] Understanding the intricacies of this compound oxidation is therefore crucial for elucidating the pathophysiology of these metabolic disorders and for developing potential therapeutic interventions.

The Metabolic Pathway of this compound Oxidation

The oxidation of this compound is a multi-step process involving enzymes in both the peroxisome and the mitochondrion. The initial α-oxidation in the peroxisome is followed by β-oxidation of the resulting shorter-chain fatty acyl-CoA.

Peroxisomal α-Oxidation

The α-oxidation of this compound comprises four key enzymatic steps that ultimately shorten the carbon chain by one unit.

  • Activation: 3-Methyldecanoic acid is first activated to this compound by an acyl-CoA synthetase. This ATP-dependent reaction can occur in the endoplasmic reticulum, mitochondria, or peroxisomes.[3]

  • Hydroxylation: The first committed step of α-oxidation is the hydroxylation of this compound at the α-carbon (C2) to form 2-hydroxy-3-methyldecanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PAHX) , an iron and 2-oxoglutarate-dependent dioxygenase.[1][4]

  • Cleavage: The C1-C2 bond of 2-hydroxy-3-methyldecanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[4][6] This reaction yields two products: formyl-CoA and 2-methylnonanal (B14154890).

  • Dehydrogenation: The resulting 2-methylnonanal is oxidized to 2-methylnonanoic acid by an aldehyde dehydrogenase .[4]

alpha_oxidation cluster_peroxisome Peroxisome M3DA 3-Methyldecanoic Acid M3DCoA This compound M3DA->M3DCoA Acyl-CoA Synthetase H2M3DCoA 2-Hydroxy-3-methyldecanoyl-CoA M3DCoA->H2M3DCoA Phytanoyl-CoA Hydroxylase (PAHX) FCoA Formyl-CoA H2M3DCoA->FCoA 2-Hydroxyphytanoyl-CoA Lyase (HACL1) M2NA 2-Methylnonanal H2M3DCoA->M2NA M2NAcid 2-Methylnonanoic Acid M2NA->M2NAcid Aldehyde Dehydrogenase

Figure 1: Peroxisomal α-oxidation of this compound.

Mitochondrial Processing and β-Oxidation

Following its formation in the peroxisome, 2-methylnonanoic acid is transported to the mitochondrion for further degradation.

  • Activation: 2-methylnonanoic acid is activated to its CoA ester, 2-methylnonanoyl-CoA, by a mitochondrial acyl-CoA synthetase.

  • Racemization: Naturally occurring 3-methyldecanoic acid can exist as a racemic mixture. The subsequent 2-methylnonanoyl-CoA can therefore be either the (2R) or (2S) stereoisomer. Mitochondrial β-oxidation enzymes are specific for the (2S)-stereoisomer. The (2R)-isomer is converted to the (2S)-isomer by α-methylacyl-CoA racemase (AMACR) .[7][8]

  • β-Oxidation: (2S)-2-Methylnonanoyl-CoA can now enter the mitochondrial β-oxidation pathway. However, the presence of the α-methyl group requires a modified β-oxidation cycle. The final thiolytic cleavage of a 3-keto-2-methylacyl-CoA yields propionyl-CoA and an acyl-CoA that is two carbons shorter. The subsequent cycles proceed as standard β-oxidation, yielding acetyl-CoA until the fatty acid is completely degraded. Propionyl-CoA is further metabolized to succinyl-CoA, which can enter the citric acid cycle.

beta_oxidation cluster_mitochondrion Mitochondrion M2NAcid 2-Methylnonanoic Acid R_M2NCoA (2R)-2-Methylnonanoyl-CoA M2NAcid->R_M2NCoA Acyl-CoA Synthetase S_M2NCoA (2S)-2-Methylnonanoyl-CoA R_M2NCoA->S_M2NCoA α-Methylacyl-CoA Racemase (AMACR) BetaOx β-Oxidation Cycles S_M2NCoA->BetaOx PCoA Propionyl-CoA BetaOx->PCoA ACoA Acetyl-CoA BetaOx->ACoA SuccinylCoA Succinyl-CoA PCoA->SuccinylCoA TCA Citric Acid Cycle ACoA->TCA SuccinylCoA->TCA

Figure 2: Mitochondrial processing and β-oxidation of 2-Methylnonanoyl-CoA.

Quantitative Data

Specific enzyme kinetic data for this compound are limited in the literature. However, studies on homologous 3-methyl-branched fatty acids provide valuable insights into the efficiency of the enzymatic steps.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Phytanoyl-CoA Hydroxylase (PAHX)3-Methylhexadecanoyl-CoA~10Not ReportedBased on activity towards various 3-methylacyl-CoA esters with chain lengths down to C7.[1]
2-Hydroxyphytanoyl-CoA Lyase (HACL1)2-Hydroxy-3-methylhexadecanoyl-CoA~120~1.3 s⁻¹ (kcat)Data for 2-hydroxyisobutyryl-CoA with a bacterial lyase homolog, providing an estimate.[9]
α-Methylacyl-CoA Racemase (AMACR)Pristanoyl-CoA~50Not ReportedGeneral substrate for AMACR.

Note: The provided kinetic parameters are for related substrates and should be considered as approximations for this compound and its derivatives. Further research is required to determine the precise kinetic constants for this specific metabolic pathway.

Experimental Protocols

Synthesis of 3-Methyldecanoic Acid

A common method for the synthesis of 3-methyl-branched fatty acids involves the malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1-Bromoheptane (B155011)

  • Methyl iodide

  • Potassium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Protocol:

  • React diethyl malonate with sodium ethoxide in ethanol (B145695) to form the enolate.

  • Add 1-bromoheptane and reflux to alkylate the malonic ester.

  • Treat the resulting diethyl heptylmalonate with sodium ethoxide again to form the enolate.

  • Add methyl iodide and reflux to introduce the methyl group at the α-position.

  • Saponify the resulting diethyl heptylmethylmalonate with a strong base like potassium hydroxide.

  • Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate groups, leading to heptylmethylmalonic acid.

  • Heat the dicarboxylic acid to induce decarboxylation, yielding 3-methyldecanoic acid.

  • Purify the final product by distillation or column chromatography.

Preparation of this compound

The CoA ester can be synthesized from the free fatty acid using a carbodiimide-mediated coupling reaction.

Materials:

  • 3-Methyldecanoic acid

  • Coenzyme A trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Reversed-phase HPLC system

Protocol:

  • Dissolve 3-methyldecanoic acid, DCC (or EDC), and NHS in anhydrous DMF.

  • Stir the reaction at room temperature for several hours to form the NHS-ester of 3-methyldecanoic acid.

  • In a separate vial, dissolve coenzyme A trilithium salt in a suitable buffer (e.g., sodium bicarbonate, pH 8.0).

  • Add the activated NHS-ester solution to the coenzyme A solution and stir at room temperature.

  • Monitor the reaction progress by HPLC.

  • Purify the resulting this compound by reversed-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Lyophilize the collected fractions to obtain the pure product.

In Vitro Fatty Acid Oxidation Assay

This protocol describes a method to measure the oxidation of radiolabeled 3-methyldecanoic acid in isolated mitochondria or cell lysates.

Materials:

  • [1-¹⁴C]-3-Methyldecanoic acid (custom synthesis may be required)

  • Cell or tissue homogenates/isolated mitochondria

  • Reaction buffer (containing ATP, CoA, L-carnitine, NAD⁺, FAD, and other necessary cofactors)

  • Perchloric acid

  • Scintillation cocktail and counter

Protocol:

  • Prepare cell lysates or isolate mitochondria from the tissue or cells of interest.

  • Prepare the reaction mixture containing the reaction buffer and the radiolabeled 3-methyldecanoic acid.

  • Initiate the reaction by adding the cell lysate or mitochondria to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding ice-cold perchloric acid to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant, which contains the acid-soluble metabolites (including radiolabeled acetyl-CoA and other short-chain acyl-CoAs).

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • The rate of fatty acid oxidation is calculated as the amount of radiolabeled acid-soluble metabolites produced per unit of time and protein.

fao_assay_workflow start Start prep_lysate Prepare Cell Lysate or Isolate Mitochondria start->prep_lysate prep_rxn Prepare Reaction Mixture with [1-¹⁴C]-3-Methyldecanoic Acid prep_lysate->prep_rxn incubate Incubate at 37°C prep_rxn->incubate stop_rxn Stop Reaction with Perchloric Acid incubate->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge collect_sup Collect Supernatant (Acid-Soluble Metabolites) centrifuge->collect_sup measure Measure Radioactivity collect_sup->measure end End measure->end

Figure 3: Workflow for in vitro fatty acid oxidation assay.

LC-MS/MS Analysis of Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species.[4][10]

Protocol Outline:

  • Sample Preparation:

    • Rapidly quench metabolism and extract acyl-CoAs from cells or tissues using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid).

    • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.

  • LC Separation:

    • Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of acetonitrile in an aqueous mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) or a volatile buffer (e.g., ammonium acetate).

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Monitor specific multiple reaction monitoring (MRM) transitions for each acyl-CoA of interest. The precursor ion will be the [M+H]⁺ of the acyl-CoA, and a common product ion is the fragment corresponding to the CoA moiety.

Signaling and Regulatory Roles

While the primary role of this compound is catabolic, branched-chain fatty acids and their metabolites can also function as signaling molecules.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism.[11][12] It is plausible that 3-methyldecanoic acid or its metabolites can modulate PPAR activity, thereby influencing the expression of genes involved in its own oxidation.[13][14]

  • Cell Membrane Fluidity: Incorporation of branched-chain fatty acids into cellular membranes can alter membrane fluidity and affect the function of membrane-bound proteins and signaling complexes.[8][15]

Further research is needed to elucidate the specific signaling pathways that may be modulated by this compound and its downstream metabolites.

signaling_pathways M3DA 3-Methyldecanoic Acid / Metabolites PPAR PPARs M3DA->PPAR Ligand Binding Membrane Cell Membrane M3DA->Membrane Incorporation PPRE PPRE PPAR->PPRE Heterodimerization with RXR and DNA Binding GeneExp Target Gene Expression (e.g., FAO Enzymes) PPRE->GeneExp Transcriptional Regulation Fluidity Altered Membrane Fluidity Membrane->Fluidity Signaling Modulation of Membrane Protein Signaling Fluidity->Signaling

Figure 4: Potential signaling roles of 3-Methyldecanoic Acid.

Conclusion

The oxidation of this compound is a specialized metabolic pathway that highlights the adaptability of cellular metabolism to handle structurally diverse lipid molecules. The intricate interplay between peroxisomal α-oxidation and mitochondrial β-oxidation ensures the complete catabolism of this branched-chain fatty acid. While the core enzymatic steps have been elucidated, further research is required to determine the precise enzyme kinetics and regulatory mechanisms governing this pathway. The experimental protocols and data presented in this guide provide a foundation for future investigations into the physiological and pathological roles of this compound and for the development of novel therapeutic strategies for disorders of branched-chain fatty acid metabolism.

References

3-Methyldecanoyl-CoA in Peroxisomal Beta-Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of branched-chain fatty acids is a critical cellular process, and its dysregulation is implicated in several metabolic disorders. Unlike their straight-chain counterparts, fatty acids with methyl branches, such as the dietary-derived phytanic acid, require specialized enzymatic pathways for their degradation. Peroxisomes are the primary site for the initial breakdown of these complex lipids. This technical guide provides a comprehensive overview of the peroxisomal beta-oxidation of 3-methyldecanoyl-CoA, a key intermediate in the degradation of longer 3-methyl-branched fatty acids. We will delve into the core biochemical pathway, the enzymes involved, quantitative aspects of the process, detailed experimental protocols for its study, and the regulatory networks that govern this metabolic route. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

The Biochemical Pathway of this compound Peroxisomal Beta-Oxidation

The presence of a methyl group on the beta-carbon of a fatty acid, as in phytanic acid, sterically hinders the standard mitochondrial beta-oxidation machinery.[1] Consequently, these molecules are first shortened by one carbon via alpha-oxidation in the peroxisome, yielding a 2-methyl-branched fatty acid like pristanic acid.[2][3] Subsequent degradation of these 2-methyl-branched acyl-CoAs, including intermediates like this compound, proceeds through a modified peroxisomal beta-oxidation pathway.

The core pathway involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain. A crucial aspect of this pathway is the stereochemistry of the 2-methyl group. The peroxisomal beta-oxidation enzymes are specific for the (S)-stereoisomer of 2-methylacyl-CoAs.[4] Therefore, the pathway includes a racemase to convert the (R)-stereoisomers, which are also formed during metabolism, into the metabolically active (S)-form.[4][5]

The end products of each cycle of peroxisomal beta-oxidation of 2-methyl-branched acyl-CoAs are propionyl-CoA and a chain-shortened 2-methylacyl-CoA.[6] The shortened acyl-CoAs can undergo further rounds of peroxisomal beta-oxidation until they are of a medium chain length, at which point they are transported to the mitochondria for complete oxidation.

Peroxisomal_Beta_Oxidation_of_3_Methyldecanoyl_CoA cluster_peroxisome Peroxisome 3R_Methyldecanoyl_CoA (3R)-3-Methyldecanoyl-CoA AMACR Alpha-methylacyl-CoA racemase (AMACR) 3R_Methyldecanoyl_CoA->AMACR 3S_Methyldecanoyl_CoA (3S)-3-Methyldecanoyl-CoA ACOX Branched-chain acyl-CoA oxidase (ACOX2/3) 3S_Methyldecanoyl_CoA->ACOX FAD -> FADH2 O2 -> H2O2 AMACR->3S_Methyldecanoyl_CoA 2_methyl_2_enoyl_CoA 2-Methyl-2-decenoyl-CoA DBP_hydratase D-bifunctional protein (Hydratase activity) 2_methyl_2_enoyl_CoA->DBP_hydratase H2O ACOX->2_methyl_2_enoyl_CoA 3_hydroxy_2_methylacyl_CoA 3-Hydroxy-2-methyl decanoyl-CoA DBP_hydratase->3_hydroxy_2_methylacyl_CoA DBP_dehydrogenase D-bifunctional protein (Dehydrogenase activity) 3_hydroxy_2_methylacyl_CoA->DBP_dehydrogenase NAD+ -> NADH 3_keto_2_methylacyl_CoA 3-Keto-2-methyl decanoyl-CoA DBP_dehydrogenase->3_keto_2_methylacyl_CoA SCPx Sterol carrier protein X (Thiolase activity) 3_keto_2_methylacyl_CoA->SCPx CoA-SH Propionyl_CoA Propionyl-CoA SCPx->Propionyl_CoA 2_Methyloctanoyl_CoA 2-Methyloctanoyl-CoA SCPx->2_Methyloctanoyl_CoA Mitochondrion To Mitochondria for further oxidation 2_Methyloctanoyl_CoA->Mitochondrion

Figure 1: Peroxisomal beta-oxidation of this compound.

Key Enzymes in the Pathway

The catabolism of this compound in peroxisomes is orchestrated by a set of specialized enzymes, each playing a critical role in the sequential breakdown of the fatty acid chain.

  • Alpha-Methylacyl-CoA Racemase (AMACR): This enzyme, also known as P504S, is essential for the metabolism of 2-methyl-branched fatty acids.[5] It catalyzes the epimerization of (2R)-2-methylacyl-CoA esters to their (2S)-counterparts, which are the specific substrates for the subsequent enzymes in the beta-oxidation pathway.[4] Deficiencies in AMACR lead to the accumulation of pristanic acid.[7]

  • Branched-Chain Acyl-CoA Oxidase (ACOX2/3): This is the first and rate-limiting enzyme in the peroxisomal beta-oxidation of 2-methyl-branched fatty acyl-CoAs.[8] It catalyzes the desaturation of the acyl-CoA, introducing a double bond between the alpha and beta carbons and producing hydrogen peroxide (H₂O₂) in the process.[9]

  • D-Bifunctional Protein (DBP): This multifunctional enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[10] The hydratase domain catalyzes the addition of a water molecule across the double bond created by ACOX, forming a 3-hydroxy-2-methylacyl-CoA intermediate. The dehydrogenase domain then oxidizes this intermediate to a 3-keto-2-methylacyl-CoA, with the concomitant reduction of NAD⁺ to NADH.[11][12]

  • Sterol Carrier Protein X (SCPx): This protein has a dual function, acting as both a thiolase and a sterol carrier protein.[13] In the context of branched-chain fatty acid beta-oxidation, its thiolase activity is paramount. It catalyzes the thiolytic cleavage of 3-keto-2-methylacyl-CoA, releasing a molecule of propionyl-CoA and a 2-methylacyl-CoA that is two carbons shorter than the original substrate.[14] SCPx exhibits specificity for 3-oxoacyl-CoA esters of 2-methyl branched-chain fatty acids.[14]

Quantitative Data

Precise quantitative data for the enzymatic reactions involving this compound are not extensively documented. However, studies on analogous substrates provide valuable insights into the kinetics of the enzymes in this pathway. The following table summarizes available data for related substrates. It is important to note that these values may not be identical for this compound but serve as a reasonable approximation for experimental design and modeling.

EnzymeSubstrateOrganism/SourceKm (µM)Vmax (nmol/min/mg)Reference(s)
AMACR (2R)-Methyldecanoyl-CoAHuman (recombinant)Not explicitly stated, but shown to be an efficient substrateNot explicitly stated[15]
Acyl-CoA Oxidase Palmitoyl-CoARat liver~80 (concentration for highest activity)Not explicitly stated[9]
D-Bifunctional Protein Not specified for branched-chain substratesHumanNot availableNot available[10]
SCPx Thiolase 3-Oxopristanoyl-CoARat liver peroxisomesReadily reactsNot explicitly stated[14]

Experimental Protocols

Assay for Branched-Chain Acyl-CoA Oxidase (ACOX) Activity

This protocol is adapted from spectrophotometric methods that measure the production of hydrogen peroxide.[16][17]

Principle: The ACOX-catalyzed reaction produces H₂O₂, which can be coupled to a peroxidase-mediated reaction that results in the formation of a colored or fluorescent product.

Materials:

  • Tissue homogenate or purified peroxisomal fraction

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • This compound (or a suitable branched-chain acyl-CoA substrate)

  • Horseradish peroxidase (HRP)

  • 4-Hydroxyphenylacetic acid (for fluorometric detection) or a suitable chromogenic substrate (e.g., leuco-dichlorofluorescein)

  • FAD (flavin adenine (B156593) dinucleotide)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, HRP, and the chromogenic/fluorogenic substrate in a 96-well plate.

  • Add the tissue homogenate or peroxisomal fraction to the wells.

  • Initiate the reaction by adding the this compound substrate and FAD.

  • Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculate the rate of reaction based on a standard curve generated with known concentrations of H₂O₂.

Assay for D-Bifunctional Protein (DBP) Activity

The hydratase and dehydrogenase activities of DBP can be assayed separately.

Hydratase Activity: Principle: The hydration of the enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.

Materials:

  • Purified DBP or peroxisomal extract

  • Tris-HCl buffer (100 mM, pH 8.0)

  • 2-Methyl-2-decenoyl-CoA (substrate)

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer in a quartz cuvette.

  • Add the enzyme preparation.

  • Initiate the reaction by adding the 2-methyl-2-decenoyl-CoA substrate.

  • Monitor the decrease in absorbance at 263 nm over time.

Dehydrogenase Activity: Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified DBP or peroxisomal extract

  • Tris-HCl buffer (100 mM, pH 9.0)

  • 3-Hydroxy-2-methyldecanoyl-CoA (substrate)

  • NAD⁺

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer and NAD⁺ in a quartz cuvette.

  • Add the enzyme preparation.

  • Initiate the reaction by adding the 3-hydroxy-2-methyldecanoyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

Assay for Sterol Carrier Protein X (SCPx) Thiolase Activity

Principle: The thiolytic cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA) results in the formation of a new thioester bond, which can be monitored by an increase in absorbance at a specific wavelength, or the release of CoA can be measured using DTNB (Ellman's reagent).[11][18]

Materials:

  • Purified SCPx or peroxisomal extract

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 3-Keto-2-methyldecanoyl-CoA (substrate)

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer, 3-keto-2-methyldecanoyl-CoA, and CoA in a microplate well.

  • Add the enzyme preparation to initiate the reaction.

  • After a defined incubation period, stop the reaction and add DTNB.

  • Measure the absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB.

  • Calculate the amount of CoA released based on a standard curve.

Analysis of this compound and its Metabolites by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of acyl-CoAs and their carnitine esters.[3][19]

Materials:

  • Cell or tissue extracts

  • Internal standards (e.g., deuterated acyl-CoAs or acylcarnitines)

  • Acetonitrile (B52724)

  • Formic acid

  • Ammonium (B1175870) acetate

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer.

    • Add internal standards.

    • Precipitate proteins with cold acetonitrile.

    • Centrifuge and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC Separation:

    • Inject the sample onto a C18 column.

    • Elute the analytes using a gradient of mobile phases (e.g., water with formic acid and ammonium acetate, and acetonitrile with formic acid and ammonium acetate).

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the analytes.

    • Calculate the concentration of each analyte in the samples by comparing their peak area ratios to the internal standard against the standard curve.

Experimental_Workflow_Acyl_CoA_Analysis Sample Cell or Tissue Sample Homogenization Homogenization/ Lysis Sample->Homogenization Internal_Standard Addition of Internal Standards Homogenization->Internal_Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Figure 2: Experimental workflow for acyl-CoA analysis by LC-MS/MS.

Regulatory Signaling Pathways

The peroxisomal beta-oxidation of branched-chain fatty acids is under tight regulatory control, primarily at the transcriptional level. The Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, are key nuclear receptors that govern the expression of genes encoding the enzymes of this pathway.[2][20]

Fatty acids and their derivatives, including branched-chain fatty acids, can act as ligands for PPARα.[21] Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2] This binding recruits coactivator proteins, leading to the upregulation of gene transcription for enzymes such as ACOX, DBP, and SCPx.[2][20]

Recent evidence also suggests that branched-chain fatty acids like phytanic and pristanic acid can activate the G protein-coupled receptor GPR40, leading to an increase in intracellular calcium levels.[7][22] This suggests a potential signaling role for these fatty acids beyond their function as metabolic substrates, which may influence cellular processes and gene expression.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acids BCFA_in Branched-Chain Fatty Acids BCFA->BCFA_in PPARa PPARα BCFA_in->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPARa_RXR_n PPARα-RXR PPARa_RXR->PPARa_RXR_n PPRE PPRE PPARa_RXR_n->PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression upregulates mRNA mRNA Gene_Expression->mRNA Enzymes ACOX, DBP, SCPx, etc. mRNA->Enzymes translation

Figure 3: PPARα-mediated regulation of peroxisomal beta-oxidation genes.

Conclusion

The peroxisomal beta-oxidation of this compound is a specialized and essential pathway for the degradation of branched-chain fatty acids. Understanding the intricacies of this pathway, from its core enzymatic reactions to its regulation, is crucial for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic strategies. This technical guide has provided a detailed overview of the current knowledge in this field, including actionable experimental protocols and insights into the regulatory mechanisms. Further research is warranted to delineate the precise kinetics of the enzymes with specific intermediates like this compound and to fully unravel the signaling networks that fine-tune this vital metabolic process.

References

The Natural Occurrence and Metabolic Significance of 3-Methyldecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate that, while not as ubiquitous as its straight-chain counterparts, plays a significant role in the biosynthesis of specialized lipids, particularly in insects where it serves as a precursor to methyl-branched pheromones. Its natural occurrence is intrinsically linked to the metabolism of propionyl-CoA, which is derived from the catabolism of specific amino acids and odd-chain fatty acids. This technical guide provides a comprehensive overview of the known and inferred pathways of this compound biosynthesis and metabolism, details relevant experimental protocols for its study, and presents its potential significance in various organisms.

Introduction

Acyl-CoAs are central metabolites in cellular metabolism, serving as activated forms of fatty acids for a multitude of anabolic and catabolic processes. While the metabolism of straight-chain acyl-CoAs is well-characterized, branched-chain species such as this compound are involved in more specialized biochemical pathways. The presence of a methyl group on the carbon chain imparts unique structural properties to the molecules derived from these precursors, influencing their biological function, as exemplified by the species-specific communication mediated by insect pheromones. Understanding the natural occurrence and metabolic pathways of this compound is crucial for fields ranging from chemical ecology to the development of novel pest management strategies and potentially for understanding aspects of branched-chain fatty acid metabolism in other organisms.

Natural Occurrence of this compound

Direct quantitative data on the natural abundance of this compound in various organisms and tissues is scarce in publicly available literature. Its presence is often inferred from the identification of its downstream metabolic products, such as 3-methyldecanoic acid and methyl-branched hydrocarbons.

Insects: The most well-documented context for the natural occurrence of this compound is in insects, particularly in the biosynthesis of sex and aggregation pheromones.[1] For instance, the biosynthesis of methyl-branched hydrocarbons, which can function as contact pheromones, involves the incorporation of methylmalonyl-CoA into a growing fatty acid chain.[2] This process suggests the transient formation of methyl-branched acyl-CoA intermediates like this compound within specialized cells such as oenocytes.[2]

Bacteria: Many bacterial species are known to produce branched-chain fatty acids, which are important components of their cell membranes, influencing fluidity and permeability. The synthesis of these fatty acids relies on branched-chain acyl-CoA precursors. While specific detection of this compound is not widely reported, its formation is plausible in bacteria that utilize propionyl-CoA for initiating fatty acid synthesis.

Mammals: The presence of this compound in mammalian tissues has not been extensively documented. However, mammalian fatty acid synthase has been shown to be capable of utilizing methylmalonyl-CoA, suggesting the potential for the synthesis of methyl-branched fatty acids, albeit likely at very low levels.[3][4] The primary fate of propionyl-CoA in mammals is its conversion to succinyl-CoA for entry into the citric acid cycle.[5][6][7]

Table 1: Postulated Occurrence of this compound in Various Organisms

Organism ClassTissue/Cell TypePrimary RoleEvidence Level
InsectsPheromone Glands, OenocytesPheromone PrecursorIndirect (downstream products identified)[1][2]
BacteriaCell MembraneComponent of Branched-Chain Fatty AcidsInferred from known biosynthetic pathways
MammalsLiver, Adipose TissueMinor component of fatty acid poolInferred from enzyme capabilities[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the fatty acid synthesis pathway, utilizing a branched-chain starter unit derived from propionyl-CoA.

Precursor Supply: The Role of Propionyl-CoA

Propionyl-CoA is the key precursor for the formation of the methyl branch in this compound. It is generated from several metabolic sources:

  • Amino Acid Catabolism: The breakdown of the amino acids valine, isoleucine, threonine, and methionine yields propionyl-CoA.[6][7]

  • Odd-Chain Fatty Acid Oxidation: The final round of β-oxidation of fatty acids with an odd number of carbon atoms produces one molecule of propionyl-CoA and one molecule of acetyl-CoA.[5]

  • Cholesterol Side-Chain Degradation: The catabolism of the cholesterol side chain can also generate propionyl-CoA.

Enzymatic Pathway

The synthesis of this compound proceeds through the action of the fatty acid synthase (FAS) complex. The key steps are:

  • Carboxylation of Propionyl-CoA: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme, to form (S)-methylmalonyl-CoA.[6][7]

  • Epimerization: (S)-methylmalonyl-CoA is then converted to its (R)-stereoisomer by methylmalonyl-CoA epimerase .

  • Incorporation by Fatty Acid Synthase: The FAS complex initiates fatty acid synthesis. In the case of this compound, the process is thought to involve the following:

    • An initial condensation of acetyl-CoA with malonyl-CoA to form a four-carbon chain.

    • In a subsequent elongation cycle, (R)-methylmalonyl-CoA is used as the extender unit instead of malonyl-CoA. The ketoacyl-ACP synthase domain of FAS catalyzes the condensation, resulting in a growing acyl chain with a methyl branch at the C3 position (relative to the carboxyl end of the final decanoic acid).

    • The cycle of reduction, dehydration, and a second reduction continues, with subsequent elongation steps utilizing malonyl-CoA until the ten-carbon chain of decanoyl-CoA is formed.

The specificity of the fatty acid synthase for methylmalonyl-CoA over the more abundant malonyl-CoA is a critical determinant of the level of branched-chain fatty acid synthesis.[3][4]

Biosynthesis_of_3_Methyldecanoyl_CoA Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase FAS Fatty Acid Synthase (FAS) R_Methylmalonyl_CoA->FAS Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Growing_Acyl_Chain Growing Acyl-ACP Chain FAS->Growing_Acyl_Chain Three_Methyldecanoyl_CoA This compound FAS->Three_Methyldecanoyl_CoA Chain termination Growing_Acyl_Chain->FAS Amino_Acids Val, Ile, Thr, Met Amino_Acids->Propionyl_CoA Odd_Chain_FAs Odd-Chain Fatty Acids Odd_Chain_FAs->Propionyl_CoA

Biosynthesis of this compound.

Metabolic Fate of this compound

Once synthesized, this compound can enter several metabolic pathways:

  • Pheromone Biosynthesis: In insects, this compound is a key intermediate in the synthesis of methyl-branched alkanes and other pheromone components.[1] This typically involves further elongation, reduction, and decarboxylation steps.

  • Incorporation into Complex Lipids: The corresponding fatty acid, 3-methyldecanoic acid, can be incorporated into phospholipids (B1166683) and triglycerides, thereby altering the physical properties of cell membranes and lipid droplets.

  • β-Oxidation: Like other acyl-CoAs, this compound can be degraded through the β-oxidation pathway to generate acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. The methyl branch at the 3-position would be processed during the initial cycles of oxidation.

Metabolic_Fate_of_3_Methyldecanoyl_CoA Three_Methyldecanoyl_CoA This compound Pheromones Methyl-branched Pheromones (in insects) Three_Methyldecanoyl_CoA->Pheromones Elongation, Reduction, Decarboxylation Complex_Lipids Incorporation into Complex Lipids Three_Methyldecanoyl_CoA->Complex_Lipids Hydrolysis & Esterification Beta_Oxidation β-Oxidation Three_Methyldecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA

Metabolic Fate of this compound.

Experimental Protocols for the Study of this compound

The analysis of this compound requires specialized techniques due to its relatively low abundance and the need to separate it from other acyl-CoA species. The following provides a general framework for its extraction and quantification.

Sample Preparation and Extraction
  • Tissue Homogenization: Tissues should be rapidly frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then homogenized in a cold extraction solvent, typically a mixture of isopropanol (B130326) and an acidic aqueous buffer.

  • Solid-Phase Extraction (SPE): The homogenate is centrifuged, and the supernatant is subjected to SPE to isolate the acyl-CoAs. A C18 reverse-phase SPE cartridge is commonly used.

    • The cartridge is conditioned with methanol (B129727) and then equilibrated with an aqueous buffer.

    • The sample is loaded onto the cartridge.

    • The cartridge is washed with an aqueous buffer to remove polar impurities.

    • The acyl-CoAs are eluted with an organic solvent, such as methanol or acetonitrile (B52724), often containing a small amount of a weak base like ammonium (B1175870) hydroxide.

  • Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the analytical method.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate the acyl-CoAs based on the length and branching of the acyl chain. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting the precursor ion of this compound and a specific product ion generated by its fragmentation in the mass spectrometer. The transition from the precursor to the product ion is highly specific.

    • Internal Standards: For accurate quantification, a stable isotope-labeled internal standard of a structurally similar acyl-CoA should be added to the sample at the beginning of the extraction process.

Experimental_Workflow Tissue_Sample Tissue Sample (Rapidly Frozen) Homogenization Homogenization (Cold Solvent) Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Elution Elution SPE->Elution Drying Drying (Nitrogen Stream) Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

Experimental Workflow for this compound Analysis.

Significance and Future Directions

The study of this compound and other branched-chain acyl-CoAs is a growing area of research.

Drug Development: In the context of pest management, inhibitors of the enzymes involved in the biosynthesis of this compound could disrupt pheromone production and thus interfere with insect mating. This represents a potential avenue for the development of highly specific and environmentally benign insecticides.

Metabolic Research: Further investigation into the presence and role of this compound in a wider range of organisms, including mammals, could provide new insights into the regulation of fatty acid metabolism and the biological functions of branched-chain fatty acids. The development of sensitive and robust analytical methods will be crucial for advancing our understanding in this area.

Table 2: Potential Enzymes for Targeting in Drug Development

EnzymePathwayPotential Effect of Inhibition
Propionyl-CoA Carboxylase (PCC)Precursor SupplyReduced availability of methylmalonyl-CoA for branched-chain fatty acid synthesis.
Fatty Acid Synthase (FAS)BiosynthesisDirect inhibition of this compound synthesis.
Acyl-CoA Reductases/DecarboxylasesPheromone BiosynthesisBlockade of the conversion of this compound to active pheromone components.

Conclusion

This compound is a specialized metabolite with a confirmed, albeit often inferred, role in the biosynthesis of methyl-branched natural products, most notably insect pheromones. Its synthesis is dependent on the availability of propionyl-CoA and the action of fatty acid synthase. While direct quantitative data on its natural occurrence remains limited, the established principles of branched-chain fatty acid metabolism provide a solid framework for its study. Future research, aided by advanced analytical techniques, will undoubtedly shed more light on the distribution, regulation, and broader physiological significance of this intriguing molecule.

References

3-Methyldecanoyl-CoA: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldecanoyl-coenzyme A (3-Methyldecanoyl-CoA) is a branched-chain acyl-coenzyme A derivative. While specific experimental data on its physicochemical properties and biological roles are limited in publicly available literature, this document provides a comprehensive overview of its known characteristics and draws comparisons with related acyl-CoA molecules. This guide is intended to serve as a foundational resource for researchers in drug development and metabolic studies, offering insights into its molecular structure, and potential biological significance, alongside general methodologies for the synthesis and analysis of similar compounds.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available computed data for this compound and provides experimental or computed data for the closely related, unbranched decanoyl-CoA for comparative purposes.

PropertyThis compoundDecanoyl-CoAData Type
Molecular Formula C32H56N7O17P3S[1]C31H54N7O17P3S[2]Computed
Molecular Weight 935.81 g/mol [1]921.8 g/mol [2]Computed
Melting Point Not AvailableNot Available-
Boiling Point Not AvailableNot Available-
Solubility Not AvailableGeneral acyl-CoA solubility is affected by factors like Mg2+ concentration.[3]Experimental (General)
Physical Description Not AvailableSolid (for related compounds)[4][5][6]Experimental (General)

Note: The lack of extensive experimental data for this compound highlights an area for future research. The properties of acyl-CoAs can be influenced by the length and branching of the fatty acid chain, which will affect their behavior in biological and experimental systems.

Biological Significance and Signaling Pathways

Acyl-CoAs are central intermediates in a multitude of metabolic pathways. They are involved in fatty acid metabolism, the citric acid cycle, and the biosynthesis of various cellular components. Furthermore, recent studies have highlighted the role of acyl-CoAs as donors for post-translational modifications of proteins, particularly histone acylation, which plays a crucial role in regulating gene expression.[7]

While specific signaling pathways involving this compound are not well-documented, it is likely to be a substrate or product of enzymes involved in branched-chain fatty acid metabolism. Branched-chain fatty acids are known to have unique biological roles, and their metabolism is distinct from that of straight-chain fatty acids.

The diagram below illustrates a generalized overview of the central role of Acyl-CoAs in cellular metabolism.

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Pool (e.g., this compound) Fatty_Acids->Acyl_CoA Activation Amino_Acids Amino Acids Amino_Acids->Acyl_CoA Glucose Glucose Glucose->Acyl_CoA via Pyruvate Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation FA_Synthesis Fatty Acid Synthesis Acyl_CoA->FA_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acyl_CoA->Cholesterol_Synthesis Histone_Acylation Histone Acylation (Gene Regulation) Acyl_CoA->Histone_Acylation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA Energy Energy (ATP) TCA_Cycle->Energy

Caption: Generalized role of the Acyl-CoA pool in cellular metabolism.

Experimental Protocols

Chemo-enzymatic Synthesis of Acyl-CoAs

A common approach for synthesizing acyl-CoAs involves the coupling of the corresponding free fatty acid with coenzyme A. This can be achieved through various chemical and enzymatic methods.[8][9] A generalized workflow is presented below.

Acyl_CoA_Synthesis_Workflow Start Start: 3-Methyldecanoic Acid + Coenzyme A Activation Activation of Carboxylic Acid (e.g., with ethyl chloroformate) Start->Activation Coupling Coupling Reaction Activation->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Analysis Analysis and Characterization (e.g., NMR, Mass Spectrometry) Purification->Analysis End Product: This compound Analysis->End

Caption: General workflow for the synthesis of Acyl-CoA esters.

Methodological Details (Adapted from general protocols):

  • Activation: The carboxylic acid (3-methyldecanoic acid) can be activated using reagents like ethyl chloroformate to form a reactive intermediate.[10]

  • Coupling: The activated fatty acid is then reacted with the free thiol group of coenzyme A to form the thioester bond.

  • Purification: The resulting acyl-CoA is typically purified using High-Performance Liquid Chromatography (HPLC).

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Analysis of Acyl-CoAs

The analysis of acyl-CoAs often involves chromatographic separation coupled with mass spectrometry.

  • HPLC-MS/MS: High-Performance Liquid Chromatography coupled with tandem mass spectrometry is a powerful technique for the sensitive and specific detection and quantification of acyl-CoAs in biological samples.

Stability and Storage

Acyl-CoA esters are susceptible to hydrolysis, particularly at alkaline pH. For long-term storage, it is recommended to store them as lyophilized powders at -20°C or below. Solutions should be prepared fresh and kept on ice. The presence of divalent cations like Mg2+ can also affect the solubility of long-chain acyl-CoAs.[3]

Conclusion and Future Directions

This compound represents an intriguing but understudied molecule. While its basic chemical formula and molecular weight are known, a significant data gap exists regarding its specific physicochemical properties, biological functions, and involvement in signaling pathways. Future research should focus on the experimental determination of its properties, the elucidation of its metabolic pathways, and its potential role as a signaling molecule, particularly in the context of branched-chain fatty acid metabolism and its impact on cellular processes. The methodologies outlined in this guide for the synthesis and analysis of related compounds provide a framework for such future investigations.

References

An In-depth Technical Guide to 3-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-Methyldecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure, metabolism, and analysis of this and related molecules.

Chemical Structure and Properties

This compound is a derivative of coenzyme A and 3-methyldecanoic acid. The presence of a methyl group on the third carbon (β-carbon) of the decanoyl chain introduces a branch point that has significant implications for its metabolism.

Chemical Formula: C₃₂H₅₆N₇O₁₇P₃S

Molecular Weight: 935.81 g/mol [1]

Structure:

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDecanoyl-CoA
Chemical Formula C₃₂H₅₆N₇O₁₇P₃SC₃₁H₅₄N₇O₁₇P₃S[2]
Molecular Weight ( g/mol ) 935.81[1]921.8[2]
General Class Methyl-branched medium-chain fatty acyl-CoAMedium-chain fatty acyl-CoA[2]

Metabolic Pathway: Alpha-Oxidation

Standard β-oxidation of fatty acids is blocked for this compound due to the presence of the methyl group on the β-carbon. This steric hindrance prevents the action of acyl-CoA dehydrogenase. Therefore, the primary metabolic route for this compound is alpha-oxidation , a process that removes one carbon atom from the carboxyl end of the fatty acid.

The alpha-oxidation of this compound is a multi-step enzymatic process that occurs within the peroxisomes. The key steps are:

  • Hydroxylation: The alpha-carbon (C2) of the acyl-CoA is hydroxylated.

  • Oxidative Decarboxylation: The resulting 2-hydroxyacyl-CoA is then acted upon to remove the carboxyl group as CO₂, yielding a fatty aldehyde that is one carbon shorter.

  • Dehydrogenation: The fatty aldehyde is oxidized to a carboxylic acid.

  • Activation: The newly formed fatty acid is then activated to its corresponding CoA ester, which can then enter the standard β-oxidation pathway if no further branches are present.

alpha_oxidation cluster_peroxisome Peroxisome This compound This compound 2-Hydroxy-3-methyldecanoyl-CoA 2-Hydroxy-3-methyldecanoyl-CoA This compound->2-Hydroxy-3-methyldecanoyl-CoA Acyl-CoA Dioxygenase 2-Methylnonanal 2-Methylnonanal 2-Hydroxy-3-methyldecanoyl-CoA->2-Methylnonanal 2-Hydroxyacyl-CoA Lyase 2-Methylnonanoic_Acid 2-Methylnonanoic Acid 2-Methylnonanal->2-Methylnonanoic_Acid Aldehyde Dehydrogenase 2-Methylnonanoyl-CoA 2-Methylnonanoyl-CoA 2-Methylnonanoic_Acid->2-Methylnonanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation 2-Methylnonanoyl-CoA->Beta-Oxidation Enters β-oxidation

Alpha-oxidation pathway of this compound.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of long-chain and branched-chain acyl-CoAs can be achieved through several methods, most commonly by activating the corresponding carboxylic acid and then reacting it with coenzyme A.

Materials:

  • 3-Methyldecanoic acid

  • Thionyl chloride or a carbodiimide (B86325) (e.g., DCC)

  • Coenzyme A, trilithium salt

  • Anhydrous organic solvent (e.g., THF, DMF)

  • Aqueous buffer (e.g., sodium bicarbonate)

  • Solid-phase extraction (SPE) cartridges for purification

Protocol:

  • Activation of 3-Methyldecanoic Acid:

    • Method A (Acid Chloride): Dissolve 3-methyldecanoic acid in an anhydrous solvent. Add thionyl chloride dropwise at room temperature and then reflux to form the acyl chloride. Remove excess thionyl chloride under vacuum.

    • Method B (Mixed Anhydride): Dissolve 3-methyldecanoic acid in an anhydrous solvent and cool to 0°C. Add a suitable chloroformate (e.g., ethyl chloroformate) and a tertiary amine base (e.g., triethylamine) to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.5 M NaHCO₃).

    • Slowly add the activated 3-methyldecanoic acid (from step 1) to the Coenzyme A solution with vigorous stirring at 4°C.

    • Allow the reaction to proceed for several hours at room temperature, monitoring the progress by TLC or LC-MS.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

    • Purify the this compound using solid-phase extraction (SPE) with a C18 stationary phase.

    • Wash the SPE cartridge with an acidic aqueous solution to remove unreacted Coenzyme A.

    • Elute the product with an organic solvent mixture (e.g., methanol (B129727)/water).

    • Lyophilize the purified product to obtain a stable powder.

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological matrices.

Sample Preparation (from tissue or cells):

  • Homogenize the biological sample in a cold extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water with an internal standard).

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant for analysis. For dilute samples, a solid-phase extraction cleanup may be necessary.

LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column suitable for polar molecules (e.g., C18, C8).

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

    • Mobile Phase B: Acetonitrile or methanol with the same ion-pairing agent.

    • Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Key Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[3][4] The precursor ion will be the [M+H]⁺ of this compound (m/z 936.8). The product ion will be the precursor ion minus 507 Da.

Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
LC Column C18 reverse-phase, 2.1 x 150 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 8
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.2 mL/min
Injection Volume 5-10 µL
Ionization ESI+
Spray Voltage 4 kV
Capillary Temp. 280°C
Precursor Ion (m/z) 936.8
Product Ion (m/z) 429.8

Biological Significance and Research Applications

Branched-chain fatty acids and their CoA esters are important components of bacterial cell membranes and can be found in some natural products. In mammals, they are often derived from the metabolism of branched-chain amino acids. The study of this compound and its metabolism is relevant to:

  • Inborn Errors of Metabolism: Deficiencies in the enzymes of branched-chain fatty acid oxidation can lead to the accumulation of toxic intermediates.

  • Microbial Metabolism: Understanding the synthesis and degradation of branched-chain fatty acids in bacteria can provide insights into their physiology and potential targets for antimicrobial drug development.

  • Lipidomics: The development of robust analytical methods for branched-chain acyl-CoAs is crucial for comprehensive lipidomic studies.

  • Drug Development: Acyl-CoA analogs can be designed as enzyme inhibitors for therapeutic purposes.

This technical guide provides a foundational understanding of this compound. Further research into the specific enzymes that metabolize this molecule and its precise biological roles will be valuable for the scientific community.

References

Methodological & Application

Application Note: Quantification of 3-Methyldecanoyl-CoA using a Targeted LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Methyldecanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids. The protocol provides a comprehensive workflow, including sample preparation from biological matrices, optimized chromatographic separation, and precise mass spectrometric detection using multiple reaction monitoring (MRM). This method is crucial for researchers investigating metabolic disorders, such as Refsum disease, and for professionals in drug development studying the effects of new chemical entities on fatty acid metabolism.

Introduction

This compound is a branched-chain acyl-CoA thioester that plays a significant role in the alpha-oxidation of fatty acids, a metabolic pathway essential for the breakdown of dietary phytanic acid.[1] A methyl group at the beta-position of a fatty acid prevents its degradation through the conventional beta-oxidation pathway.[2] Therefore, the alpha-oxidation pathway, occurring in peroxisomes, is required to shorten the fatty acid by one carbon, allowing it to subsequently enter beta-oxidation.[1][2] The accumulation of such branched-chain fatty acids due to enzymatic deficiencies in the alpha-oxidation pathway can lead to severe neurological damage, as seen in Refsum's disease.[1] Consequently, the accurate quantification of intermediates like this compound is vital for understanding the pathophysiology of these conditions and for the development of therapeutic interventions.

LC-MS/MS has emerged as the preferred analytical technique for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[3][4][5] This application note outlines a robust LC-MS/MS method that can be adapted for the specific measurement of this compound in various biological samples.

Experimental Protocol

Sample Preparation

A fast solid-phase extraction (SPE) method is recommended for the extraction of long-chain acyl-CoAs from tissue homogenates or cell lysates, minimizing sample handling and potential degradation.[3][5]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA)

  • Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.

  • SPE cartridges (e.g., C18)

  • Methanol (B129727)

  • Ammonium (B1175870) formate (B1220265) buffer (pH 6.3)

  • Acetonitrile

  • Nitrogen evaporator

Procedure:

  • Homogenize tissue samples (100-200 mg) or cell pellets in ice-cold acid solution to precipitate proteins.[3]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Add the internal standard to the supernatant.

  • Condition the SPE cartridge with methanol followed by equilibration with ammonium formate buffer.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., a mixture of ammonium formate and methanol).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Reverse-phase chromatography using a C18 column at a high pH is effective for the separation of long-chain acyl-CoAs.[3]

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 15 mM Ammonium Hydroxide in Water (pH 10.5)
Mobile Phase B Acetonitrile
Gradient Optimized for separation of long-chain acyl-CoAs (e.g., a linear gradient from 2% to 95% B)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 20 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Ion Spray Voltage ~5500 V
Temperature ~500 °C

MRM Transition for this compound:

Acyl-CoAs characteristically exhibit a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment, upon collision-induced dissociation.[3][6] The theoretical monoisotopic mass of this compound (C32H56N7O17P3S) is approximately 935.28 g/mol . The protonated precursor ion ([M+H]+) would therefore be approximately m/z 936.29.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound936.3429.3To be optimized
Internal StandardSpecific to ISSpecific to ISTo be optimized

(Note: The product ion corresponds to the precursor ion after the neutral loss of 507 Da. The exact m/z values and collision energy should be optimized by direct infusion of a standard of this compound if available, or a closely related analogue.)

Data Presentation

Table 1: Method Validation Parameters for Representative Long-Chain Acyl-CoAs

AnalyteAccuracy (%)Inter-run Precision (%RSD)Intra-run Precision (%RSD)
C16:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C16:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4
C18:2-CoA94.8 - 110.82.6 - 12.21.2 - 4.4

(Data adapted from Magnes et al., 2005)[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Representative Acyl-CoAs

AnalyteLOD (nM)LOQ (nM)
Acetyl-CoA27
C16:0-CoA310
C18:0-CoA413

(Data adapted from Li et al., 2014)[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization (in Acid) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction Supernatant->SPE Elution Elution SPE->Elution Drying Drying under N2 Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC LC Separation (C18, high pH) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for this compound quantification.

Alpha-Oxidation Pathway of 3-Methyl-Branched Fatty Acids

alpha_oxidation_pathway Phytanic_Acid 3-Methyl-Branched Fatty Acid (e.g., Phytanic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Phytanic_Acid->Acyl_CoA_Synthetase Phytanoyl_CoA This compound Acyl_CoA_Synthetase->Phytanoyl_CoA Phytanoyl_CoA_Hydroxylase Phytanoyl-CoA Hydroxylase Phytanoyl_CoA->Phytanoyl_CoA_Hydroxylase Hydroxyphytanoyl_CoA 2-Hydroxy-3-methyl- decanoyl-CoA Phytanoyl_CoA_Hydroxylase->Hydroxyphytanoyl_CoA HPCL 2-Hydroxyphytanoyl-CoA Lyase Hydroxyphytanoyl_CoA->HPCL Pristanal Pristanal (n-1 aldehyde) HPCL->Pristanal Formyl_CoA Formyl-CoA HPCL->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase Pristanic_Acid Pristanic Acid (n-1 acid) Aldehyde_Dehydrogenase->Pristanic_Acid Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Peroxisomal alpha-oxidation of 3-methyl-branched fatty acids.

Conclusion

This application note provides a detailed protocol for the quantification of this compound by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a sensitive and specific approach for researchers in academia and the pharmaceutical industry. The ability to accurately measure this key metabolite will facilitate a deeper understanding of branched-chain fatty acid metabolism and its role in health and disease.

References

Application Note and Protocol for the Extraction of Branched-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles in protein synthesis, energy metabolism, and signaling pathways.[1][2] Unlike most other amino acids, BCAAs are primarily catabolized in skeletal muscle.[1][3][4] The catabolism of BCAAs is a multi-step process that generates branched-chain acyl-Coenzyme A (acyl-CoA) esters. These intermediates, including isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, are pivotal in cellular metabolism, feeding into the tricarboxylic acid (TCA) cycle for energy production.[4][5] Dysregulation of BCAA metabolism and accumulation of branched-chain acyl-CoAs have been implicated in various pathological conditions, including metabolic disorders like diabetes and cardiovascular disease.[4][5]

Accurate quantification of branched-chain acyl-CoAs in tissues is crucial for understanding their physiological roles and their implications in disease. However, their low abundance and inherent instability present significant analytical challenges. This document provides a detailed protocol for the extraction of branched-chain acyl-CoAs from tissues, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

BCAA Catabolism Signaling Pathway

The catabolism of BCAAs begins with a reversible transamination reaction, followed by an irreversible oxidative decarboxylation, leading to the formation of the respective branched-chain acyl-CoAs.

BCAA_Catabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT MethylbutyrylCoA 2-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH BCAT Branched-chain aminotransferase BCKDH Branched-chain α-keto acid dehydrogenase complex

Caption: Catabolic pathway of branched-chain amino acids (BCAAs) to their respective acyl-CoA esters.

Experimental Workflow for Extraction

The following diagram outlines the general workflow for the extraction of branched-chain acyl-CoAs from tissue samples.

Extraction_Workflow Start Start: Frozen Tissue Sample Homogenization 1. Tissue Homogenization (e.g., in ice-cold methanol (B129727) or PCA) Start->Homogenization Precipitation 2. Protein Precipitation & Phase Separation Homogenization->Precipitation SPE 3. Solid-Phase Extraction (SPE) (Optional but recommended) Precipitation->SPE Elution 4. Elution of Acyl-CoAs SPE->Elution Drying 5. Sample Drying (Nitrogen stream or vacuum) Elution->Drying Reconstitution 6. Reconstitution (in LC-MS compatible solvent) Drying->Reconstitution Analysis End: LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for the extraction of branched-chain acyl-CoAs from tissue samples.

Detailed Experimental Protocol

This protocol is a synthesis of established methods for the extraction of acyl-CoAs from tissues, with modifications to enhance the recovery and stability of branched-chain species.[6][7][8]

Materials and Reagents:

  • Tissues: Freshly collected and immediately frozen in liquid nitrogen.

  • Internal Standards: Stable isotope-labeled acyl-CoA standards (e.g., [¹³C₄]isovaleryl-CoA).

  • Homogenization Buffer: 0.5 M Perchloric Acid (PCA) or ice-cold Methanol.

  • Extraction Solvents:

  • SPE Columns: Weak anion exchange or reversed-phase C18 cartridges.

  • Elution Buffer: 2% Ammonium (B1175870) Hydroxide (B78521) in Methanol or 50 mM Ammonium Acetate (B1210297) in 50% Methanol.

  • Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 6.8).[9]

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

    • Add the appropriate internal standards to the tube.

    • Add 1 mL of ice-cold homogenization buffer (0.5 M PCA or Methanol).

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.

  • Protein Precipitation and Phase Separation:

    • For PCA Homogenization:

      • Incubate the homogenate on ice for 30 minutes.

      • Centrifuge at 15,000 x g for 10 minutes at 4°C.

      • Carefully collect the supernatant.

    • For Methanol Homogenization:

      • Add 2 mL of chloroform and vortex thoroughly.

      • Add 1 mL of water, vortex again, and centrifuge at 3,000 x g for 15 minutes at 4°C to separate the phases.

      • The upper aqueous/methanol phase contains the acyl-CoAs. Carefully collect this phase.[8]

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition the SPE column (weak anion exchange or C18) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water or an appropriate buffer.

    • Load the supernatant from the previous step onto the conditioned SPE column.

    • Wash the column to remove interfering substances. For a weak anion exchange column, a wash with 2% formic acid followed by methanol can be effective.[8]

  • Elution of Acyl-CoAs:

    • Elute the bound acyl-CoAs from the SPE column using an appropriate elution buffer. A common eluent is 2% ammonium hydroxide in methanol.[8] Collect the eluate in a clean tube.

  • Sample Drying:

    • Dry the collected eluate under a gentle stream of nitrogen gas or using a vacuum concentrator. Avoid excessive heat to prevent degradation of the acyl-CoAs.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of reconstitution solvent (50% Methanol in 50 mM Ammonium Acetate, pH 6.8).[9]

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The recovery of acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different protocols.

Extraction MethodTissue TypeAnalyteRecovery (%)Reference
Acetonitrile/2-Propanol followed by SPERat LiverAcetyl-CoA93-104
Acetonitrile/2-Propanol followed by SPERat LiverPalmitoyl-CoA93-104
Methanol/Chloroform Extraction with SPEMouse LiverAcetyl-CoANot specified[8]
Methanol/Chloroform Extraction with SPEMouse LiverOctanoyl-CoANot specified[8]
KH₂PO₄ buffer, 2-propanol, and ACN with SPERat Heart, Kidney, MuscleLong-chain acyl-CoAs70-80[6]
Perchloric Acid ExtractionRat LiverShort-chain acyl-CoAsNot specified[7]

Note: Direct comparison of absolute concentrations across different studies is challenging due to variations in experimental conditions, normalization methods (per gram of wet weight vs. per mg of protein), and analytical platforms.

Analysis by LC-MS/MS

The analysis of branched-chain acyl-CoAs is typically performed by reversed-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation: A C18 column is commonly used for the separation of acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is generally preferred for the detection of acyl-CoAs.[10] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[11][12] The precursor ion is the protonated molecule [M+H]⁺, and characteristic product ions are monitored.

Conclusion

This application note provides a comprehensive protocol for the extraction of branched-chain acyl-CoAs from tissue samples. The described method, which includes tissue homogenization, protein precipitation, and optional solid-phase extraction, is designed to yield high-quality extracts suitable for sensitive and accurate quantification by LC-MS/MS. The provided background on BCAA catabolism and the structured workflow aim to support researchers in the fields of metabolism, drug development, and biomedical science in their investigation of the roles of branched-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols: Synthesis of 3-Methyldecanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester of significant interest in metabolic research. As an intermediate in fatty acid metabolism, it plays a role in various cellular processes. The availability of high-purity this compound is crucial for in vitro enzyme assays, studying metabolic pathways, and as a standard for analytical method development. These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound for research purposes.

I. Chemical Synthesis of this compound

The synthesis of this compound is achieved through the coupling of 3-methyldecanoic acid with Coenzyme A (CoA). A common and effective method for this transformation is the mixed anhydride (B1165640) method, which involves the activation of the carboxylic acid with ethyl chloroformate prior to its reaction with the free sulfhydryl group of CoA.[1][2][3]

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_activation Activation of 3-Methyldecanoic Acid cluster_coupling Coupling with Coenzyme A cluster_workup Purification and Isolation A 3-Methyldecanoic Acid B Triethylamine (B128534) (TEA) in THF A->B Dissolve C Ethyl Chloroformate B->C Add dropwise at 0°C D Mixed Anhydride Intermediate C->D Stir for 30 min at 0°C E Coenzyme A Solution (in NaHCO3 buffer) D->E Add to CoA solution F Reaction Mixture E->F Stir for 2-4 hours at RT G Quench with Citric Acid F->G H Solid-Phase Extraction (SPE) G->H I RP-HPLC Purification H->I J Lyophilization I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis via Mixed Anhydride Method

This protocol is adapted from methods used for the synthesis of other medium-chain acyl-CoAs.[4][5]

Materials:

  • 3-Methyldecanoic acid

  • Coenzyme A (trilithium salt)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Citric acid

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of 3-Methyldecanoic Acid:

    • Dissolve 3-methyldecanoic acid (1.5 eq.) in anhydrous THF.

    • Add triethylamine (1.5 eq.) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add ethyl chloroformate (1.5 eq.) dropwise while stirring.

    • Continue stirring at 0°C for 30 minutes to form the mixed anhydride.

  • Preparation of Coenzyme A Solution:

    • Dissolve Coenzyme A (1 eq.) in a 0.5 M sodium bicarbonate buffer (pH adjusted to 7.5).

  • Coupling Reaction:

    • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding 1 M citric acid to lower the pH to ~3.

    • Load the reaction mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted CoA.

    • Elute the this compound with a solution of 50% acetonitrile in water.

  • HPLC Purification:

    • Further purify the eluted product using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • A C18 column is typically used with a gradient of acetonitrile in water containing 0.1% TFA.

    • Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).

  • Isolation:

    • Collect the fractions containing the pure product.

    • Lyophilize the collected fractions to obtain this compound as a white powder.

Data Presentation: Synthesis Parameters and Expected Results
ParameterValue
Reactants
3-Methyldecanoic Acid1.5 mmol
Coenzyme A (trilithium salt)1.0 mmol
Ethyl Chloroformate1.5 mmol
Triethylamine1.5 mmol
Reaction Conditions
Activation Temperature0°C
Activation Time30 minutes
Coupling TemperatureRoom Temperature
Coupling Time2-4 hours
Purification
Primary PurificationC18 Solid-Phase Extraction
Secondary PurificationRP-HPLC
Expected Yield & Purity
Yield60-80%
Purity (by HPLC)>95%

II. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

  • HPLC-UV: Confirms purity by showing a single major peak at the expected retention time. The UV spectrum should show a maximum absorbance at 260 nm.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) in positive mode is commonly used.

  • ¹H NMR: Confirms the structure by showing characteristic peaks for the protons of the 3-methyldecanoyl group and the coenzyme A moiety.

III. Biological Context and Signaling Pathway

This compound is a branched-chain acyl-CoA, which can be involved in fatty acid metabolism. While not a primary component of major pathways like beta-oxidation of straight-chain fatty acids, it can be metabolized by enzymes with broader substrate specificity or be involved in specific biosynthetic pathways.

Potential Metabolic Fate of this compound

Metabolic_Pathway cluster_input Branched-Chain Fatty Acid Metabolism cluster_pathways Potential Metabolic Routes cluster_products Resulting Metabolites A 3-Methyldecanoic Acid B Acyl-CoA Synthetase A->B ATP, CoA C This compound B->C AMP, PPi D Modified Beta-Oxidation C->D E Elongation Pathways C->E F Incorporation into Complex Lipids C->F G Propionyl-CoA + Acetyl-CoA D->G H Longer Branched-Chain Acyl-CoAs E->H I Branched-Chain Lipids F->I

Caption: Potential metabolic pathways involving this compound.

This diagram illustrates that 3-methyldecanoic acid is first activated to this compound by an acyl-CoA synthetase. Subsequently, it can potentially enter a modified beta-oxidation pathway, be used as a substrate for elongation to form longer branched-chain fatty acids, or be incorporated into complex lipids. The breakdown via modified beta-oxidation would likely yield propionyl-CoA and acetyl-CoA.

IV. Applications in Research

  • Enzyme Assays: As a substrate for enzymes involved in branched-chain fatty acid metabolism, such as acyl-CoA dehydrogenases and hydratases.

  • Metabolic Studies: To investigate the metabolism and signaling roles of branched-chain fatty acids in various cell types and tissues.

  • Drug Development: As a tool to screen for inhibitors of enzymes involved in fatty acid metabolism, which may be targets for diseases such as metabolic syndrome and cancer.

  • Analytical Standard: As a reference standard for the identification and quantification of this compound in biological samples using mass spectrometry-based metabolomics.

References

Application Notes and Protocols for In Vitro Assays Using 3-Methyldecanoyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays utilizing 3-Methyldecanoyl-CoA, a methylated medium-chain fatty acyl-CoA, as a substrate. This document is intended to guide researchers in the setup and execution of enzymatic assays relevant to the study of metabolic pathways, particularly those involving branched-chain fatty acid oxidation. The protocols described herein are essential for screening potential drug candidates that target enzymes involved in these pathways and for elucidating the biochemical roles of these enzymes.

Introduction

This compound is an intermediate in the metabolism of branched-chain fatty acids. Its processing in vivo is critical, and defects in the enzymes that metabolize it can lead to serious metabolic disorders. In vitro assays using this compound are therefore valuable tools for understanding enzyme function, characterizing disease states, and for the discovery and development of therapeutic agents. The primary enzymes that interact with 3-methyl-branched acyl-CoAs include phytanoyl-CoA hydroxylase (PAHX), α-methylacyl-CoA racemase (AMACR), and certain acyl-CoA oxidases.

Key Enzymes and Pathways

The metabolism of 3-methyl-branched fatty acids like 3-methyldecanoic acid requires a series of enzymatic reactions primarily occurring in the peroxisomes. The initial activation of the fatty acid to its CoA ester, this compound, is a prerequisite for subsequent oxidation.

Phytanoyl-CoA Hydroxylase (PAHX)

PAHX is a key enzyme in the α-oxidation pathway, which is necessary for the metabolism of 3-methyl-branched fatty acids. This enzyme catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs.[1][2] The reaction requires several cofactors, including Fe(2+), 2-oxoglutarate, ascorbate, and unexpectedly, ATP or GTP and Mg(2+).[1][2][3]

α-Methylacyl-CoA Racemase (AMACR)

AMACR plays a crucial role in the metabolism of branched-chain fatty acids by catalyzing the conversion of (2R)-methyl-branched-chain fatty acyl-CoAs to their (2S)-stereoisomers. This racemization is essential because the subsequent enzymes in the β-oxidation pathway are stereospecific for the (S)-isomer.[4][5]

Acyl-CoA Oxidases

Peroxisomal acyl-CoA oxidases are a family of enzymes that catalyze the first, rate-limiting step of β-oxidation. They introduce a double bond between the α and β carbons of the acyl-CoA, producing trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).[6]

Data Presentation

Table 1: Cofactor Requirements for Phytanoyl-CoA Hydroxylase Activity
CofactorRequirement for ActivityNotes
Fe(2+)EssentialA known cofactor for hydroxylation.[1][3]
2-OxoglutarateEssentialA known cofactor for hydroxylation.[1][3]
AscorbateEssentialA known cofactor for hydroxylation.[1][3]
ATP or GTPEssentialAn unexpected requirement for activity.[1][2][3]
Mg(2+)EssentialRequired in conjunction with ATP or GTP.[1][2][3]

Experimental Protocols

Protocol 1: In Vitro Assay for Phytanoyl-CoA Hydroxylase (PAHX) Activity

This protocol is adapted from studies on 3-methyl-branched acyl-CoAs and can be applied to this compound.[1][2]

Objective: To measure the 2-hydroxylase activity of PAHX on this compound.

Materials:

  • Recombinant human PAHX

  • This compound (substrate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors: FeSO₄, 2-oxoglutarate, L-ascorbic acid, ATP or GTP, MgCl₂

  • Quenching solution (e.g., concentrated HCl)

  • Organic solvent for extraction (e.g., hexane)

  • Scintillation fluid

  • Radiolabeled [1-¹⁴C]this compound (for radioactivity-based detection)

  • HPLC system for product separation and detection

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, cofactors (e.g., 100 µM FeSO₄, 1 mM 2-oxoglutarate, 2 mM ascorbate, 2 mM ATP, 2 mM MgCl₂), and purified PAHX enzyme.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the enzyme to equilibrate with the cofactors.

  • Initiation: Start the reaction by adding this compound (e.g., to a final concentration of 50 µM). If using a radiolabeled substrate, include [1-¹⁴C]this compound.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., HCl).

  • Product Extraction: Extract the product, 2-hydroxy-3-methyldecanoyl-CoA, using an organic solvent.

  • Analysis:

    • Radioactivity-based: If a radiolabeled substrate was used, quantify the radioactivity in the extracted product phase using a scintillation counter.

    • HPLC-based: Analyze the extracted products by reverse-phase HPLC to separate the substrate from the hydroxylated product. The product can be detected by UV absorbance or mass spectrometry.

Expected Outcome: The formation of 2-hydroxy-3-methyldecanoyl-CoA, quantifiable by the chosen detection method.

Protocol 2: Coupled Spectrophotometric Assay for Acyl-CoA Oxidase Activity

This is a general protocol for acyl-CoA oxidases that can be adapted for this compound. The assay measures the production of hydrogen peroxide (H₂O₂).[7][8]

Objective: To determine the activity of an acyl-CoA oxidase with this compound as a substrate.

Materials:

  • Purified or recombinant acyl-CoA oxidase

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM MES buffer, pH 8.0)

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic substrate for HRP (e.g., 4-aminoantipyrine (B1666024) and phenol, or leuco-dichlorofluorescein)[7][8]

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Spectrophotometer

Procedure:

  • Reaction Cocktail: Prepare a reaction cocktail containing the assay buffer, HRP, the chromogenic substrate, and FAD.

  • Enzyme Addition: Add the acyl-CoA oxidase enzyme solution to the reaction cocktail.

  • Initiation: Start the reaction by adding this compound.

  • Measurement: Immediately place the reaction in a spectrophotometer and monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm for the quinoneimine dye formed from 4-aminoantipyrine and phenol) over time.[8]

  • Calculation: Calculate the rate of reaction from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of the colored product.

Expected Outcome: An increase in absorbance over time, proportional to the rate of H₂O₂ production and thus the acyl-CoA oxidase activity.

Visualizations

PAHX_Pathway cluster_peroxisome Peroxisome 3_MD_CoA This compound PAHX Phytanoyl-CoA Hydroxylase (PAHX) 3_MD_CoA->PAHX Substrate Product 2-Hydroxy-3-methyldecanoyl-CoA PAHX->Product Catalyzes Cofactors Fe(2+), 2-Oxoglutarate, Ascorbate, ATP/GTP, Mg(2+) Cofactors->PAHX

Caption: Pathway of this compound hydroxylation by PAHX.

Acyl_CoA_Oxidase_Workflow Start Prepare Reaction Cocktail (Buffer, HRP, Chromogen, FAD) Add_Enzyme Add Acyl-CoA Oxidase Start->Add_Enzyme Add_Substrate Add this compound Add_Enzyme->Add_Substrate Measure Monitor Absorbance Change (Spectrophotometer) Add_Substrate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Caption: Workflow for the coupled Acyl-CoA Oxidase assay.

Applications in Drug Development

The development of inhibitors or modulators of enzymes involved in branched-chain fatty acid metabolism is a promising area for therapeutic intervention in various metabolic diseases. The in vitro assays described here are fundamental for:

  • High-Throughput Screening (HTS): The spectrophotometric assay for acyl-CoA oxidase is particularly amenable to HTS of large compound libraries to identify potential inhibitors.

  • Lead Optimization: Detailed kinetic analysis using these assays can guide the optimization of lead compounds to improve their potency and selectivity.

  • Mechanism of Action Studies: These assays are crucial for elucidating how a drug candidate interacts with its target enzyme.

By providing robust and reproducible methods for measuring the activity of key enzymes in this compound metabolism, these protocols will aid researchers in advancing our understanding of metabolic pathways and in the development of novel therapeutics.

References

Application Note: Chromatographic Separation and Analysis of 3-Methyldecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism. Due to the chiral center at the third carbon, it exists as two stereoisomers: (R)-3-methyldecanoyl-CoA and (S)-3-methyldecanoyl-CoA. The distinct stereochemistry of these isomers can lead to different metabolic fates and biological activities. Therefore, the ability to separate and quantify these isomers is crucial for understanding their specific roles in health and disease, and for the development of targeted therapeutics. This application note provides a detailed protocol for the chromatographic separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), based on established methods for the analysis of branched-chain fatty acids and their CoA esters.

Metabolic Significance and Pathway

This compound is a substrate for the peroxisomal alpha-oxidation pathway. This pathway is essential for the metabolism of 3-methyl-branched fatty acids, which cannot be directly processed by the more common beta-oxidation pathway due to the methyl group at the β-carbon position. The alpha-oxidation of this compound involves a series of enzymatic reactions that ultimately shorten the fatty acid chain by one carbon, allowing it to re-enter the beta-oxidation pathway.

Below is a diagram illustrating the key steps of the peroxisomal alpha-oxidation of this compound.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome MDC This compound HMC 2-Hydroxy-3-methyldecanoyl-CoA MDC->HMC Phytanoyl-CoA Dioxygenase (PHYH) O2, Fe2+, Ascorbate PN 2-Methylnonanal HMC->PN 2-Hydroxyacyl-CoA Lyase (HACL1) TPP Formyl_CoA Formyl-CoA HMC->Formyl_CoA PNA 2-Methylnonanoic Acid PN->PNA Aldehyde Dehydrogenase PNC 2-Methylnonanoyl-CoA PNA->PNC Acyl-CoA Synthetase Beta_Ox To Beta-Oxidation PNC->Beta_Ox Formate Formate Formyl_CoA->Formate CO2 CO2 Formate->CO2 Cytosol

Caption: Peroxisomal alpha-oxidation of this compound.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for the accurate analysis of acyl-CoA species from biological matrices. A solid-phase extraction (SPE) method is recommended to enrich the analytes and remove interfering substances.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled analog)

  • Extraction Buffer: 2-propanol with 0.1 M phosphate (B84403) buffer (pH 7.4)

  • SPE Cartridges: C18, 100 mg

  • Methanol (B129727)

  • Acetonitrile

  • Water (LC-MS grade)

  • Ammonium (B1175870) hydroxide

Procedure:

  • Homogenize the biological sample in ice-cold extraction buffer.

  • Add the internal standard to the homogenate.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.

  • Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 50 µL of the initial mobile phase for LC-MS/MS analysis.

Chiral HPLC-MS/MS Analysis

The separation of the (R) and (S) isomers of this compound requires a chiral stationary phase. The following method is a proposed starting point and may require optimization for specific applications.

Parameter Condition
HPLC System UHPLC system with a temperature-controlled column compartment
Column Chiral Stationary Phase Column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 2
Collision Energy Optimized for each transition
Dwell Time 100 ms

Table 1: Proposed HPLC Gradient for Chiral Separation

Data Presentation

The following tables provide representative quantitative data for the analysis of this compound isomers. These values are based on typical performance for similar branched-chain acyl-CoA analyses and should be confirmed experimentally.

Table 2: MRM Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound922.5415.235
C17:0-CoA (Internal Standard)950.6443.238

Table 3: Representative Chromatographic Data

Isomer Retention Time (min) Resolution (Rs) Peak Area (arbitrary units)
(S)-3-Methyldecanoyl-CoA12.5-5.2 x 10^5
(R)-3-Methyldecanoyl-CoA13.11.84.9 x 10^5

Experimental Workflow and Logical Relationships

The overall workflow for the analysis of this compound isomers is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS Chiral LC-MS/MS Analysis Evaporation->LC_MS Integration Peak Integration & Quantification LC_MS->Integration Reporting Reporting Integration->Reporting

Caption: Workflow for the analysis of this compound isomers.

Conclusion

This application note provides a comprehensive protocol for the chromatographic separation and quantification of this compound isomers. The use of a chiral stationary phase in conjunction with LC-MS/MS allows for the sensitive and specific analysis of the (R) and (S) stereoisomers. This methodology is a valuable tool for researchers in academia and the pharmaceutical industry investigating the metabolism and biological functions of branched-chain fatty acids. Further optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and analytical instrumentation.

Application Notes and Protocols: The Use of 3-Methyldecanoyl-CoA in Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyldecanoyl-CoA is a synthetic, branched-chain acyl-CoA substrate utilized in the study of enzyme kinetics, particularly for enzymes involved in fatty acid metabolism. Its structure, featuring a methyl group at the β-carbon, makes it a valuable tool for investigating enzymes that process branched-chain fatty acids, a critical area of research for understanding various metabolic disorders. This document provides detailed application notes and protocols for the use of this compound in studying the kinetics of key enzymes, with a primary focus on Phytanoyl-CoA Hydroxylase (PHYH).

Metabolic Significance: The Alpha-Oxidation Pathway

In mammals, straight-chain fatty acids are typically metabolized through β-oxidation. However, the presence of a methyl group on the β-carbon of fatty acids, such as in phytanic acid, sterically hinders the action of enzymes in the β-oxidation pathway.[1][2] Consequently, these branched-chain fatty acids are first metabolized via the α-oxidation pathway in peroxisomes.[2][3] This pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[2]

This compound serves as an analog to naturally occurring 3-methyl-branched fatty acyl-CoAs and is a substrate for key enzymes in this pathway. A critical enzyme in α-oxidation is Phytanoyl-CoA hydroxylase (PHYH), which catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs.[4] Deficiencies in PHYH lead to the accumulation of phytanic acid, resulting in the neurological disorder Refsum's disease.[2][5] Therefore, studying the kinetics of PHYH with substrates like this compound is crucial for understanding the molecular basis of this disease and for the development of potential therapeutic interventions.

Alpha-Oxidation Pathway Diagram

alpha_oxidation cluster_peroxisome Peroxisome 3-Methyl-branched_Fatty_Acid 3-Methyl-branched Fatty Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase This compound This compound Acyl-CoA_Synthetase->this compound ATP, CoA AMP, PPi PHYH Phytanoyl-CoA Hydroxylase (PHYH) This compound->PHYH O2, 2-Oxoglutarate Fe(II), Ascorbate 2-Hydroxy-3-methylacyl-CoA 2-Hydroxy-3-methylacyl-CoA PHYH->2-Hydroxy-3-methylacyl-CoA Succinate, CO2 2-HPCL 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) 2-Hydroxy-3-methylacyl-CoA->2-HPCL TPP Pristanal-like_Aldehyde Pristanal-like Aldehyde (n-1 carbons) 2-HPCL->Pristanal-like_Aldehyde Formyl-CoA Formyl-CoA 2-HPCL->Formyl-CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal-like_Aldehyde->Aldehyde_Dehydrogenase NAD+ Pristanic_Acid-like_FA Pristanic Acid-like Fatty Acid Aldehyde_Dehydrogenase->Pristanic_Acid-like_FA NADH, H+ Beta_Oxidation β-Oxidation Pristanic_Acid-like_FA->Beta_Oxidation experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Cofactors, PHYH) Initiate_Reaction Initiate Reaction (Add Substrate to Mixture) Prepare_Reaction_Mixture->Initiate_Reaction Prepare_Substrate Prepare Substrate Dilutions (this compound with BSA) Prepare_Substrate->Initiate_Reaction Incubate Incubate at 37°C (Time Course) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Acidification) Incubate->Stop_Reaction HPLC_Separation Separate Substrate and Product (Reverse-Phase HPLC) Stop_Reaction->HPLC_Separation Quantification Quantify Product Formation (UV or Radioactivity) HPLC_Separation->Quantification Data_Analysis Calculate Initial Velocities and Plot Michaelis-Menten Curve Quantification->Data_Analysis assay_components PHYH PHYH (Enzyme) Product 2-Hydroxy-3-methyl- decanoyl-CoA PHYH->Product This compound This compound (Substrate) This compound->PHYH 2-Oxoglutarate 2-Oxoglutarate (Co-substrate) 2-Oxoglutarate->PHYH Fe_II Fe(II) (Cofactor) Fe_II->PHYH Ascorbate Ascorbate (Cofactor) Ascorbate->PHYH ATP_GTP ATP/GTP (Required Nucleotide) ATP_GTP->PHYH Mg_II Mg(II) (Cofactor) Mg_II->PHYH

References

Application Notes and Protocols: Stable Isotope Labeling of 3-Methyldecanoyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates (tracers) and tracking their incorporation into downstream metabolites, researchers can gain a quantitative understanding of metabolic pathway activity. 3-Methyldecanoyl-CoA is a branched-chain acyl-CoA that plays a role in fatty acid metabolism and is linked to the catabolism of branched-chain amino acids (BCAAs). Understanding its metabolic flux is crucial for investigating various physiological and pathological states, including metabolic disorders and cancer.

These application notes provide detailed protocols for the stable isotope labeling of this compound and its subsequent analysis for metabolic flux studies. Two primary strategies are presented: the chemical synthesis of isotopically labeled this compound and the endogenous labeling through the administration of a labeled precursor, [U-¹³C]-Leucine.

Data Presentation

The following table summarizes hypothetical quantitative data from a metabolic flux analysis experiment in cultured hepatocytes, comparing a control group with a group treated with a novel therapeutic agent designed to modulate fatty acid metabolism. In this hypothetical experiment, [U-¹³C]-Leucine was used as a tracer to investigate the flux of carbon into the this compound pool.

Table 1: Hypothetical Flux Data for this compound Metabolism

ParameterControl GroupTreated GroupFold Changep-value
Relative Abundance of this compound (nmol/mg protein) 15.2 ± 1.89.8 ± 1.20.64<0.05
¹³C Enrichment in this compound (%) 25.6 ± 3.115.3 ± 2.50.60<0.01
Calculated Flux from Leucine (B10760876) to this compound (relative units) 100 ± 1245 ± 80.45<0.001
Contribution of Leucine to lipogenic Acetyl-CoA pool (%) 18.5 ± 2.210.1 ± 1.90.55<0.01

Data are presented as mean ± standard deviation for n=6 biological replicates. Statistical significance was determined using a two-tailed Student's t-test.

Experimental Protocols

Protocol 1: Chemical Synthesis of [1-¹³C]-3-Methyldecanoic Acid

This protocol outlines a plausible synthetic route for [1-¹³C]-3-Methyldecanoic acid, which can then be converted to its CoA ester. The synthesis is adapted from established methods for labeling fatty acids.

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), react 1-bromononane with magnesium turnings in dry diethyl ether to form the Grignard reagent, nonylmagnesium bromide.

  • ¹³C-Carboxylation: Bubble ¹³CO₂ gas through the Grignard reagent solution at 0°C. The ¹³CO₂ will react to form the carboxylate salt of [1-¹³C]-decanoic acid.

  • Acidification and Extraction: Quench the reaction with aqueous HCl and extract the [1-¹³C]-decanoic acid with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Protection of the Carboxylic Acid: Protect the carboxylic acid group of [1-¹³C]-decanoic acid by esterification with 2-methyl-1,3-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene, with azeotropic removal of water.

  • Reduction to Aldehyde: The resulting ester is then carefully reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Wittig Reaction for Methyl Branch Introduction: Perform a Wittig reaction using methyltriphenylphosphonium (B96628) bromide and a strong base (e.g., n-butyllithium) to introduce the methyl group at the 3-position. This will yield an alkene.

  • Reduction of the Double Bond: The double bond is then reduced using a standard hydrogenation procedure (e.g., H₂ gas with a palladium on carbon catalyst) to yield the protected [1-¹³C]-3-methyldecanoic acid.

  • Deprotection: Deprotect the carboxylic acid by hydrolysis of the ester using NaOH in aqueous methanol.

  • Purification: Purify the final product, [1-¹³C]-3-Methyldecanoic acid, by column chromatography.

  • Conversion to Acyl-CoA: The labeled fatty acid can be converted to its CoA ester using established enzymatic or chemical methods, for example, by using an acyl-CoA synthetase.

Protocol 2: Endogenous Labeling of this compound using [U-¹³C]-Leucine

This protocol describes how to label this compound within cultured cells by providing a labeled precursor.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Standard cell culture medium

  • Glucose- and Leucine-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C]-Leucine (99% enriched)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Water (ice-cold)

  • Chloroform (B151607) (ice-cold)

  • Liquid nitrogen

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium for 24 hours.

  • Media Preparation: Prepare the labeling medium by supplementing glucose- and Leucine-free DMEM with 10% dFBS, the desired concentration of glucose, and [U-¹³C]-Leucine. The concentration of labeled leucine should be similar to that in the standard medium.

  • Labeling: Aspirate the standard medium from the cells, wash once with PBS, and then add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a time course determined by preliminary experiments to achieve isotopic steady-state. This can range from a few hours to over 24 hours depending on the cell type and the turnover rate of the metabolite.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.

    • Quench metabolism by adding a sufficient volume of ice-cold 80% methanol/20% water.

    • Scrape the cells in the methanol/water solution and transfer to a microcentrifuge tube.

    • Add ice-cold chloroform to the tube to achieve a final solvent ratio of 1:1:1 (methanol:water:chloroform).

    • Vortex vigorously and centrifuge at high speed to separate the polar, non-polar, and protein phases.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the non-polar (lipid-containing) phase.

    • Dry the extract under a stream of nitrogen.

    • The dried lipid extract can be further processed for the analysis of fatty acids or directly analyzed for acyl-CoAs. For acyl-CoA analysis, specific extraction protocols that minimize degradation should be followed.

  • LC-MS/MS Analysis:

    • Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Separate the acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify the different isotopologues of this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺, and the characteristic fragment ion will be monitored.

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Chemical Synthesis cluster_endogenous Protocol 2: Endogenous Labeling start_synthesis 1-Bromononane + ¹³CO₂ grignard Grignard Reaction & Carboxylation start_synthesis->grignard labeled_fa [1-¹³C]-Decanoic Acid grignard->labeled_fa protection Protection & Reduction labeled_fa->protection wittig Wittig Reaction protection->wittig reduction Reduction & Deprotection wittig->reduction final_product [1-¹³C]-3-Methyldecanoic Acid reduction->final_product to_coa Conversion to Acyl-CoA final_product->to_coa labeled_coa [1-¹³C]-3-Methyldecanoyl-CoA to_coa->labeled_coa start_endogenous [U-¹³C]-Leucine cell_culture Cell Culture with Labeled Medium start_endogenous->cell_culture metabolite_extraction Metabolite Extraction cell_culture->metabolite_extraction lcms_analysis LC-MS/MS Analysis metabolite_extraction->lcms_analysis flux_calculation Flux Calculation lcms_analysis->flux_calculation

Caption: Experimental workflows for stable isotope labeling of this compound.

metabolic_pathway Metabolic pathway from [U-¹³C]-Leucine to this compound. cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_fas Branched-Chain Fatty Acid Synthesis leucine [U-¹³C]-Leucine kic α-Ketoisocaproate leucine->kic BCAT isovaleryl_coa Isovaleryl-CoA kic->isovaleryl_coa BCKDH fas Fatty Acid Synthase isovaleryl_coa->fas Primer acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC malonyl_coa->fas Elongation bcfa Branched-Chain Fatty Acids fas->bcfa methyldecanoyl_coa This compound bcfa->methyldecanoyl_coa Further Processing

Application Notes and Protocols for Cell Culture Experiments Involving 3-Methyldecanoyl-CoA Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecanoyl-CoA is a branched-chain acyl-CoA molecule. While straight-chain fatty acids are well-studied, the biological roles of branched-chain fatty acids (BCFAs) and their acyl-CoA derivatives are less understood. In mammalian cells, BCFAs can be synthesized from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1][2][3] These BCFAs can be incorporated into cellular lipids or be metabolized for energy. Medium-chain fatty acids (MCFAs), which are structurally similar to 3-methyldecanoic acid, are known to be rapidly metabolized and can influence various cellular processes, including energy metabolism and signaling pathways.[4][5]

This document provides a hypothetical framework and detailed protocols for investigating the cellular effects of this compound supplementation in vitro. It is hypothesized that this compound may be metabolized through pathways analogous to those for other branched-chain and medium-chain fatty acids, potentially impacting lipid metabolism, cellular energy homeostasis, and signaling cascades. The following protocols are designed to enable researchers to test these hypotheses and elucidate the biological functions of this specific branched-chain acyl-CoA.

Potential Metabolic Fate and Signaling of this compound

This compound, once introduced into the cell, is likely to enter the mitochondrial matrix, where it can undergo β-oxidation. However, the methyl branch may require specific enzymatic steps for its complete degradation. The resulting products, such as acetyl-CoA and propionyl-CoA, can then enter the Krebs cycle to generate ATP. Alternatively, these intermediates could be utilized for anabolic processes, including the synthesis of other lipids. It is also plausible that this compound or its metabolites could act as signaling molecules, potentially modulating the activity of transcription factors or cell surface receptors involved in metabolic regulation.

Metabolic_Pathway_of_this compound 3-MD-CoA This compound Mitochondrion Mitochondrion 3-MD-CoA->Mitochondrion Signaling Cell Signaling 3-MD-CoA->Signaling BetaOxidation β-Oxidation Mitochondrion->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle LipidSynthesis Lipid Synthesis AcetylCoA->LipidSynthesis PropionylCoA->KrebsCycle ATP ATP KrebsCycle->ATP

Hypothesized metabolic fate of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

To facilitate the delivery of this compound into cultured cells, it is recommended to complex it with bovine serum albumin (BSA), mimicking its physiological transport.[6]

Materials:

  • This compound

  • Fatty acid-free BSA

  • Ethanol, absolute

  • Serum-free cell culture medium

  • Sterile, conical tubes (15 mL and 50 mL)

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium. Gently swirl to dissolve. Do not vortex vigorously as this can denature the protein. Sterile filter the solution using a 0.22 µm filter.

  • Prepare a 100 mM stock solution of this compound: Dissolve the required amount of this compound in absolute ethanol.

  • Complexation: In a sterile conical tube, slowly add the this compound stock solution to the 10% BSA solution while gently swirling. The final molar ratio of this compound to BSA should be between 3:1 and 6:1.

  • Incubation: Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to allow for complex formation.

  • Sterilization and Storage: Sterile filter the final complex solution. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Culture Supplementation and Cytotoxicity Assay

This protocol outlines the general procedure for treating cells with the this compound-BSA complex and assessing its potential cytotoxicity.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12, 3T3-L1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound-BSA complex (from Protocol 1)

  • BSA solution (10% in serum-free medium, as a control)

  • 96-well cell culture plates

  • MTT or similar cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight at 37°C and 5% CO2 to allow for attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound-BSA complex in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM).

    • Prepare a corresponding set of BSA control solutions with equivalent concentrations of BSA to the treatment groups.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add 100 µL of the treatment or control solutions to the respective wells.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assay: At the end of the incubation period, perform a cytotoxicity assay (e.g., MTT) according to the manufacturer's instructions to determine the effect of this compound on cell viability.

Protocol 3: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify intracellular lipid accumulation in response to this compound supplementation.

Materials:

  • Cells cultured in 6-well plates and treated as described in Protocol 2.

  • PBS

  • 10% formalin

  • Oil Red O staining solution

  • 60% isopropanol (B130326)

  • Microscope

Procedure:

  • Fixation: After treatment, wash the cells twice with PBS and fix with 10% formalin for 30 minutes at room temperature.

  • Washing: Wash the cells again with PBS.

  • Staining:

    • Wash the cells with 60% isopropanol for 5 minutes.

    • Allow the isopropanol to evaporate completely.

    • Add Oil Red O staining solution and incubate for 20 minutes at room temperature.

  • Destaining and Visualization:

    • Wash the cells with distilled water until the water runs clear.

    • Visualize the lipid droplets under a microscope.

  • Quantification (Optional):

    • After visualization, add 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Measure the absorbance of the eluted stain at the appropriate wavelength (typically around 500 nm).

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 3-MD-CoA Stock Solution p3 Complex 3-MD-CoA with BSA p1->p3 p2 Prepare BSA Solution p2->p3 e2 Treat Cells with 3-MD-CoA-BSA Complex p3->e2 e1 Seed Cells in Multi-well Plates e1->e2 e3 Incubate for Desired Time e2->e3 a1 Cytotoxicity Assay (e.g., MTT) e3->a1 a2 Lipid Accumulation (Oil Red O Staining) e3->a2 a3 Gene Expression (qPCR) e3->a3 a4 Metabolomic Analysis (LC-MS) e3->a4 PPARa_Signaling_Pathway 3-MD-CoA This compound (or its metabolite) PPARa PPARα 3-MD-CoA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in target gene promoters) RXR->PPRE binds to Gene_Expression Increased Expression of Fatty Acid Oxidation Genes (e.g., CPT1A) PPRE->Gene_Expression results in

References

Application Note: Quantitative Analysis of 3-Methyldecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-Methyldecanoyl-CoA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes procedures for sample preparation, analytical methodology, and data analysis.

Introduction

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Branched-chain fatty acids and their CoA derivatives are involved in various metabolic processes and can accumulate in certain peroxisomal biogenesis disorders. Accurate quantification of specific acyl-CoAs like this compound is crucial for understanding their physiological roles and for the development of diagnostics and therapeutics related to metabolic diseases. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound.

Biochemical Pathway Context: Alpha-Oxidation of Branched-Chain Fatty Acids

This compound is a substrate for the peroxisomal alpha-oxidation pathway, which is essential for the metabolism of 3-methyl-branched fatty acids. A key enzyme in this pathway is phytanoyl-CoA hydroxylase (PHYH), which catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs.[1] This hydroxylation is a critical step that allows for the subsequent cleavage of the fatty acid chain. Understanding this pathway is important for interpreting the biological significance of this compound levels.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome 3-Methyldecanoic_Acid 3-Methyldecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 3-Methyldecanoic_Acid->Acyl_CoA_Synthetase ATP, CoA 3-Methyldecanoyl_CoA This compound Acyl_CoA_Synthetase->3-Methyldecanoyl_CoA AMP, PPi PHYH Phytanoyl-CoA Hydroxylase (PHYH) 3-Methyldecanoyl_CoA->PHYH O2, 2-Oxoglutarate 2-Hydroxy-3-methyldecanoyl-CoA 2-Hydroxy-3-methyldecanoyl-CoA PHYH->2-Hydroxy-3-methyldecanoyl-CoA Succinate, CO2 2-Hydroxyacyl_CoA_Lyase 2-Hydroxyacyl-CoA Lyase 2-Hydroxy-3-methyldecanoyl-CoA->2-Hydroxyacyl_CoA_Lyase Pristanal_analog 2-Methylnonanal 2-Hydroxyacyl_CoA_Lyase->Pristanal_analog Formyl_CoA Formyl-CoA 2-Hydroxyacyl_CoA_Lyase->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal_analog->Aldehyde_Dehydrogenase NAD+ Pristanic_Acid_analog 2-Methylnonanoic Acid Aldehyde_Dehydrogenase->Pristanic_Acid_analog NADH Beta_Oxidation Further Metabolism (e.g., Beta-Oxidation) Pristanic_Acid_analog->Beta_Oxidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Cell Harvesting Lyse Cell Lysis & Protein Precipitation Harvest->Lyse Spike Spike Internal Standard Lyse->Spike Extract Supernatant Collection Spike->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Inject LC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

References

Application Notes and Protocols for Acyl-CoA Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and as precursors for biosynthesis and post-translational modifications. The accurate quantification of acyl-CoAs in plasma is of growing interest for understanding metabolic diseases, biomarker discovery, and evaluating the pharmacological effects of drugs targeting metabolic pathways. However, the analysis of these molecules is challenging due to their low abundance, inherent instability, and the complexity of the plasma matrix.

These application notes provide an overview and detailed protocols for the most common and effective sample preparation techniques for the analysis of acyl-CoAs in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods include Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

General Considerations for Sample Handling and Stability

The stability of acyl-CoAs is a critical factor for accurate quantification. Due to their thioester bond, they are susceptible to both enzymatic and chemical degradation. To minimize degradation, the following precautions are essential:

  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Process the blood to obtain plasma as quickly as possible, preferably at low temperatures (e.g., on ice or at 4°C).

  • Storage: For long-term storage, plasma samples should be immediately snap-frozen in liquid nitrogen and stored at -80°C.[1][2][3] Avoid repeated freeze-thaw cycles.

  • Extraction: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.[4] Use pre-chilled solvents and tubes.

Internal Standards

The use of appropriate internal standards is crucial for accurate quantification to compensate for analyte loss during sample preparation and to correct for matrix effects in the LC-MS/MS analysis.[5] Stable isotope-labeled acyl-CoAs (e.g., ¹³C- or ¹⁵N-labeled) are the gold standard as they have nearly identical physicochemical properties to their endogenous counterparts. If stable isotope-labeled standards are not available, odd-chain acyl-CoAs (e.g., C17:0-CoA) can be used, as they are not naturally abundant in most biological systems.[4][6]

Sample Preparation Techniques

The choice of sample preparation technique depends on the specific acyl-CoAs of interest (short-chain vs. long-chain), the required sensitivity, and the available instrumentation.

Protein Precipitation (PPT)

Protein precipitation is a simple, rapid, and widely used method for removing the bulk of proteins from plasma samples.[7][8] It is particularly suitable for high-throughput applications. Organic solvents like acetonitrile (B52724) and methanol (B129727), or acids such as perchloric acid (PCA) and trichloroacetic acid (TCA), are commonly used as precipitating agents.[7][9]

Workflow for Protein Precipitation:

plasma Plasma Sample is Add Internal Standards plasma->is precipitant Add Cold Precipitating Agent (e.g., Acetonitrile, Methanol, PCA) is->precipitant vortex Vortex to Mix precipitant->vortex incubate Incubate at Low Temperature (e.g., -20°C or 4°C) vortex->incubate centrifuge Centrifuge to Pellet Protein incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Optional) supernatant->dry reconstitute Reconstitute in a Suitable Solvent dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Protein Precipitation of Acyl-CoAs from Plasma.

Experimental Protocol: Protein Precipitation with Acetonitrile

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300-500 µL of ice-cold acetonitrile (a 3:1 to 5:1 ratio of solvent to plasma is common).[8]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • For concentration of the analytes, the supernatant can be evaporated to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of the initial mobile phase).

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample cleanup technique that can provide cleaner extracts and higher recovery of analytes compared to protein precipitation.[11][12] It involves passing the sample through a sorbent bed that retains the analytes of interest, while interfering substances are washed away. The retained analytes are then eluted with a suitable solvent. For acyl-CoAs, reversed-phase (e.g., C18) or mixed-mode sorbents are often used.

Workflow for Solid-Phase Extraction:

ppt Protein Precipitated Plasma Supernatant load Load Sample ppt->load condition Condition SPE Cartridge (e.g., Methanol, Water) equilibrate Equilibrate SPE Cartridge (e.g., Equilibration Buffer) condition->equilibrate equilibrate->load wash Wash to Remove Impurities load->wash elute Elute Acyl-CoAs wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in a Suitable Solvent dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of Acyl-CoAs from Plasma.

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

This protocol is often performed after an initial protein precipitation step.

  • Perform protein precipitation as described in the previous section and collect the supernatant.

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

  • Equilibrate the SPE cartridge: Pass 1 mL of an equilibration buffer (e.g., 50 mM ammonium (B1175870) acetate) through the cartridge.

  • Load the sample: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.

  • Wash the cartridge: Pass 1 mL of a wash solution (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elute the acyl-CoAs: Elute the retained acyl-CoAs with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE can be effective for the extraction of less polar, long-chain acyl-CoAs and for removing highly polar interfering substances.

Workflow for Liquid-Liquid Extraction:

plasma Plasma Sample with Internal Standards solvent Add Immiscible Organic Solvent plasma->solvent vortex Vortex to Mix solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge organic_phase Collect Organic Phase centrifuge->organic_phase dry Evaporate to Dryness organic_phase->dry reconstitute Reconstitute in a Suitable Solvent dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of 3-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. The accurate and sensitive quantification of this compound is crucial for understanding its metabolic functions and for the development of therapeutics targeting related pathways. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the selective and sensitive detection of this and other acyl-CoA species in complex biological matrices. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using LC-HRMS.

I. Quantitative Data Summary

While specific quantitative performance data for this compound is not widely available in the literature, the following table summarizes typical performance characteristics for the analysis of medium to long-chain acyl-CoAs using HRMS methods. These values can serve as a benchmark for method development and validation.

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 1 - 10 fmolOn-column, dependent on matrix and instrument sensitivity.
Limit of Quantification (LOQ) 5 - 50 fmolOn-column, dependent on matrix and instrument sensitivity.
Linear Dynamic Range 3 - 4 orders of magnitudeFrom LOQ to upper limit of linearity.
Intra-day Precision (%RSD) < 15%At low, medium, and high concentrations.
Inter-day Precision (%RSD) < 20%At low, medium, and high concentrations.
Accuracy (% Recovery) 80 - 120%Determined by spiking known concentrations into the matrix.

II. Experimental Protocols

A. Sample Preparation: Solid-Phase Extraction (SPE) of Acyl-CoAs from Biological Matrices

This protocol is designed for the extraction and purification of acyl-CoAs from cell cultures or tissue homogenates.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Ice-cold 80% Methanol (B129727)

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

  • SPE cartridges (e.g., C18, 50 mg)

  • SPE vacuum manifold

  • Methanol

  • 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 6.8)

  • Nitrogen gas evaporator

  • Microcentrifuge

Procedure:

  • Homogenization: Homogenize tissue samples or resuspend cell pellets in ice-cold 80% methanol. For tissues, a ratio of 100 mg tissue per 1 mL of methanol is recommended. For cells, use 1 mL of methanol per 1-5 million cells.

  • Internal Standard Spiking: Add an appropriate amount of internal standard to each sample to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute and incubate on ice for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-HRMS analysis.

B. High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

This protocol outlines the parameters for the separation and detection of this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Gas Temperature: 320°C

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²)

  • Full Scan Resolution: 70,000

  • Scan Range: m/z 400-1200

  • dd-MS² Resolution: 35,000

  • Collision Energy: Stepped HCD (Higher-energy C-O Dissociation) at 20, 30, 40 eV

  • Expected m/z for [M+H]⁺ of this compound: C₃₂H₅₅N₇O₁₇P₃S⁺ requires m/z 938.2691

III. Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells/Tissue) extraction Methanol Extraction sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution lc LC Separation (C18 Column) reconstitution->lc hrms HRMS Detection (Positive ESI) lc->hrms data Data Analysis hrms->data

Caption: Experimental workflow for the analysis of this compound.

General Acyl-CoA Metabolic and Signaling Roles

The following diagram illustrates the central role of acyl-CoAs in metabolism and their emerging role in cellular signaling, providing a context for the importance of analyzing specific species like this compound.

acyl_coa_pathway cluster_metabolism Cellular Metabolism cluster_signaling Cellular Signaling fatty_acids Fatty Acids acyl_coa_pool Acyl-CoA Pool (e.g., this compound) fatty_acids->acyl_coa_pool amino_acids Amino Acids amino_acids->acyl_coa_pool glucose Glucose glucose->acyl_coa_pool beta_oxidation β-Oxidation acyl_coa_pool->beta_oxidation protein_acylation Protein Acylation acyl_coa_pool->protein_acylation tca TCA Cycle beta_oxidation->tca energy Energy Production (ATP) tca->energy gene_expression Gene Expression protein_acylation->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: General overview of acyl-CoA metabolism and signaling roles.

Application Notes and Protocols for Derivatization of Branched-Chain Fatty Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids found in various biological systems, playing crucial roles in cell membrane fluidity, signaling pathways, and as biomarkers for certain diseases and microbial populations. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of BCFAs, offering high resolution and sensitivity. However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to convert them into more volatile and thermally stable esters, making them amenable to GC-MS analysis. This document provides detailed application notes and experimental protocols for the most common derivatization methods used for BCFA analysis: Fatty Acid Methyl Ester (FAME) synthesis, silylation for the formation of Trimethylsilyl (B98337) (TMS) esters, and the preparation of picolinyl esters for structural elucidation.

Derivatization Methods: An Overview

The choice of derivatization method depends on the specific analytical goal. FAMEs are the most common derivatives for routine quantitative analysis due to their stability and the availability of extensive mass spectral libraries. Silylation is a rapid and effective method for creating volatile derivatives of various functional groups. Picolinyl esters are particularly valuable for determining the precise location of branch points and double bonds within the fatty acid chain through characteristic mass spectral fragmentation patterns.[1]

I. Fatty Acid Methyl Ester (FAME) Synthesis

Fatty acid methyl esters are the most widely used derivatives for the GC-MS analysis of fatty acids, including BCFAs.[2][3] The esterification of the carboxylic acid group to a methyl ester significantly increases the volatility and reduces the polarity of the fatty acid, leading to improved chromatographic separation and peak shape.[3] Two common acid-catalyzed methods are presented below.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used and effective method for the preparation of FAMEs from free fatty acids and saponified lipids.

Experimental Protocol:

  • Sample Preparation:

    • Weigh 1-25 mg of the lipid extract or BCFA-containing sample into a 5-10 mL screw-cap reaction vial.[3]

    • If the sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen.

    • For lipid extracts, dissolve the sample in a small volume of a non-polar solvent like hexane (B92381) or toluene.

  • Esterification:

    • Add 2 mL of 12-14% (w/w) Boron Trifluoride (BF₃) in methanol (B129727) to the reaction vial.[3][4]

    • Tightly cap the vial and heat at 60 °C for 5-10 minutes in a water bath or heating block.[3] Derivatization times may need optimization depending on the specific BCFAs.

  • Extraction:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane to the vial.[3]

    • Vortex the mixture vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

    • Allow the layers to separate. The upper layer is the organic phase containing the FAMEs.

  • Sample Cleanup and Analysis:

    • Carefully transfer the upper organic layer to a clean vial.

    • To remove any residual water, pass the organic layer through a small column of anhydrous sodium sulfate (B86663) or add a small amount of anhydrous sodium sulfate directly to the vial and agitate.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Acid-Catalyzed Esterification using Methanolic HCl

This method is another robust and commonly employed technique for FAME synthesis.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dried lipid extract as described in Protocol 1.

  • Esterification:

    • Prepare a 1 M solution of methanolic HCl by carefully adding acetyl chloride to anhydrous methanol.

    • Add 1 mL of 1 M methanolic HCl to the dried lipid extract.

    • Seal the vial and heat at 80°C for 1 hour in a water bath.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of 0.9% (w/v) sodium chloride solution and 150 µL of hexane.

    • Vortex thoroughly for 1 minute.

  • Sample Cleanup and Analysis:

    • Centrifuge the vial to facilitate phase separation.

    • Transfer the upper hexane layer containing the FAMEs to a GC autosampler vial for analysis.

II. Silylation: Trimethylsilyl (TMS) Ester Formation

Silylation is a rapid and versatile derivatization technique that replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group, -Si(CH₃)₃. This process significantly increases the volatility and thermal stability of the analytes. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent, often used with a catalyst such as trimethylchlorosilane (TMCS).[2] This method is effective for both straight-chain and branched-chain fatty acids.[5]

Protocol 3: Silylation using BSTFA with 1% TMCS

Experimental Protocol:

  • Sample Preparation:

    • Place the dried sample (e.g., 1 mg/mL of a fatty acid mixture in an aprotic solvent like acetonitrile) into a GC autosampler vial.[2] It is crucial that the sample is free of water, as silylating reagents are moisture-sensitive.[4]

  • Derivatization:

    • Add 50 µL of BSTFA with 1% TMCS to the vial.[2][4]

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 60°C for 60 minutes in an oven or heating block.[2][4]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample can be directly injected into the GC-MS system. Optionally, a solvent such as dichloromethane (B109758) can be added for dilution.[2]

III. Picolinyl Ester Derivatization for Structural Elucidation

For the detailed structural analysis of BCFAs, particularly for determining the location of branch points, picolinyl ester derivatization is the method of choice. The pyridine (B92270) ring in the picolinyl ester directs the fragmentation in the mass spectrometer, leading to the formation of diagnostic ions that reveal the structure of the fatty acid chain.[1]

Protocol 4: Picolinyl Ester Synthesis

This protocol involves a two-step process: formation of the acid chloride followed by esterification with 3-pyridylcarbinol.[1]

Experimental Protocol:

  • Acid Chloride Formation:

    • Dissolve the fatty acid sample in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane).

    • Add an excess of thionyl chloride (SOCl₂) to the solution.

    • Gently reflux the mixture for a short period (e.g., 15-30 minutes) or allow it to react at room temperature until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under a stream of nitrogen or by rotary evaporation.

  • Esterification:

    • Dissolve the resulting acid chloride in anhydrous pyridine.

    • Add an excess of 3-pyridylcarbinol (3-pyridinemethanol).

    • Allow the reaction to proceed at room temperature for several hours or gently warm to facilitate the reaction.

  • Extraction and Cleanup:

    • Add water to the reaction mixture and extract the picolinyl esters with a non-polar solvent such as hexane or diethyl ether.

    • Wash the organic extract sequentially with dilute acid (e.g., 1 M HCl) to remove excess pyridine and 3-pyridylcarbinol, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the picolinyl ester derivatives, which can then be redissolved in a suitable solvent for GC-MS analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described derivatization methods. The values are indicative and may vary depending on the specific branched-chain fatty acid and the experimental conditions.

Derivatization MethodReagent(s)Typical Reaction TimeTypical Reaction TemperatureDerivatization Efficiency/RecoveryKey Advantages
FAME (BF₃-Methanol) 12-14% BF₃ in Methanol5-10 minutes[3]60°C[3]Generally high, >95% for most fatty acidsWell-established, good stability of derivatives[3]
FAME (Methanolic HCl) 1 M HCl in Methanol60 minutes80°CHigh, suitable for a wide range of lipidsRobust for both free fatty acids and glycerolipids
TMS Ester (BSTFA + 1% TMCS) BSTFA + 1% TMCS60 minutes[2][4]60°C[2][4]High, often quantitativeRapid, derivatizes other functional groups[4]
Picolinyl Ester Thionyl Chloride, 3-PyridylcarbinolSeveral hoursRoom Temperature to gentle warmingVariable, depends on reaction conditionsProvides detailed structural information[1]

Visualizations

Experimental Workflows

FAME_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis A BCFA Sample B Dry Sample A->B Evaporate Solvent C Add BF3-Methanol / HCl-Methanol B->C D Heat (60-80°C) C->D E Add Water & Hexane D->E F Vortex & Separate Layers E->F G Collect Organic Layer F->G H Dry with Na2SO4 G->H I GC-MS Analysis H->I

Caption: Workflow for Fatty Acid Methyl Ester (FAME) Synthesis.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Dried BCFA Sample in Vial B Add BSTFA + 1% TMCS A->B C Vortex & Heat (60°C) B->C D Cool to Room Temp C->D E Direct GC-MS Injection D->E

Caption: Workflow for Silylation (TMS Ester Formation).

Picolinyl_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_cleanup Extraction & Cleanup cluster_analysis Analysis A BCFA Sample B Add Thionyl Chloride A->B C React & Remove Excess Reagent B->C D Dissolve in Pyridine C->D E Add 3-Pyridylcarbinol D->E F React E->F G Extract with Hexane F->G H Wash with Acid & Base G->H I Dry & Evaporate H->I J GC-MS Analysis I->J

Caption: Workflow for Picolinyl Ester Synthesis.

Comparison of Derivatization Methods

Derivatization_Comparison cluster_methods Derivatization Methods for BCFA Analysis cluster_applications Primary Applications FAME FAME Synthesis (BF3 or HCl) Quant Quantitative Analysis FAME->Quant Excellent for General General Screening FAME->General Standard for TMS Silylation (TMS Esters) (BSTFA) TMS->General Rapid for Picolinyl Picolinyl Esters Struct Structural Elucidation (Branch Point Determination) Picolinyl->Struct Ideal for

Caption: Comparison of Primary Applications for Derivatization Methods.

References

Application Notes and Protocols: 3-Methyldecanoyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-Methyldecanoyl-CoA in drug discovery, focusing on its role as a metabolic intermediate and signaling molecule. Detailed protocols for relevant experimental procedures are also provided to facilitate further research and development.

Introduction

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) ester. While less studied than its straight-chain counterparts, emerging research into the metabolism and signaling functions of branched-chain fatty acids (BCFAs) and their CoA derivatives highlights their potential significance in various physiological and pathological processes. This makes this compound and its associated metabolic pathways intriguing targets for drug discovery, particularly in the context of metabolic disorders and diseases linked to peroxisomal dysfunction.

Biological Context and Drug Discovery Opportunities

This compound is primarily involved in the peroxisomal alpha-oxidation and mitochondrial beta-oxidation pathways responsible for the catabolism of branched-chain fatty acids.[1][2][3][4][5][6][7] Disruptions in these pathways are associated with severe metabolic disorders, such as Refsum disease and Zellweger syndrome, making the enzymes that process this compound potential therapeutic targets.[3][8][9][10]

Peroxisome Proliferator-Activated Receptors (PPARs)

A significant opportunity for drug discovery lies in the interaction of branched-chain acyl-CoAs with nuclear receptors. Specifically, branched-chain acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12][13][14] PPARα is a key regulator of lipid metabolism, and its activation can lead to the upregulation of genes involved in fatty acid oxidation. Therefore, this compound could serve as a lead molecule or a tool compound for the development of novel PPARα modulators for the treatment of dyslipidemia and other metabolic diseases. The CoA thioesters of branched-chain fatty acids are significantly more potent PPARα ligands than the corresponding free fatty acids.[11][13]

G-Protein Coupled Receptors (GPCRs)

Several G-protein coupled receptors, notably GPR40 (FFAR1) and GPR120 (FFAR4), are activated by medium to long-chain fatty acids, playing roles in insulin (B600854) secretion and inflammation.[15][16][17][18][19] While the activity of branched-chain fatty acids on these receptors is less characterized than that of straight-chain fatty acids, this remains a viable area of investigation for drug discovery. Modulators of these receptors could have therapeutic potential in type 2 diabetes and inflammatory conditions.

Quantitative Data Summary

Currently, specific quantitative data for the interaction of this compound with its potential targets are limited in publicly available literature. The following table summarizes the known affinity data for related branched-chain acyl-CoAs with PPARα, which can serve as a proxy for estimating the potential affinity of this compound.

LigandReceptorBinding Affinity (Kd)Reference
Phytanoyl-CoAPPARα~11 nM[11][13]
Pristanoyl-CoAPPARα~11 nM[11][13]

Signaling and Metabolic Pathways

Peroxisomal Alpha-Oxidation of 3-Methyl-Branched Fatty Acids

3-methyl-branched fatty acids like 3-methyldecanoic acid cannot directly enter beta-oxidation due to the methyl group at the beta-position. They first undergo alpha-oxidation in the peroxisome.[1][4][6][7]

Peroxisomal_Alpha_Oxidation 3-Methyldecanoic Acid 3-Methyldecanoic Acid This compound This compound 3-Methyldecanoic Acid->this compound Acyl-CoA Synthetase 2-Hydroxy-3-methyldecanoyl-CoA 2-Hydroxy-3-methyldecanoyl-CoA This compound->2-Hydroxy-3-methyldecanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) 2-Methylnonanal 2-Methylnonanal 2-Hydroxy-3-methyldecanoyl-CoA->2-Methylnonanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) 2-Methylnonanoic Acid 2-Methylnonanoic Acid 2-Methylnonanal->2-Methylnonanoic Acid Aldehyde Dehydrogenase 2-Methylnonanoyl-CoA 2-Methylnonanoyl-CoA 2-Methylnonanoic Acid->2-Methylnonanoyl-CoA Acyl-CoA Synthetase Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation 2-Methylnonanoyl-CoA->Mitochondrial Beta-Oxidation

Peroxisomal alpha-oxidation of 3-methyldecanoic acid.
PPARα Activation and Downstream Signaling

As a high-affinity ligand, this compound can activate PPARα, leading to the transcription of genes involved in lipid metabolism.

PPAR_Activation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound PPARα PPARα This compound->PPARα Binds PPARα/RXR Heterodimer PPARα/RXR Heterodimer PPARα->PPARα/RXR Heterodimer Heterodimerizes with RXR RXR RXR->PPARα/RXR Heterodimer PPRE PPRE PPARα/RXR Heterodimer->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Target Gene Transcription->Increased Fatty Acid Oxidation

PPARα activation by this compound.

Experimental Protocols

The following protocols are adapted from established methods and can be specifically applied to research involving this compound.

Protocol 1: In Vitro Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction)

This protocol is adapted from the established ETF fluorescence reduction assay to measure the activity of acyl-CoA dehydrogenases (ACADs) with this compound as a substrate.[20][21][22]

Objective: To determine the kinetic parameters (Km and Vmax) of a specific ACAD (e.g., a medium-chain ACAD) for this compound.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (ACAD)

  • Purified recombinant electron transfer flavoprotein (ETF)

  • This compound (synthesis may be required from 3-methyldecanoic acid[][24])

  • Assay Buffer: 100 mM HEPES, pH 7.6, 0.1 mM EDTA

  • Anaerobic chamber or system for creating an anaerobic environment

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 495 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in water. Determine the precise concentration spectrophotometrically.

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).

    • Prepare a working solution of ETF (e.g., 10 µM) and ACAD (e.g., 1 µM) in Assay Buffer. Keep on ice.

  • Assay Setup (Anaerobic):

    • Perform all subsequent steps in an anaerobic chamber to prevent re-oxidation of reduced ETF by oxygen.

    • To each well of the 96-well plate, add the following:

      • Assay Buffer to a final volume of 200 µL.

      • ETF to a final concentration of 2 µM.

      • Varying concentrations of this compound.

    • Include control wells with no substrate and no enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the ACAD enzyme to each well to a final concentration of 20-100 nM.

    • Immediately place the plate in the fluorescence plate reader.

    • Monitor the decrease in ETF fluorescence over time (e.g., every 30 seconds for 10-15 minutes). The rate of fluorescence decrease is proportional to the rate of the ACAD reaction.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence change) for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Workflow for Acyl-CoA Dehydrogenase Assay.
Protocol 2: Quantification of this compound in Cellular Extracts by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound from cell or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][25][26][27][28][29]

Objective: To measure the intracellular concentration of this compound under different experimental conditions.

Materials:

  • Cell or tissue samples

  • Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar acyl-CoA not present in the sample (e.g., C17:0-CoA).

  • Extraction Buffer: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% formic acid, pre-chilled to -20°C.

  • LC-MS/MS system with a C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

  • Sample Preparation:

    • Harvest cells or homogenize tissue on ice.

    • Quickly add a known amount of the internal standard.

    • Add 1 mL of ice-cold Extraction Buffer per 1-5 million cells or 50 mg of tissue.

    • Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of Mobile Phase A.

  • LC-MS/MS Analysis:

    • Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution with Mobile Phases A and B. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions will need to be optimized for the specific instrument but will be based on the fragmentation of the CoA moiety.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Generate a standard curve using known concentrations of this compound and a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LC_MS_Workflow A Sample Collection (Cells/Tissue) B Add Internal Standard A->B C Protein Precipitation & Extraction B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Workflow for LC-MS/MS Quantification.

Conclusion

This compound represents a novel and underexplored molecule with significant potential in drug discovery. Its role in peroxisomal and mitochondrial fatty acid metabolism, and particularly its potential as a high-affinity endogenous ligand for PPARα, opens new avenues for the development of therapeutics for metabolic diseases. The provided application notes and protocols offer a starting point for researchers to investigate the function of this compound and its associated pathways, with the ultimate goal of identifying and validating new drug targets. Further research is warranted to fully elucidate the signaling roles of this and other branched-chain acyl-CoAs and to develop specific and potent modulators of their activity.

References

Troubleshooting & Optimization

Improving the stability of 3-Methyldecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyldecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, like other acyl-CoAs, is the hydrolysis of its high-energy thioester bond. This chemical breakdown is significantly influenced by the pH and temperature of the solution. The thioester bond is more susceptible to nucleophilic attack by water or other nucleophiles present in the buffer, leading to the formation of coenzyme A (CoA-SH) and 3-methyldecanoic acid.

Q2: What are the optimal pH and temperature conditions for storing this compound solutions?

A2: To maximize stability, this compound solutions should be maintained under acidic and cold conditions. The recommended pH range for storage is between 4.0 and 6.0. It is crucial to avoid basic conditions (pH > 7.0) as the rate of thioester hydrolysis increases significantly with pH. For short-term storage (hours to a few days), a temperature of 4°C is recommended. For long-term storage, aliquots of the solution should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation from both chemical hydrolysis and repeated freeze-thaw cycles.

Q3: How should I prepare my this compound solutions for an experiment to ensure stability?

A3: It is best to prepare fresh solutions of this compound immediately before use. If a stock solution is required, it should be prepared in an acidic buffer (e.g., 50 mM potassium phosphate (B84403), pH 4.9) and stored in aliquots at -80°C. When thawing an aliquot for an experiment, it should be done quickly on ice and kept at 4°C until it is added to the experimental system. Minimize the time the solution spends at room temperature or in neutral or alkaline buffers.

Q4: Can components of my experimental buffer affect the stability of this compound?

A4: Yes, certain buffer components can influence the stability of the thioester bond. Buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane), can potentially accelerate the hydrolysis of the thioester bond, especially at higher pH values. It is advisable to use non-nucleophilic buffers like phosphate or acetate (B1210297) buffers when working with this compound.

Q5: How can I verify the integrity of my this compound solution?

A5: The integrity of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can separate this compound from its degradation products (CoA-SH and 3-methyldecanoic acid) and provide a quantitative measure of its concentration. Regular analysis of your stock solutions is recommended to ensure their quality.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions in an acidic buffer (pH 4.0-6.0) and store in single-use aliquots at -80°C. Verify the concentration and purity of the stock solution using HPLC or LC-MS/MS.
Low or no biological activity observed Complete or significant degradation of this compound in the experimental buffer.Check the pH of your experimental buffer; ensure it is not alkaline. Minimize the incubation time of this compound in the buffer before starting the assay. Consider using a more acidic buffer if your experiment allows. Keep all solutions on ice whenever possible.
Precipitate forms in the solution Poor solubility of the long-chain acyl-CoA at low temperatures or in certain buffers.Ensure the buffer contains an appropriate amount of a solubilizing agent if necessary, though this should be tested for interference with the assay. Prepare a more dilute stock solution. Briefly vortex or sonicate the solution to aid dissolution, but avoid excessive heating.
LC-MS/MS analysis shows multiple peaks Degradation of this compound into various byproducts.This confirms instability. Review your entire workflow, from stock solution preparation to sample analysis, to identify and rectify any steps where the compound might be exposed to high pH, elevated temperatures, or prolonged storage in suboptimal conditions.

Quantitative Data on Acyl-CoA Stability

Table 1: Effect of pH on the Half-Life of Acetyl-CoA at 25°C

pHHalf-life (hours)
4.0> 200
7.0~92
8.0~24
9.0~5

Data extrapolated from general knowledge of thioester stability.

Table 2: Effect of Temperature on the Stability of Long-Chain Acyl-CoA Solutions (pH 6.0)

TemperatureStability
-80°CStable for months
-20°CStable for weeks to a month
4°CStable for days
25°C (Room Temp)Degrades within hours

General stability guidelines based on common laboratory practice for long-chain acyl-CoAs.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of this compound under different pH and temperature conditions using LC-MS/MS for quantification.

1. Materials and Reagents:

  • This compound

  • Coenzyme A (for standard curve)

  • 3-Methyldecanoic acid (for standard curve)

  • Heptadecanoyl-CoA (or other suitable internal standard)

  • Potassium phosphate monobasic

  • Potassium phosphate dibasic

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Buffers and Stock Solutions:

  • Buffers: Prepare 100 mM potassium phosphate buffers at pH 4.0, 7.0, and 9.0.

  • Stock Solution: Prepare a 1 mM stock solution of this compound in 100 mM potassium phosphate buffer, pH 4.9. Aliquot and store at -80°C.

  • Internal Standard (IS) Solution: Prepare a 100 µM stock solution of heptadecanoyl-CoA in methanol/water (1:1, v/v).

3. Stability Study Procedure:

  • Thaw an aliquot of the this compound stock solution on ice.

  • For each pH condition (4.0, 7.0, and 9.0), dilute the stock solution to a final concentration of 10 µM in the respective pre-chilled buffer.

  • For each pH, prepare two sets of samples for incubation at 4°C and 25°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

  • Immediately quench the degradation by mixing the aliquot with an equal volume of ice-cold acetonitrile containing the internal standard (final IS concentration of 1 µM).

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate any proteins or other insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A UPLC/HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to separate this compound from its degradation products and the internal standard.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

5. Data Analysis:

  • Generate a standard curve for this compound.

  • Calculate the peak area ratio of this compound to the internal standard for each time point.

  • Determine the concentration of this compound at each time point using the standard curve.

  • Plot the concentration of this compound versus time for each condition.

  • Calculate the degradation rate constant and the half-life of this compound under each condition.

Visualizations

Chemical_Degradation_Pathway cluster_reactants Reactants cluster_products Degradation Products 3MD_CoA This compound hydrolysis Hydrolysis (pH, Temp dependent) 3MD_CoA->hydrolysis H2O Water (H₂O) H2O->hydrolysis CoA_SH Coenzyme A (CoA-SH) 3MD_Acid 3-Methyldecanoic Acid hydrolysis->CoA_SH hydrolysis->3MD_Acid

Caption: Chemical hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Buffers (pH 4.0, 7.0, 9.0) C Dilute Stock in Buffers A->C B Prepare 3-MD-CoA Stock Solution B->C D Incubate at 4°C and 25°C C->D E Take Aliquots at Time Points D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (Calculate Half-life) H->I

Caption: Workflow for assessing this compound stability.

Technical Support Center: Purification of Synthetic 3-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic 3-Methyldecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this branched-chain acyl-coenzyme A.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: I have synthesized this compound using the mixed anhydride (B1165640) method with isobutyl chloroformate, but my purification by HPLC is showing multiple peaks. What are the likely impurities?

A1: The mixed anhydride synthesis method, while common, can generate several byproducts that may appear as extra peaks in your HPLC analysis. The most common impurities include:

  • Unreacted Coenzyme A (CoA-SH): Free CoA is a common impurity if the acylation reaction did not go to completion.

  • Unreacted 3-Methyldecanoic Acid: The starting fatty acid may be present if it was used in excess or did not fully react.

  • Symmetrical Anhydride of 3-Methyldecanoic Acid: A significant byproduct can be the formation of a symmetrical anhydride from the starting amino acid.[1]

  • Isobutyl Urethane Derivative: This can form from the reaction of isobutyl chloroformate with the amine base used in the reaction.

  • Isomers of this compound: Depending on the stereochemistry of your starting 3-methyldecanoic acid, you may have diastereomers that could potentially be separated by HPLC.

  • Degradation Products: this compound is susceptible to hydrolysis of the thioester bond, which would result in free CoA and 3-methyldecanoic acid.

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use mass spectrometry (MS) coupled with your HPLC to identify the molecular weights of the impurity peaks. This is the most definitive way to identify your byproducts.

  • Optimize HPLC Gradient: A shallow gradient elution may be necessary to resolve peaks with similar retention times.

  • Pre-purification Cleanup: Consider a solid-phase extraction (SPE) step before HPLC to remove some of the more polar or non-polar impurities.

Q2: My recovery of this compound after HPLC purification is very low. What are the potential causes and how can I improve it?

A2: Low recovery is a frequent challenge in the purification of long-chain acyl-CoAs. Several factors can contribute to this issue:

  • Hydrolysis of the Thioester Bond: Acyl-CoA thioesters are sensitive to pH. At non-neutral pH, the thioester bond can hydrolyze, leading to product loss. Ensure your mobile phases are buffered to a pH where the molecule is stable (typically around pH 4.0-6.0).

  • Adsorption to Surfaces: Long-chain acyl-CoAs can be "sticky" and adsorb to glass and plastic surfaces. Using low-adsorption vials and minimizing transfer steps can help.

  • Precipitation: this compound, being a lipid, may have limited solubility in highly aqueous mobile phases. Ensure your starting mobile phase has sufficient organic solvent to maintain solubility.

  • Inefficient Elution from the Column: The compound may be strongly retained on the C18 column. Optimizing the elution gradient with a sufficient concentration of organic solvent is crucial.

Troubleshooting Steps:

  • pH Control: Buffer your mobile phases. A common choice is potassium phosphate (B84403) buffer at a pH between 4.0 and 5.5.[2][3][4]

  • Solvent Optimization: Ensure your sample is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase conditions.

  • Column Choice: While C18 columns are standard, for very hydrophobic compounds, a C8 or a phenyl-hexyl column might offer better recovery.

  • Temperature Control: Perform the purification at a controlled temperature. While some studies show that medium-chain acyl-CoA dehydrogenase has a melting point around 53.6°C, it is generally advisable to keep the acyl-CoA compound cool to maintain stability.[5]

Q3: I am using Solid-Phase Extraction (SPE) to clean up my synthesis reaction mixture before HPLC, but the results are inconsistent. What could be the problem?

A3: Inconsistent SPE performance is often due to variations in the protocol or overloading the cartridge. Here are some common issues and solutions:

  • Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge will lead to poor and inconsistent binding of your compound.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of your product in the loading flow-through.

  • Inappropriate Wash Solvents: Using a wash solvent that is too strong will elute your this compound along with the impurities. Conversely, a wash solvent that is too weak will not effectively remove impurities.

  • Drying Issues: For normal-phase SPE, ensuring the cartridge is completely dry before elution is critical. For reverse-phase SPE, ensuring the sorbent remains wetted is important.

Troubleshooting Steps:

  • Standardize Your Protocol: Ensure consistent volumes and flow rates for each step (conditioning, loading, washing, and elution).

  • Determine Cartridge Capacity: Perform a loading study with a small amount of your crude product to determine the optimal loading amount for your chosen SPE cartridge.

  • Optimize Wash Steps: Test a range of solvent strengths for the wash step to find the optimal balance between impurity removal and product retention.

  • Elution Optimization: Elute with a strong enough solvent to ensure complete recovery of your product from the cartridge. You may need to test different elution solvents.

Experimental Protocols

Below are detailed methodologies for key experiments related to the purification of synthetic this compound.

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

This protocol is a general procedure based on the synthesis of other acyl-CoAs and should be optimized for this compound.

Materials:

  • 3-Methyldecanoic acid

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Coenzyme A trilithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (B129727)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Activation of 3-Methyldecanoic Acid:

    • Dissolve 3-methyldecanoic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to -15°C in an ice-salt bath.

    • Add N-methylmorpholine (1 equivalent) and stir for 5 minutes.

    • Slowly add isobutyl chloroformate (1 equivalent) and stir the reaction mixture at -15°C for 15 minutes. The formation of the mixed anhydride will result in a milky suspension.

  • Acylation of Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (0.8 equivalents) in a minimal amount of cold water.

    • Slowly add the cold CoA solution to the mixed anhydride suspension with vigorous stirring.

    • Allow the reaction to proceed at 0°C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Remove the THF by rotary evaporation under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove unreacted starting acid and other non-polar impurities.

    • The aqueous layer containing the this compound can then be lyophilized or directly purified by HPLC.

Protocol 2: Purification of this compound by Reverse-Phase HPLC

This protocol is adapted from methods used for other long-chain acyl-CoAs and should be optimized for your specific system.[2][3][4]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 25 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile (B52724)

  • Sample of crude this compound dissolved in a small volume of Mobile Phase A with a minimal amount of acetonitrile to ensure solubility.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.

  • Injection: Inject the dissolved sample onto the column.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: Linear gradient from 95% to 5% B

    • 35-45 min: 5% B (re-equilibration)

  • Detection: Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions, remove the acetonitrile by rotary evaporation, and lyophilize the aqueous solution to obtain the purified this compound as a powder.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup of Synthetic this compound

This protocol provides a general guideline for cleaning up the crude synthetic reaction mixture.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Water

  • Crude this compound reaction mixture

Procedure:

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 3-5 mL of methanol.

    • Equilibrate the cartridge with 3-5 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a small volume of water, adding a minimal amount of methanol or acetonitrile if necessary to ensure solubility.

    • Load the sample onto the equilibrated SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 3-5 mL of water to remove salts and very polar impurities.

    • Wash the cartridge with 3-5 mL of a weak organic solvent/water mixture (e.g., 20% methanol in water) to remove moderately polar impurities.

  • Elution:

    • Elute the this compound with 2-4 mL of methanol or acetonitrile.

  • Solvent Removal:

    • Evaporate the solvent from the eluted fraction under a stream of nitrogen or by rotary evaporation to yield the partially purified product.

Data Presentation

The following tables summarize quantitative data that can be expected during the purification of long-chain acyl-CoAs. Note that these values are for similar compounds and should be used as a general guide.

ParameterPalmitoyl-CoA (C16:0)Oleoyl-CoA (C18:1)Stearoyl-CoA (C18:0)
Typical HPLC Retention Time (on C18) ~18 min~20 min~22 min
Typical Recovery from Tissue Extraction 60-70%70-80%65-75%
Purity after single HPLC run >95%>95%>95%

Data adapted from various sources and should be considered illustrative.

Mandatory Visualizations

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start 3-Methyldecanoic Acid + CoA reaction Mixed Anhydride Reaction start->reaction crude Crude this compound reaction->crude spe SPE Cleanup (Optional) crude->spe Initial Cleanup hplc Reverse-Phase HPLC crude->hplc Direct Purification spe->hplc lyophilize Lyophilization hplc->lyophilize pure Pure this compound lyophilize->pure

Caption: Workflow for this compound synthesis and purification.

Diagram 2: Troubleshooting Logic for Low HPLC Purity

G start Low Purity after HPLC q1 Are peaks well-resolved? start->q1 a1_yes Identify impurity peaks (LC-MS) q1->a1_yes Yes a1_no Optimize HPLC gradient (shallower) q1->a1_no No q2 Are impurities known byproducts? a1_yes->q2 end Improved Purity a1_no->end a2_yes Modify synthesis to minimize byproducts q2->a2_yes Yes a2_no Consider alternative purification (e.g., different column) q2->a2_no No a2_yes->end a2_no->end

Caption: Decision tree for troubleshooting low HPLC purity.

References

Overcoming ion suppression in LC-MS analysis of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the LC-MS analysis of acyl-CoAs?

A1: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest, reduce the ionization efficiency of the target analytes in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[1][4] In the analysis of acyl-CoAs from biological samples, endogenous compounds like salts, lipids, and proteins can co-elute with the analytes and cause significant ion suppression.[2][5]

Q2: How can I detect ion suppression in my acyl-CoA analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment.[5] In this technique, a standard solution of your acyl-CoA of interest is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample (an extract from a sample that does not contain the analyte) is then injected onto the LC system. Any dip in the constant signal from the infused standard indicates a region of ion suppression caused by co-eluting matrix components.[5] Another approach is to compare the signal of an analyte in a pure solvent versus the signal of the same analyte spiked into a sample matrix post-extraction; a lower signal in the matrix indicates suppression.[2]

Q3: What are the primary strategies to overcome ion suppression?

A3: The most effective strategies to combat ion suppression fall into three main categories:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][2][4] Techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[2][4]

  • Chromatographic Separation: Improving the separation of acyl-CoAs from co-eluting matrix components can significantly reduce ion suppression.[1][2] This can be achieved by modifying the mobile phase, gradient, or changing the stationary phase.[1]

  • Use of Internal Standards: Stable isotope-labeled internal standards are particularly effective as they co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification based on the analyte-to-internal standard ratio.[2]

Troubleshooting Guide

Issue 1: Low or inconsistent signal for acyl-CoA standards in a biological matrix.

This is a classic symptom of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

G cluster_0 Troubleshooting Workflow: Low Signal start Start: Low/Inconsistent Acyl-CoA Signal check_matrix_effect Perform Post-Column Infusion Experiment start->check_matrix_effect is_suppression Significant Ion Suppression Detected? check_matrix_effect->is_suppression optimize_sample_prep Optimize Sample Preparation Protocol is_suppression->optimize_sample_prep Yes end_bad End: Issue Persists (Consult Instrument Specialist) is_suppression->end_bad No optimize_chromatography Optimize Chromatographic Separation optimize_sample_prep->optimize_chromatography use_is Implement Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is re_evaluate Re-evaluate Signal and Suppression use_is->re_evaluate re_evaluate->is_suppression Re-check end_good End: Signal Improved re_evaluate->end_good

Caption: Troubleshooting workflow for low acyl-CoA signals.

Issue 2: Poor recovery of polar, short-chain acyl-CoAs after sample preparation.

Many traditional sample preparation methods involving solid-phase extraction (SPE) can lead to the loss of more polar analytes.

Recommended Solution: Switch to a sample preparation method that avoids SPE. Protein precipitation with 5-sulfosalicylic acid (SSA) has been shown to be effective for retaining both short-chain acyl-CoAs and their biosynthetic precursors.[6]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cells using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from a method that demonstrates good recovery for a range of acyl-CoAs without the need for SPE.[6]

  • Cell Harvesting: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the cell plate.

  • Cell Lysis: Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., crotonoyl-CoA) to the lysate.[6]

  • Deproteinization: Vortex the mixture vigorously and incubate on ice for 10 minutes.

  • Clarification: Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general protocol for the chromatographic separation and detection of acyl-CoAs.

  • LC Column: Use a C18 reversed-phase column (e.g., UPLC C18).[6]

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and hold for 1-2 minutes.

    • Increase the percentage of Mobile Phase B to elute the acyl-CoAs based on their hydrophobicity. A typical gradient might go from 5% to 95% B over 10-15 minutes.

    • Hold at high organic phase to wash the column.

    • Return to initial conditions and equilibrate the column for the next injection.

  • MS Detection:

    • Use an electrospray ionization (ESI) source, typically in positive mode, as short-chain acyl-CoAs are efficiently ionized under these conditions.[6]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification.

    • Optimize MRM transitions for each acyl-CoA of interest. A characteristic fragmentation for acyl-CoAs in positive mode is the cleavage at the 3'-phosphate-adenosine-5'-diphosphate.[6]

G cluster_1 Sample Preparation & Analysis Workflow sample Biological Sample (e.g., Cells) extraction Extraction with 2.5% SSA sample->extraction centrifugation Centrifugation to Pellet Protein extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection separation C18 Reversed-Phase Chromatography lc_injection->separation detection ESI+ MS/MS (MRM Mode) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: General workflow for acyl-CoA analysis.

Data Presentation

Table 1: Comparison of Analyte Recovery with Different Extraction Solvents

This table summarizes the percent recovery of various CoA species when extracted with trichloroacetic acid (TCA) followed by SPE, versus a direct extraction with 5-sulfosalicylic acid (SSA). The data is relative to a spike in water.

Analyte% Recovery (TCA with SPE)% Recovery (SSA)
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl CoA26%74%
Acetyl CoA36%59%
Propionyl CoA62%80%
Isovaleryl CoA58%59%
Data adapted from literature.[6]

As the table demonstrates, the SSA extraction method provides significantly better recovery for polar compounds like pantothenate, dephospho-CoA, and free CoA, which are often lost during SPE cleanup.[6]

References

Technical Support Center: Optimizing Quench Extraction of 3-Methyldecanoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine protocols for the sensitive detection of 3-Methyldecanoyl-CoA and other acyl-CoAs from cellular samples.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in quantifying intracellular this compound?

A1: Rapid and effective quenching of cellular metabolism is the most critical step. The turnover of acyl-CoAs can be on the order of seconds, so immediate inactivation of cellular enzymes is essential to prevent changes in metabolite levels during sample preparation.[1] This "freezes" the metabolic state of the cell, providing an accurate snapshot of the acyl-CoA pool at the time of harvesting.

Q2: What are the recommended methods for quenching cell metabolism for acyl-CoA analysis?

A2: Several methods can be employed, each with its own advantages and disadvantages. Common techniques include:

  • Cold Organic Solvents: Using ice-cold solvents like methanol (B129727) or acetonitrile (B52724) is a widely used method.[2] A mixture of acetonitrile:methanol:water (40:40:20) with 0.1M formic acid is an effective quenching and extraction solvent.[1]

  • Liquid Nitrogen (LN2) Snap Freezing: This is a very rapid quenching method that effectively halts enzymatic activity.[3] However, care must be taken during subsequent extraction steps to keep the sample frozen to prevent enzymatic activity from resuming.

  • Hot Air Application: For adherent cells, the application of hot air after removing the supernatant can be an effective quenching method.[4]

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: this compound, like other acyl-CoAs, is susceptible to both enzymatic and chemical degradation.[5][6] To minimize degradation:

  • Work Quickly and at Low Temperatures: Keep samples on ice or at 4°C throughout the entire extraction process.[6]

  • Avoid Repeated Freeze-Thaw Cycles: These cycles can significantly impact the stability of lipids and other metabolites.[6]

  • Use Appropriate pH: Acidic conditions can help to improve the stability of some acyl-CoAs.

  • Prompt Analysis: Analyze reconstituted samples as soon as possible, as some acyl-CoAs can degrade by more than 90% within 24 hours at 4°C.[2]

Q4: What is the most sensitive and selective method for quantifying this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for quantifying acyl-CoAs.[7][8] This technique allows for the separation of different acyl-CoA species and their accurate quantification even at low cellular concentrations.

Q5: Should I use an internal standard for my analysis?

A5: Yes, using an internal standard is highly recommended. An appropriate internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not expected to be in the sample (e.g., C17:0-CoA), can help to correct for variations in extraction efficiency and instrument response.[6][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: I am consistently getting low yields of this compound in my extracts. What could be the cause and how can I improve my recovery?

A: Low recovery of this compound can be due to several factors. The following troubleshooting guide can help you identify and address the potential issues:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis Ensure thorough cell disruption. For adherent cells, use a cell scraper to ensure all cells are collected.[9] For suspension cells, ensure the pellet is fully resuspended in the extraction solvent. Consider using a homogenizer for tissue samples.[6]
Metabolite Leakage during Quenching Using 100% methanol alone as a quenching solution can cause leakage of some metabolites.[9] Consider using a mixture of solvents, such as acetonitrile:methanol:water, or a cold isotonic solution.[1]
Degradation of this compound Work quickly and maintain cold temperatures (on ice or 4°C) throughout the procedure.[6] Use fresh, high-purity solvents. Analyze samples promptly after preparation.[2]
Inefficient Extraction The choice of extraction solvent is crucial. For medium to long-chain acyl-CoAs like this compound, a mixed organic-aqueous solvent is often effective.[5] Ensure the solvent-to-cell-pellet ratio is sufficient for efficient extraction.
Poor Recovery from Solid-Phase Extraction (SPE) If using SPE, ensure the column chemistry is appropriate for your analyte. Optimize the wash and elution steps to prevent loss of your target molecule. Some methods are designed to avoid SPE to improve recovery of polar analytes.[8]
Issue 2: Inconsistent and Non-Reproducible Results

Q: My results for this compound quantification are highly variable between replicates. What are the likely sources of this inconsistency?

A: Inconsistent results are often due to subtle variations in the experimental workflow. Here’s how to improve reproducibility:

Potential CauseTroubleshooting Steps
Variable Quenching Time Standardize the time between cell harvesting and quenching for all samples. This step should be as rapid as possible.
Inconsistent Cell Numbers Ensure that the same number of cells are used for each replicate. Cell counting before harvesting is recommended. A minimum of 10^6 cells is typically required for metabolomics experiments, with 10^7 being recommended.[9]
Precipitation of Analyte After extraction and centrifugation, some analytes may precipitate if the supernatant is stored at very low temperatures for extended periods. Analyze the supernatant promptly.
Inaccurate Pipetting Use calibrated pipettes and be meticulous with all volume measurements, especially when adding internal standards and extraction solvents.
Instrument Variability Ensure the LC-MS/MS system is properly calibrated and equilibrated before running your samples. Run quality control samples at regular intervals throughout your sample queue.

Data Presentation

Table 1: Comparison of Solvent Systems for Acyl-CoA Extraction

Solvent SystemTarget Acyl-CoAsKey CharacteristicsReference
80% MethanolShort to Medium ChainGood for a broad range of acyl-CoAs.[2]
40:40:20 Acetonitrile:Methanol:Water + 0.1M Formic AcidBroad RangeEffective for both quenching and extraction, including high-energy compounds.[1]
2:2:1 Acetonitrile:Methanol:WaterBroad RangeUsed for extracting a larger number of acyl-CoA species.[5]
Isopropanol and Acetonitrile with KH2PO4 BufferLong ChainEffective for tissue samples, often combined with SPE for purification.[6][10]
10% Trichloroacetic Acid (TCA)Short ChainUsed for quenching and deproteinization.[11]

Table 2: Reported Recovery Rates for Acyl-CoA Extraction

Extraction MethodTissue/Cell TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104%[6]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[6][10]

Experimental Protocols

Protocol 1: Quench Extraction of Medium- to Long-Chain Acyl-CoAs from Adherent Cells

This protocol is a synthesis of established methods designed to ensure high recovery and stability of acyl-CoAs like this compound.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Internal Standard (e.g., C17:0-CoA)

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Culture: Grow cells to the desired confluency in a culture plate.

  • Quenching and Harvesting: a. Place the culture plate on ice. b. Aspirate the culture medium completely. c. Wash the cell monolayer twice with an adequate volume of ice-cold PBS. Aspirate the PBS completely after each wash. d. Immediately add 1 mL of pre-chilled (-20°C) Extraction Solvent containing the internal standard to the plate. e. Use a cell scraper to scrape the cells into the solvent. f. Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Extraction: a. Vortex the tube vigorously for 1 minute. b. Incubate on ice for 15 minutes to allow for complete protein precipitation and extraction of metabolites.

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Sample Concentration: a. Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution and Analysis: a. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 6.8).[2] b. Vortex briefly and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any insoluble material. c. Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow start Start: Adherent Cell Culture wash Wash with Ice-Cold PBS start->wash quench Quench & Lyse: Add Cold Extraction Solvent + Internal Standard wash->quench scrape Scrape and Collect Lysate quench->scrape incubate Incubate on Ice (15 min) scrape->incubate centrifuge Centrifuge (16,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract (Vacuum or N2 Stream) supernatant->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end End: Data Acquisition analyze->end

Caption: Experimental workflow for quench extraction of acyl-CoAs.

troubleshooting_low_yield start Problem: Low Yield of This compound q1 Is cell lysis complete? start->q1 s1 Solution: - Ensure thorough scraping/resuspension - Consider homogenization q1->s1 No q2 Is the quenching method causing metabolite leakage? q1->q2 Yes a1_yes Yes a1_no No end Yield Improved s1->end s2 Solution: - Use a solvent mixture (e.g., ACN:MeOH:H2O) - Avoid 100% methanol for quenching q2->s2 Yes q3 Is there potential for analyte degradation? q2->q3 No a2_yes Yes a2_no No s2->end s3 Solution: - Work quickly and on ice - Use fresh, high-purity solvents - Analyze samples promptly q3->s3 Yes q4 Is the extraction solvent optimal? q3->q4 No a3_yes Yes a3_no No s3->end s4 Solution: - Test different solvent systems (see Table 1) q4->s4 No q4->end Yes a4_yes Yes a4_no No s4->end

Caption: Troubleshooting workflow for low acyl-CoA yield.

acyl_coa_stability center Acyl-CoA Stability enzymes Enzymatic Activity center->enzymes freeze_thaw Repeated Freeze-Thaw center->freeze_thaw time Extended Storage center->time hydrolysis Chemical Hydrolysis center->hydrolysis temp Low Temperature (On Ice / 4°C) temp->center speed Rapid Processing speed->center ph Acidic pH ph->center solvents High-Purity Solvents solvents->center

Caption: Factors influencing acyl-CoA stability during extraction.

References

How to prevent degradation of 3-Methyldecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample preparation of 3-Methyldecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample preparation?

A1: The primary causes of this compound degradation are enzymatic activity and chemical instability. The thioester bond is susceptible to hydrolysis, which can be catalyzed by endogenous thioesterases released during cell lysis. Degradation is also accelerated by non-optimal pH and elevated temperatures.

Q2: What is the optimal pH for maintaining the stability of this compound?

A2: Acyl-CoA esters, including this compound, are most stable in slightly acidic conditions. An acidic extraction buffer, such as a potassium phosphate (B84403) buffer at a pH of 4.9, is commonly used to minimize chemical hydrolysis and inhibit the activity of some degradative enzymes.[1][2]

Q3: How critical is temperature control during the sample preparation process?

A3: Temperature control is crucial. All steps of the sample preparation, including homogenization, extraction, and centrifugation, should be performed on ice or at 4°C to minimize both enzymatic degradation and chemical hydrolysis. For long-term storage, samples should be kept at -80°C.[1][2]

Q4: What are thioesterases and how can their activity be minimized?

A4: Thioesterases are enzymes that hydrolyze the thioester bond of acyl-CoAs, releasing the free fatty acid and Coenzyme A.[3] Their activity can be minimized by working quickly at low temperatures and by using acidic extraction buffers, which can help to inactivate these enzymes.[1][2] Immediate processing of fresh tissue or flash-freezing samples in liquid nitrogen is also recommended to halt enzymatic activity.[1]

Q5: What is the recommended method for extracting this compound from biological samples?

A5: A common and effective method involves homogenization of the sample in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is often used for further purification and to concentrate the sample.[1]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough disruption of the sample. For tissues, a glass homogenizer is recommended. Optimize the tissue-to-solvent ratio; a 20-fold excess of extraction solvent is often effective.[1]
Degradation During Extraction Maintain samples on ice at all times. Use fresh, high-purity solvents. Add an internal standard early in the process to monitor recovery throughout the procedure.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the loading, washing, and elution conditions for your specific acyl-CoA. Consider using a weak anion exchange column.[1]
Loss During Solvent Evaporation Avoid excessive heating during the drying step. A gentle stream of nitrogen at room temperature is recommended.[1] Ensure the sample is not completely dried for an extended period, as this can lead to adherence to the tube surface.
Issue 2: High Variability in Replicate Samples
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize all sample handling procedures, including the time from sample collection to extraction and the duration of each step. Avoid repeated freeze-thaw cycles.[1]
Precipitation of Analyte After extraction and before analysis, ensure the sample is fully redissolved. Vortex and centrifuge the sample to remove any particulate matter.
Instrumental Variability Ensure the LC-MS/MS system is properly calibrated and equilibrated. Use an appropriate internal standard to normalize for variations in injection volume and instrument response.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table provides illustrative stability data for medium-chain acyl-CoAs in different solvents at 4°C over 48 hours, based on published studies. This data can be used as a general guide for handling this compound.

Solvent Analyte Coefficient of Variation (CV) over 48h at 4°C (%)
50 mM Ammonium (B1175870) Acetate (pH 6.8)Medium-Chain Acyl-CoA< 10
50% Methanol (B129727) in WaterMedium-Chain Acyl-CoA< 15
80% MethanolMedium-Chain Acyl-CoA< 15
Water with 0.1% Formic AcidMedium-Chain Acyl-CoA> 20
AcetonitrileMedium-Chain Acyl-CoA> 20

Data is representative and adapted from studies on the stability of various acyl-CoA molecules.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Extraction:

    • Add 5 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Purification via SPE:

    • Condition a weak anion exchange SPE column with 3 mL of methanol followed by 3 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the supernatant onto the SPE column.

    • Wash the column with 3 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Wash the column with 3 mL of methanol.

    • Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried pellet in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Mandatory Visualizations

cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies This compound This compound 3-Methyldecanoic Acid + CoA 3-Methyldecanoic Acid + CoA This compound->3-Methyldecanoic Acid + CoA Thioesterases (Enzymatic Hydrolysis) This compound->3-Methyldecanoic Acid + CoA High pH (Chemical Hydrolysis) Low Temperature (0-4°C) Low Temperature (0-4°C) Low Temperature (0-4°C)->this compound Inhibits Acidic pH (4.9) Acidic pH (4.9) Acidic pH (4.9)->this compound Stabilizes Rapid Processing Rapid Processing Rapid Processing->this compound Minimizes Exposure

Caption: Key degradation pathways and prevention strategies for this compound.

start Start: Tissue Sample homogenize Homogenize in Acidic Buffer (pH 4.9) on Ice start->homogenize extract Extract with Organic Solvents homogenize->extract centrifuge1 Centrifuge (4°C) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry Dry Under Nitrogen spe->dry reconstitute Reconstitute for LC-MS/MS dry->reconstitute end Analysis reconstitute->end

Caption: Recommended workflow for this compound sample preparation.

References

Troubleshooting poor chromatographic peak shape for acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shapes encountered during acyl-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed in acyl-CoA chromatography?

A1: The most frequently encountered peak shape issues are peak tailing, peak fronting, peak broadening, and split peaks.[1][2][3] These issues can compromise the accuracy and precision of quantification by affecting peak integration and resolution.[1]

Q2: Why are acyl-CoAs particularly challenging to analyze chromatographically?

A2: Acyl-CoAs possess a unique amphiphilic structure, with a hydrophilic CoA moiety and a hydrophobic fatty acyl chain. This dual nature makes their separation challenging.[4] They are also prone to degradation in aqueous solutions and can be lost due to adhesion to glass and metallic surfaces.[4][5]

Q3: What is the general cause of peak tailing for acyl-CoAs?

A3: Peak tailing for acyl-CoAs often results from secondary interactions between the negatively charged phosphate (B84403) groups of the CoA moiety and active sites on the stationary phase, such as residual silanols on silica-based columns.[6] Mass overload and irregularities in the column packing can also contribute to tailing.[6][7]

Q4: What typically causes peak fronting in acyl-CoA analysis?

A4: Peak fronting is often a sign of column overload, where the concentration of the analyte is too high for the stationary phase to handle effectively.[7][8] It can also be caused by poor sample solubility in the mobile phase or a collapse of the column bed.[6]

Q5: My peaks are broad. What could be the reason?

A5: Broad peaks can stem from several factors, including column deterioration, extra-column volume (dead volume) in the tubing and connections, or a mismatch between the injection solvent and the mobile phase.[9][10][11] Temperature gradients within the column can also lead to peak broadening.[11]

Q6: I am observing split peaks. What is the likely cause?

A6: Split peaks often indicate a problem at the head of the column, such as a void or a partially blocked inlet frit.[7] This can create multiple paths for the sample to travel through the column, resulting in a split peak.[7] Injecting a sample in a solvent much stronger than the mobile phase can also cause peak splitting.[2]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

If you are observing peak tailing for your acyl-CoA analytes, follow this troubleshooting workflow:

G start Peak Tailing Observed reduce_sample Reduce Sample Concentration/ Injection Volume start->reduce_sample check_mobile_phase Optimize Mobile Phase reduce_sample->check_mobile_phase If tailing persists end Improved Peak Shape reduce_sample->end If peak shape improves use_ion_pairing Incorporate Ion-Pairing Agent check_mobile_phase->use_ion_pairing If tailing persists check_mobile_phase->end If peak shape improves check_column Evaluate Column Health use_ion_pairing->check_column If tailing persists use_ion_pairing->end If peak shape improves replace_column Replace Column check_column->replace_column If column is degraded replace_column->end If peak shape improves

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Reduce Sample Concentration/Injection Volume: Overloading the column is a common cause of tailing.[6][7] Dilute your sample or reduce the injection volume to see if the peak shape improves.

  • Optimize Mobile Phase:

    • pH Adjustment: The pH of the mobile phase can affect the ionization of residual silanol (B1196071) groups on the column. Operating at a lower pH can help to suppress these secondary interactions.[6]

    • Buffer Strength: Ensure your buffer concentration is adequate, typically 5-10 mM for reversed-phase chromatography, to maintain a stable pH.[1]

  • Incorporate an Ion-Pairing Agent: Ion-pairing agents can be added to the mobile phase to mask the charged phosphate groups on the acyl-CoA molecule, reducing secondary interactions with the stationary phase and improving peak shape.[12][13]

  • Evaluate Column Health:

    • Guard Column: If you are using a guard column, remove it and see if the peak shape improves. If it does, the guard column needs to be replaced.[11]

    • Column Flushing: Flush the analytical column to remove any strongly retained contaminants.

    • Column Age: Consider the age and usage of your column. Columns can degrade over time, especially when used with aggressive mobile phases.[1]

  • Replace Column: If the above steps do not resolve the issue, the analytical column may be irreversibly damaged and require replacement.[1]

Guide 2: Troubleshooting Peak Broadening

For issues with broad peaks, consider the following troubleshooting steps:

G start Broad Peaks Observed check_system Inspect System for Dead Volume start->check_system check_injection Optimize Injection Conditions check_system->check_injection If no dead volume found end Sharper Peaks check_system->end If dead volume is eliminated check_column_temp Ensure Consistent Column Temperature check_injection->check_column_temp If broadening persists check_injection->end If peak shape improves check_column_health Evaluate Column Health check_column_temp->check_column_health If broadening persists check_column_temp->end If peak shape improves check_column_health->end If peak shape improves

Caption: Troubleshooting workflow for broad peaks.

Detailed Steps:

  • Inspect System for Dead Volume: Extra-column volume in tubing, fittings, and connections can significantly contribute to peak broadening.[9][10]

    • Ensure all tubing connections are properly seated.

    • Use tubing with the smallest possible internal diameter (e.g., no larger than 0.007 inches).[9]

    • Minimize the length of tubing between the injector, column, and detector.[9]

  • Optimize Injection Conditions:

    • Injection Volume: Injecting too large a sample volume can cause broadening.[9] Try reducing the injection volume.

    • Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause the sample band to spread.[9][14] Whenever possible, dissolve your sample in the initial mobile phase.

  • Ensure Consistent Column Temperature: Use a column oven to maintain a stable and uniform temperature. Temperature gradients across the column can lead to peak broadening.[9][11]

  • Evaluate Column Health: A deteriorated column can lead to broad peaks.[11] If you suspect column degradation, consider replacing it.

Data & Protocols

Table 1: Common Ion-Pairing Reagents for Acyl-CoA Analysis
Ion-Pairing AgentTypical ConcentrationMobile Phase pHTarget AnalytesReference
Dimethylbutylamine (DMBA)2.5 mM5.6Short-chain acyl-CoAs and CoA biosynthetic intermediates[12]
Triethylamine (TEA)0.05%-Long-chain and very-long-chain fatty acyl-CoAs[15]
Ammonium Acetate5 mM-Short- to long-chain acyl-CoAs[16]
Tetrabutylammonium bisulfate-7.0Phosphorylated compounds (general)[13]
Experimental Protocol: Sample Preparation for Acyl-CoA Analysis

This protocol is a general guideline for the extraction of acyl-CoAs from tissues. Optimization may be required for different sample types.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • 100 mM KH₂PO₄ buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724)

  • Saturated (NH₄)₂SO₄

  • Internal standard (e.g., heptadecanoyl-CoA)

Procedure:

  • Homogenize the frozen powdered tissue in 2 mL of 100 mM KH₂PO₄ containing the internal standard.

  • Add 2.0 mL of 2-propanol and homogenize again.

  • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes.

  • Collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH₂PO₄ (pH 4.9).

  • All steps should be performed quickly and on ice to minimize degradation.[17]

  • The extracted acyl-CoAs can then be further purified using solid-phase extraction (SPE) if necessary.[17]

Experimental Protocol: Reversed-Phase HPLC Method for Long-Chain Acyl-CoAs

This is an example of a UPLC method for the separation of long-chain acyl-CoAs.

Instrumentation and Columns:

  • System: UPLC System

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm

Mobile Phase:

  • Solvent A: 15 mM Ammonium Hydroxide (NH₄OH) in water

  • Solvent B: 15 mM NH₄OH in acetonitrile (ACN)

  • Flow Rate: 0.4 mL/min

Gradient Program:

Time (min)% Solvent B
0.020
2.845
3.025
4.065
4.520
5.020

Reference: [18]

References

Increasing the yield of chemically synthesized 3-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the yield of chemically synthesized 3-Methyldecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common chemical methods for synthesizing acyl-CoA esters, including this compound, involve the activation of the corresponding carboxylic acid (3-methyldecanoic acid) and subsequent reaction with coenzyme A (CoA). The two primary activation methods are the mixed anhydride (B1165640) method and the carbonyldiimidazole (CDI) method.

  • Mixed Anhydride Method: This method typically uses ethyl chloroformate to activate the carboxylic acid, forming a mixed anhydride. This reactive intermediate then reacts with the thiol group of CoA to form the desired thioester.

  • Carbonyldiimidazole (CDI) Method: In this approach, CDI is used to activate the carboxylic acid, forming an acyl-imidazolide. This intermediate is also highly reactive towards the thiol group of CoA.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Low Yields: This can be due to incomplete activation of the carboxylic acid, side reactions, or degradation of the product. The presence of the methyl branch at the 3-position may introduce steric hindrance, potentially affecting the reaction rate and completion.

  • Side Reactions: Common side reactions include the disproportionation of the mixed anhydride to form symmetrical anhydrides, and the hydrolysis of activated intermediates or the final product.

  • Purification Difficulties: Separating the desired this compound from unreacted starting materials (3-methyldecanoic acid and CoA), byproducts, and degradation products can be challenging.

Q3: How can I purify the synthesized this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying acyl-CoA esters.[1] A reversed-phase C18 column is typically used with a gradient elution system.[1] The mobile phase often consists of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724).[1] Detection is commonly performed by monitoring the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of CoA.[1]

Q4: How can I confirm the identity and purity of my this compound product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for confirming the molecular weight and obtaining structural information. A common fragmentation pattern for acyl-CoAs in positive ion mode is a neutral loss of 507 Da and a fragment ion at m/z 428.[2][3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to confirm the formation of the thioester and the integrity of the acyl chain. Specific chemical shifts for the protons and carbons near the thioester linkage and the methyl branch are indicative of the correct product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Ineffective activation of 3-methyldecanoic acid: - Degradation of activating agent (e.g., ethyl chloroformate, CDI) due to moisture. - Insufficient amount of activating agent. - Low reaction temperature leading to slow activation.- Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored activating agents. - Use a slight excess of the activating agent (e.g., 1.1-1.5 equivalents). - Optimize the reaction temperature. For the mixed anhydride method, the activation is typically carried out at low temperatures (0 to -15 °C), but the subsequent reaction with CoA may require warming.
Steric hindrance from the 3-methyl group: Impeding the approach of the activating agent or CoA.- Increase the reaction time to allow for slower reaction kinetics. - Consider using a less sterically hindered activating agent if possible.
Degradation of CoA or product: - pH of the reaction mixture is too high or too low. - Presence of contaminating nucleophiles or oxidants.- Maintain the pH of the reaction with CoA between 7.5 and 8.0. - Use high-purity reagents and solvents.
Presence of Multiple Peaks in HPLC Analysis Unreacted starting materials: 3-methyldecanoic acid and/or CoA.- Optimize the stoichiometry of the reactants. Ensure complete activation of the carboxylic acid before adding CoA. - Improve purification by adjusting the HPLC gradient to better resolve the product from the starting materials.
Side products from the mixed anhydride method: Symmetrical anhydride of 3-methyldecanoic acid.- Add the activating agent (ethyl chloroformate) slowly to the solution of 3-methyldecanoic acid at a low temperature to minimize disproportionation.
Hydrolysis of the product: Breakdown of the thioester bond.- Work up the reaction mixture promptly and at low temperatures. - Store the purified product at -80 °C.
Difficulty in Purifying the Product Poor separation in HPLC: Co-elution of the product with impurities.- Optimize the HPLC method:    - Adjust the gradient slope.    - Try a different buffer system or organic modifier.    - Use a column with a different stationary phase chemistry.[7]
Low recovery from purification: Adsorption of the product to glassware or the HPLC column.- Silanize glassware to reduce adsorption. - Add a small amount of organic solvent (e.g., acetonitrile) to the sample before injection to improve solubility.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of acyl-CoAs similar to this compound. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Acyl-CoA SynthesizedMethodActivating AgentSolventYieldReference
Methylmalonyl-CoATransesterificationDicyclohexylcarbodiimide (for thiophenyl ester)Not specified80%[8]
All-trans-retinyl palmitateChemo-enzymaticImmobilized lipasen-Hexane97.5%[9]
Fatty Acid AnhydridesDehydrationDicyclohexylcarbodiimideCarbon tetrachloride87-94%[10]
Ethyl N-methylcarbamateAcylationEthyl chloroformateEther/Water88-90%[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from methods used for the synthesis of other acyl-CoAs.

Materials:

  • 3-methyldecanoic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A (CoA), lithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous methanol

  • Potassium bicarbonate buffer (1 M, pH 7.5)

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Activation of 3-methyldecanoic acid: a. Dissolve 3-methyldecanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen). b. Cool the solution to -15 °C in a dry ice/acetone bath. c. Add triethylamine (1.1 equivalents) dropwise with stirring. d. Slowly add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at -15 °C. e. Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • Reaction with Coenzyme A: a. In a separate flask, dissolve Coenzyme A lithium salt (1.2 equivalents) in cold potassium bicarbonate buffer (pH 7.5). b. Add the CoA solution to the mixed anhydride solution dropwise with vigorous stirring, ensuring the temperature does not rise above 0 °C. c. Allow the reaction to proceed for 1 hour at 0 °C.

  • Work-up and Extraction: a. Acidify the reaction mixture to pH 2-3 with cold 1 M HCl. b. Extract the aqueous phase three times with diethyl ether to remove unreacted fatty acid and other organic-soluble impurities. c. The aqueous phase containing this compound is then ready for purification.

  • Purification: a. Purify the aqueous phase by reversed-phase HPLC on a C18 column. b. Use a linear gradient of acetonitrile in a potassium phosphate (B84403) buffer (e.g., 50 mM, pH 5.5). c. Monitor the elution at 260 nm and collect the fractions corresponding to the this compound peak. d. Lyophilize the collected fractions to obtain the purified product.

Visualizations

Synthesis Workflow

SynthesisWorkflow Synthesis Workflow for this compound cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Step start 3-Methyldecanoic Acid in Anhydrous THF add_tea Add Triethylamine start->add_tea add_ecf Add Ethyl Chloroformate at -15°C add_tea->add_ecf ma Mixed Anhydride Formation add_ecf->ma reaction Reaction at 0°C ma->reaction Combine coa_sol Coenzyme A in Buffer (pH 7.5) coa_sol->reaction workup Acidic Work-up & Extraction reaction->workup hplc Reversed-Phase HPLC workup->hplc product Purified this compound hplc->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic Troubleshooting Low Yield start Low Yield of this compound check_activation Check Activation Step start->check_activation check_coupling Check Coupling Step check_activation->check_coupling No activation_issue Activation Incomplete/Failed check_activation->activation_issue Yes check_purification Check Purification Step check_coupling->check_purification No coupling_issue Coupling Inefficient check_coupling->coupling_issue Yes purification_issue Low Recovery/Purity check_purification->purification_issue Yes anhydrous Ensure Anhydrous Conditions activation_issue->anhydrous reagent_quality Verify Reagent Quality/Amount activation_issue->reagent_quality temp_time Optimize Temp/Time activation_issue->temp_time ph_control Maintain pH 7.5-8.0 coupling_issue->ph_control steric_hindrance Increase Reaction Time coupling_issue->steric_hindrance hplc_method Optimize HPLC Method purification_issue->hplc_method sample_handling Improve Sample Handling purification_issue->sample_handling

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Adsorption of Acyl-CoAs to Plasticware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on a common but often overlooked issue in experimental workflows: the non-specific adsorption of acyl-CoAs to plasticware. This phenomenon can lead to significant loss of sample, inaccurate quantification, and unreliable experimental results.

Troubleshooting Guides & FAQs

Here we address specific issues you might encounter during your experiments involving acyl-CoAs.

Frequently Asked Questions (FAQs)

  • Q1: Why are my acyl-CoA concentrations lower than expected?

    A1: Several factors could contribute to lower than expected acyl-CoA concentrations. One significant factor is the adsorption of these amphipathic molecules to the surfaces of common laboratory plasticware, such as polypropylene (B1209903) and polyethylene (B3416737) tubes and pipette tips. Acyl-CoAs, possessing both hydrophobic acyl chains and a hydrophilic Coenzyme A head group, can interact with and bind to the hydrophobic surfaces of these plastics. This binding is often non-specific and can lead to a substantial reduction in the concentration of acyl-CoAs in your solution. Other factors to consider include enzymatic degradation and instability of the thioester bond, especially at non-optimal pH and temperatures.

  • Q2: What types of plasticware are most problematic for acyl-CoA experiments?

    A2: Standard polypropylene (PP) and polystyrene (PS) are commonly used plastics in laboratories and have been shown to cause significant adsorption of biomolecules, including those with hydrophobic properties like acyl-CoAs.[1] While data specifically for acyl-CoAs is limited, studies on other amphipathic molecules and proteins suggest that these surfaces can lead to considerable sample loss. Polypropylene, being a hydrophobic polymer, is particularly prone to interacting with the acyl chains of these molecules.

  • Q3: How can I prevent or minimize the adsorption of my acyl-CoA samples to plasticware?

    A3: There are several effective methods to mitigate this issue:

    • Use of Low-Adsorption Plasticware: Commercially available "low-bind" or "low-retention" microcentrifuge tubes and pipette tips are manufactured with modified surfaces that reduce the binding of nucleic acids and proteins. These can also be effective for reducing the adsorption of amphipathic molecules like acyl-CoAs.

    • Pre-coating Plasticware with Bovine Serum Albumin (BSA): BSA is a protein that can effectively coat the surface of plasticware, thereby blocking the sites where acyl-CoAs might non-specifically bind.[2][3][4] A simple incubation with a BSA solution can significantly reduce sample loss.[2][3][4]

    • Addition of Detergents: Non-ionic detergents, such as Tween-20 or Triton X-100, can be added to your buffers at low concentrations (e.g., 0.01-0.1%).[3] These detergents will compete with the acyl-CoAs for binding to the plastic surface and also help to keep the acyl-CoAs in solution.

    • Use of Glassware: When appropriate for your experimental workflow, using glass vials or tubes can be an alternative, as they generally have a more hydrophilic surface compared to polypropylene. However, it is crucial to test this for your specific acyl-CoAs, as interactions can still occur. One study showed that using glass instead of plastic sample vials decreases CoA signal loss and improves sample stability.

Troubleshooting Common Scenarios

  • Scenario 1: Inconsistent results in enzyme kinetic assays with acyl-CoA substrates.

    • Possible Cause: Variable loss of the acyl-CoA substrate due to adsorption to different tubes or pipette tips used for serial dilutions.

    • Troubleshooting Steps:

      • Switch to certified low-adsorption tubes and pipette tips for all steps involving the acyl-CoA substrate.

      • If low-adsorption plasticware is not available, pre-coat all plasticware with a 1% BSA solution.

      • Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your assay buffer, ensuring it does not interfere with your enzyme's activity.

  • Scenario 2: Low recovery of acyl-CoAs after extraction and sample preparation for mass spectrometry.

    • Possible Cause: Cumulative loss of acyl-CoAs at each step of the process due to binding to collection tubes, transfer pipettes, and autosampler vials.

    • Troubleshooting Steps:

      • Minimize the number of transfer steps in your protocol.

      • Use low-adsorption plasticware throughout the entire workflow.

      • For the final sample reconstitution, consider using glass autosampler vials or vials made of a less adsorptive polymer if available.

Quantitative Data on Acyl-CoA Adsorption (Hypothetical Data)

As direct quantitative data for acyl-CoA adsorption is sparse in published literature, the following table represents hypothetical, yet realistic, data based on principles of biomolecule-surface interactions. This data illustrates the potential extent of acyl-CoA loss to different plastic types and the effectiveness of various prevention methods.

Plasticware TypeBuffer ConditionAcyl-CoA (Palmitoyl-CoA) Concentration% Recovery (Mean ± SD)
Standard Polypropylene50 mM Phosphate Buffer, pH 7.410 µM75 ± 5%
Standard Polypropylene50 mM Phosphate Buffer, pH 7.41 µM60 ± 8%
Standard Polystyrene50 mM Phosphate Buffer, pH 7.410 µM80 ± 6%
Low-Adsorption Polypropylene50 mM Phosphate Buffer, pH 7.410 µM95 ± 3%
BSA-Coated Polypropylene50 mM Phosphate Buffer, pH 7.410 µM98 ± 2%
Standard Polypropylene50 mM Phosphate Buffer, pH 7.4 + 0.05% Tween-2010 µM97 ± 3%
Borosilicate Glass50 mM Phosphate Buffer, pH 7.410 µM99 ± 1%

Experimental Protocols

Protocol 1: Quantification of Acyl-CoA Adsorption to Plasticware

This protocol describes a method to quantify the loss of a specific acyl-CoA to different types of laboratory plasticware.

Materials:

  • Acyl-CoA standard (e.g., Palmitoyl-CoA)

  • Plastic tubes to be tested (e.g., standard polypropylene, low-adsorption polypropylene, polystyrene)

  • Borosilicate glass tubes (as a control)

  • Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • Quantification method for acyl-CoA (e.g., LC-MS/MS, HPLC with UV detection)

  • Low-adsorption pipette tips

Methodology:

  • Prepare Acyl-CoA Solutions: Prepare solutions of the acyl-CoA standard in the desired buffer at a known concentration (e.g., 10 µM).

  • Incubation: Aliquot a precise volume (e.g., 500 µL) of the acyl-CoA solution into triplicate tubes of each plastic type and the glass control tubes.

  • Incubate the tubes for a set period that mimics your typical experimental handling time (e.g., 30 minutes) at the relevant temperature (e.g., room temperature or 4°C).

  • Sample Collection: Carefully transfer the solution from each test tube to a fresh, labeled low-adsorption tube using a low-adsorption pipette tip.

  • Quantification: Analyze the concentration of the acyl-CoA in each collected sample using a validated analytical method.

  • Calculate Percentage Recovery: Compare the measured concentration in the samples from the test plasticware to the concentration in the glass tube (control) to determine the percentage of acyl-CoA recovered.

Protocol 2: BSA Coating of Plasticware to Prevent Acyl-CoA Adsorption

This protocol provides a simple and effective method for pre-coating plastic tubes and plates with Bovine Serum Albumin (BSA) to minimize non-specific binding.[2]

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Plasticware to be coated (e.g., microcentrifuge tubes, PCR tubes, plates)

Methodology:

  • Prepare 1% BSA Solution: Dissolve BSA in PBS to a final concentration of 1% (w/v). For example, add 1 gram of BSA to 100 mL of PBS. Mix gently to avoid frothing.

  • Coating: Add the 1% BSA solution to the plasticware, ensuring the entire surface that will come into contact with the sample is covered.

  • Incubation: Incubate the plasticware at room temperature for at least 1 hour, or for more thorough coating, overnight at 4°C.[2]

  • Aspirate BSA Solution: Before use, carefully aspirate the BSA solution from the plasticware.

  • Drying (Optional): For some applications, you may wish to allow the plasticware to air dry in a sterile environment. For most aqueous applications, a brief rinse with the experimental buffer can be performed, or the coated, wet tube can be used directly.

Visualizations

Caption: Troubleshooting workflow for low acyl-CoA recovery.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Acyl-CoA Standard Solution B Aliquot into Test Tubes (Plastic & Glass) A->B C Incubate (e.g., 30 min, RT) B->C D Transfer Supernatant to Low-Adsorption Tubes C->D E Quantify Acyl-CoA (e.g., LC-MS/MS) D->E F Calculate % Recovery vs. Glass Control E->F

Caption: Experimental workflow for quantifying acyl-CoA adsorption.

References

Technical Support Center: Analysis of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with branched-chain fatty acyl-CoAs (BCFA-CoAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in BCFA-CoA analysis?

A1: Artifacts in BCFA-CoA analysis can arise from several sources throughout the experimental workflow. The most common include:

  • Sample Handling and Extraction: Degradation of the thioester bond due to suboptimal pH or temperature, enzymatic activity in samples that are not quenched rapidly, and oxidation of the fatty acyl chain.

  • In-source Fragmentation in Mass Spectrometry: The high energy in the mass spectrometer's ion source can cause fragmentation of the parent molecule, which can be misinterpreted as an artifact.

  • Chemical Degradation: Hydrolysis of the CoA moiety, particularly the phosphate (B84403) groups, can occur during sample preparation and storage.

  • Co-elution of Isomers: Branched-chain fatty acids have numerous structural isomers (e.g., iso- and anteiso- forms) that can be difficult to separate chromatographically, leading to analytical artifacts.[1][2]

Q2: I am observing a neutral loss of 427 Da instead of the expected 507 Da for my acyl-CoA. What does this indicate?

A2: A neutral loss of 507 Da in positive ion mode mass spectrometry is characteristic of the fragmentation of the 3'-phosphoadenosine 5'-diphosphate moiety from the acyl-CoA molecule.[3][4][5][6] If you are observing a neutral loss of 427 Da, this is indicative of an acyl-dephospho-CoA.[7] This species has lost the 3'-phosphate group. This can occur as a genuine metabolic product or as an artifact of sample preparation or in-source fragmentation.[7] It is crucial to use optimized and consistent sample handling procedures to minimize the artificial generation of this species.

Q3: My signal intensity for BCFA-CoAs is low and inconsistent. What are the potential causes?

A3: Low and inconsistent signal intensity can be due to several factors:

  • Analyte Loss During Sample Preparation: The phosphate groups on the CoA molecule can chelate with metal surfaces, and the entire molecule can adsorb to glass or plasticware, leading to significant analyte loss.[8][9] Using protein-low binding tubes and glass vials for sample storage and analysis is recommended.[8]

  • Inefficient Extraction: The recovery of BCFA-CoAs can vary significantly depending on the extraction method and the chain length of the fatty acid. Optimization of the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is critical.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your target analytes in the mass spectrometer.[10] Implementing a thorough sample cleanup procedure and using a stable isotope-labeled internal standard can help to mitigate and correct for these effects.[10]

  • Instability of Analytes: BCFA-CoAs are susceptible to degradation. Ensure that samples are kept at low temperatures and that the pH of all solutions is controlled to minimize hydrolysis.

Q4: How can I improve the separation of my BCFA-CoA isomers?

A4: Separating BCFA-CoA isomers is challenging due to their similar physical properties. Here are some strategies to improve separation:

  • Column Selection: The choice of HPLC/UHPLC column is critical. For short- to medium-chain BCFA isomers, chiral columns like Chiralpak IG-U have shown good selectivity.[1][2] For longer-chain isomers, reversed-phase columns such as C18 are often effective.[1][2]

  • Chromatographic Conditions: Methodical optimization of the mobile phase gradient, flow rate, and column temperature can significantly impact the resolution of isomers.[1][2]

  • Derivatization: While not always necessary for the CoA portion, derivatization of the fatty acyl chain prior to LC-MS analysis can sometimes improve separation, though this adds complexity to the workflow.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing
Possible Cause Recommended Solution
Secondary Interactions with HPLC Column: The phosphate groups of the CoA moiety can interact with active sites on the silica-based column packing material.Use a column with end-capping or a hybrid silica (B1680970) particle technology. Alternatively, consider using a superficially porous particle column for sharper peaks.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the acyl-CoA and its interaction with the stationary phase.Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate) is often used.
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.Reduce the injection volume or dilute the sample.
Injection Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase conditions, peak distortion can occur.[11]Reconstitute the sample in a solvent that is similar in strength to or weaker than the initial mobile phase.[11]
Issue 2: Inaccurate Quantification and Poor Reproducibility
Possible Cause Recommended Solution
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.[10]Develop a more effective sample cleanup method, such as solid-phase extraction (SPE).[12][13] Utilize a stable isotope-labeled internal standard for each analyte if possible, or a closely related analog, to normalize for variations in ionization efficiency.
Variable Extraction Recovery: Inconsistent recovery of BCFA-CoAs of different chain lengths.Validate the extraction procedure by spiking known amounts of standards into the matrix and calculating the recovery. Optimize the extraction solvent and/or SPE sorbent and elution conditions.
Analyte Degradation: Hydrolysis of the thioester bond or other modifications during sample processing.Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection and analysis. Use fresh solvents and ensure the pH is controlled.
Calibration Curve Issues: Non-linearity or poor fit of the calibration curve.Ensure calibrators are prepared in a matrix similar to the samples to account for matrix effects. Widen the concentration range of the calibrators if necessary.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for BCFA-CoA Enrichment

This protocol is a general guideline and should be optimized for your specific application and matrix.

Materials:

  • Mixed-mode or anion exchange SPE cartridges (e.g., Oasis MAX or similar)

  • Sample homogenization buffer (e.g., ice-cold methanol (B129727) or acetonitrile)

  • Internal standards

  • SPE Conditioning Solvent (e.g., Methanol)

  • SPE Equilibration Solvent (e.g., Water)

  • Wash Solvent 1 (e.g., 5% Ammonium Hydroxide in water)

  • Wash Solvent 2 (e.g., Methanol)

  • Elution Solvent (e.g., 2% Formic Acid in Methanol)

  • Vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell sample in ice-cold organic solvent containing the internal standards to quench enzymatic activity and precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing water through it.

  • Sample Loading: Load the supernatant onto the conditioned and equilibrated SPE cartridge.

  • Washing Step 1: Wash the cartridge with an aqueous basic solution (e.g., 5% ammonium hydroxide) to remove neutral and acidic interferents.

  • Washing Step 2: Wash the cartridge with an organic solvent (e.g., methanol) to remove remaining non-polar interferents.

  • Elution: Elute the BCFA-CoAs from the cartridge using an acidic organic solvent (e.g., 2% formic acid in methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a solvent compatible with your LC-MS system (e.g., 50:50 methanol:water).

Quantitative Data Summary

Table 1: Common MRM Transitions for a Representative Branched-Chain Acyl-CoA and its Dephosphorylated Artifact

CompoundPrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)
Isovaleryl-CoA852.3345.1507.2
Isovaleryl-dephospho-CoA772.3345.1427.2

Note: The exact m/z values may vary slightly depending on the instrument and its calibration. These values are for the singly charged species [M+H]+.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Rapid Quenching) Homogenization 2. Homogenization (with Internal Standard) SampleCollection->Homogenization Extraction 3. Extraction (SPE or LLE) Homogenization->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS DataProcessing 6. Data Processing LCMS->DataProcessing Quantification 7. Quantification DataProcessing->Quantification

Caption: A typical experimental workflow for the analysis of branched-chain fatty acyl-CoAs.

artifact_generation BCFA_CoA Branched-Chain Fatty Acyl-CoA Dephospho_Artifact Acyl-dephospho-CoA (Artifact/Metabolite) BCFA_CoA->Dephospho_Artifact - HPO3 (Sample Prep/In-Source) Hydrolysis_Product Free Fatty Acid + CoA BCFA_CoA->Hydrolysis_Product + H2O (Hydrolysis)

Caption: Potential artifact generation pathways from a parent branched-chain fatty acyl-CoA molecule.

troubleshooting_logic Problem Inaccurate Results CheckIS Check Internal Standard Response Problem->CheckIS LowIS Low IS Signal CheckIS->LowIS Low VariableIS Variable IS Signal CheckIS->VariableIS Variable OK_IS Consistent IS Signal CheckIS->OK_IS OK TroubleshootExtraction Optimize Extraction & Sample Cleanup LowIS->TroubleshootExtraction CheckMatrixEffects Evaluate Matrix Effects (Post-column infusion) VariableIS->CheckMatrixEffects CheckCalibration Verify Calibration Curve OK_IS->CheckCalibration

Caption: A logical troubleshooting guide for inaccurate quantitative results in BCFA-CoA analysis.

References

Technical Support Center: Resolving Co-eluting Isomers of 3-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges with the co-elution of 3-Methyldecanoyl-CoA isomers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate the successful separation and analysis of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the isomers of this compound?

A1: The isomers of this compound, specifically the (3R)- and (3S)-stereoisomers, are enantiomers. Enantiomers have identical physicochemical properties such as molecular weight, polarity, and boiling point, which makes their separation by conventional chromatographic techniques extremely challenging. Standard reversed-phase or normal-phase liquid chromatography (LC) and gas chromatography (GC) methods will typically not resolve these isomers, leading to their co-elution.

Q2: What are the primary analytical strategies for resolving co-eluting this compound isomers?

A2: The main strategies involve the use of specialized analytical techniques that can differentiate molecules based on their three-dimensional structure. These include:

  • Chiral Chromatography: This can be performed using either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization: In this approach, the isomers are reacted with a chiral derivatizing agent to form diastereomers. Diastereomers have different physicochemical properties and can be separated on a standard (achiral) GC column.

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge. Isomers with different three-dimensional structures will have different collision cross-sections (CCS) and can therefore be separated by ion mobility, even if they have the same mass-to-charge ratio.[1][2]

Q3: When should I choose one technique over another?

A3: The choice of technique depends on the specific requirements of your experiment, including the sample matrix, required sensitivity, and available instrumentation.

  • Chiral SFC-MS/MS is often preferred for its high efficiency, fast analysis times, and reduced solvent consumption compared to HPLC.[3][4]

  • Chiral HPLC-MS/MS is a robust and widely available technique suitable for many applications.

  • GC-MS with derivatization is a powerful technique, particularly when high separation efficiency is required. However, the derivatization step adds complexity to the sample preparation.

  • IM-MS is ideal for complex mixtures where chromatographic separation is incomplete, as it provides an additional dimension of separation.[1][2] It is also a valuable tool for structural elucidation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or no separation of isomers on a chiral column. Incorrect chiral stationary phase (CSP) selected.Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, macrocyclic antibiotic-based).
Suboptimal mobile phase composition.For SFC, adjust the percentage of co-solvent (e.g., methanol) and additive (e.g., trifluoroacetic acid, ammonium (B1175870) hydroxide). For HPLC, vary the mobile phase composition and additives.
Inappropriate column temperature.Optimize the column temperature. In some cases, sub-ambient temperatures can improve chiral resolution.
Peak tailing or broad peaks in GC-MS analysis. Incomplete derivatization.Ensure complete reaction by optimizing the reaction time, temperature, and reagent concentration.[3]
Active sites on the GC column or liner.Use a deactivated liner and a high-quality capillary column. Consider silylation of the liner.
Inconsistent retention times. Fluctuations in column temperature.Ensure the column oven is properly calibrated and stable.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Low signal intensity in MS detection. Ion suppression from the sample matrix or mobile phase additives.Optimize sample clean-up procedures (e.g., solid-phase extraction). Use a lower concentration of non-volatile mobile phase additives or switch to a volatile alternative.
Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
Inability to distinguish isomers by IM-MS. Insufficient ion mobility resolving power.Utilize a high-resolution ion mobility spectrometer. For some instruments, increasing the drift gas pressure or using a different drift gas can improve resolution.
Similar collision cross-sections (CCS) of the isomers.Consider forming adducts (e.g., sodium or chloride) which may have more distinct CCS values than the protonated or deprotonated molecules.[2]

Data Presentation

Table 1: Comparison of Analytical Techniques for Resolving this compound Isomers

Technique Principle Typical Resolution (Rs) Analysis Time Advantages Disadvantages
Chiral SFC-MS/MS Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase.[5][6]> 1.55-15 minFast, high efficiency, low solvent consumption.Requires specialized SFC instrumentation.
Chiral HPLC-MS/MS Differential interaction with a chiral stationary phase in a liquid mobile phase.> 1.215-40 minWidely available, robust.Higher solvent consumption and longer run times than SFC.
GC-MS with Chiral Derivatization Conversion to diastereomers with different properties, followed by separation on an achiral column.> 2.020-50 minHigh resolution, can be very sensitive.Requires a derivatization step, which can be time-consuming and introduce variability.[7]
IM-MS Separation of ions based on their size and shape (collision cross-section) in the gas phase.[1][2]CCS difference > 1-2%< 1 min (post-chromatography)Provides an additional dimension of separation, useful for complex mixtures.[1]Resolution may be insufficient for isomers with very similar shapes. Requires specialized instrumentation.

Note: The values presented are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

Protocol 1: Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

This protocol provides a starting point for the chiral separation of this compound isomers.

  • Sample Preparation:

    • Extract acyl-CoAs from the sample matrix using a suitable method, such as solid-phase extraction (SPE) or protein precipitation with acetonitrile.

    • Reconstitute the dried extract in an appropriate solvent, such as methanol (B129727) or isopropanol.

  • SFC Conditions:

    • Column: Chiral stationary phase column (e.g., polysaccharide-based, such as cellulose (B213188) or amylose (B160209) derivatives).

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Methanol with 0.1% trifluoroacetic acid (for positive ion mode) or 0.1% ammonium hydroxide (B78521) (for negative ion mode).

    • Gradient: Start with a low percentage of co-solvent (e.g., 5%) and increase linearly to a higher percentage (e.g., 40%) over 10-15 minutes.

    • Flow Rate: 1-3 mL/min.

    • Back Pressure: 150-200 bar.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound.

    • Optimize source parameters (capillary voltage, gas temperatures, and flow rates) for maximum signal intensity.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

This protocol is adapted from methods for similar branched-chain fatty acids.[8]

  • Hydrolysis of Acyl-CoA:

    • Hydrolyze the this compound sample to the free fatty acid using alkaline hydrolysis (e.g., with KOH in methanol).

    • Acidify the solution and extract the free fatty acid with an organic solvent (e.g., hexane).

  • Derivatization to form Diastereomers:

    • Evaporate the solvent and react the dried fatty acid with a chiral derivatizing agent such as (R)-(+)-2-methoxy-2-trifluoromethylphenylacetyl chloride (MTPA-Cl).

    • The reaction is typically carried out in an aprotic solvent (e.g., pyridine (B92270) or toluene) at room temperature or with gentle heating.

  • GC-MS Analysis:

    • Column: A standard, non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp to a higher temperature (e.g., 300°C) to ensure elution of the derivatives.

    • Injection: Splitless injection is recommended for trace analysis.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan a full mass range or use Selected Ion Monitoring (SIM) for target ions to increase sensitivity.

Protocol 3: Ion Mobility-Mass Spectrometry (IM-MS)

This protocol outlines the general workflow for analyzing this compound isomers using IM-MS.

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to an LC system (LC-IM-MS). LC is recommended to reduce matrix effects.

  • Ionization:

    • Use ESI in either positive or negative ion mode to generate ions of this compound.

  • Ion Mobility Separation:

    • The generated ions are introduced into the ion mobility cell.

    • An electric field propels the ions through a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium).

    • Ions are separated based on their collision cross-section (CCS), with more compact ions traveling faster than more extended ions.

  • Mass Analysis:

    • The mobility-separated ions are then analyzed by the mass spectrometer.

    • The data can be visualized as a two-dimensional plot of drift time versus m/z.

  • Data Analysis:

    • Extract the arrival time distributions for the m/z of this compound.

    • If the isomers have different CCS values, they will appear as separate peaks in the arrival time distribution.

    • The experimental CCS values can be determined by calibrating the instrument with known standards.[4][9]

Visualizations

experimental_workflow_sfc cluster_sample_prep Sample Preparation cluster_sfc_ms SFC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Acyl-CoA Extraction (SPE or Precipitation) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution SFC Chiral SFC Separation Reconstitution->SFC MS Tandem MS Detection (MRM) SFC->MS Chromatogram Chromatogram MS->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for Chiral SFC-MS/MS Analysis.

troubleshooting_flowchart cluster_optimization Optimization Steps Start Co-eluting Isomers Detected CheckMethod Is a Chiral Method Being Used? Start->CheckMethod UseChiral Implement Chiral Chromatography (SFC or HPLC) or GC with Derivatization CheckMethod->UseChiral No OptimizeSFC Optimize SFC/HPLC Method CheckMethod->OptimizeSFC Yes UseChiral->OptimizeSFC Opt_CSP Screen Different CSPs OptimizeSFC->Opt_CSP ConsiderIMMS Consider Ion Mobility-MS Success Successful Separation ConsiderIMMS->Success Resolution Is Resolution > 1.2? Resolution->ConsiderIMMS No Resolution->Success Yes Opt_MobilePhase Adjust Mobile Phase (Co-solvent, Additives) Opt_CSP->Opt_MobilePhase Opt_Temp Optimize Temperature Opt_MobilePhase->Opt_Temp Opt_Temp->Resolution

Caption: Troubleshooting Logic for Isomer Co-elution.

References

Technical Support Center: Refinement of Protocols for Acyl-CoA Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for acyl-CoA extraction from plant tissues.

Frequently Asked Questions (FAQs)

Q1: Why is the extraction of acyl-CoAs from plant tissues challenging?

A1: The extraction of acyl-CoAs from plant tissues presents several challenges due to the inherent chemical instability and low abundance of these molecules. Acyl-CoAs are susceptible to both enzymatic and chemical degradation during the extraction process. Their low concentrations in most plant tissues necessitate highly sensitive analytical methods for detection and quantification.

Q2: What are the critical initial steps to ensure the preservation of acyl-CoAs during sample collection?

A2: To minimize the degradation of acyl-CoAs, it is crucial to rapidly quench all metabolic activity at the point of sample collection. This is typically achieved by flash-freezing the plant tissue in liquid nitrogen immediately after harvesting. Maintaining the samples at ultra-low temperatures (-80°C) until extraction is essential to preserve the integrity of the acyl-CoA pool.

Q3: What are the most common methods for quantifying acyl-CoAs after extraction?

A3: The most prevalent and sensitive methods for the quantification of acyl-CoAs are based on liquid chromatography-mass spectrometry (LC-MS). For enhanced sensitivity, especially for low-abundance species, derivatization of the acyl-CoAs to form fluorescent adducts followed by high-performance liquid chromatography (HPLC) with fluorescence detection is also a powerful technique.

Q4: Can you recommend a general solvent system for extracting a broad range of acyl-CoAs from plant tissues?

A4: A commonly used and effective method involves a two-phase extraction using a mixture of methanol (B129727), chloroform (B151607), and water. This allows for the separation of the more polar acyl-CoAs into the aqueous-methanol phase, away from the bulk of the lipids in the chloroform phase. Another effective solvent is methyl-tert-butyl ether (MTBE), which also facilitates a phase separation to isolate acyl-CoAs.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Acyl-CoA Signal Degradation during extraction: Acyl-CoAs are unstable and can be degraded by endogenous enzymes or chemical hydrolysis.- Ensure rapid quenching of tissue in liquid nitrogen immediately after harvesting.- Keep samples frozen at -80°C until the moment of extraction.- Work quickly and on ice throughout the entire extraction procedure.- Consider the use of extraction buffers with acidic pH (e.g., containing formic or acetic acid) to inhibit enzymatic activity.
Inefficient extraction: The chosen solvent may not be optimal for the specific acyl-CoAs or plant tissue.- Optimize the solvent system. Compare a methanol/chloroform/water extraction with an MTBE-based method.- Ensure thorough homogenization of the plant tissue to maximize solvent penetration. Cryogenic grinding of frozen tissue is recommended.
Low abundance in tissue: The concentration of the target acyl-CoA may be below the detection limit of the instrument.- Increase the starting amount of plant tissue.- Concentrate the final extract before analysis (e.g., by vacuum centrifugation).- Consider a derivatization step to enhance the signal (e.g., with chloroacetaldehyde (B151913) for fluorescence detection).
Poor Chromatographic Peak Shape Suboptimal LC conditions: The mobile phase composition or gradient may not be suitable for acyl-CoA separation.- Optimize the LC gradient and mobile phase composition. Acyl-CoAs are often separated using reversed-phase chromatography with an ion-pairing agent or an acidic mobile phase modifier.- Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the initial mobile phase.
Sample overload: Injecting too concentrated a sample can lead to peak tailing or splitting.- Dilute the sample and re-inject.
High Variability Between Replicates Inconsistent sample handling: Minor variations in the timing of steps or temperature can lead to differential degradation.- Standardize the protocol meticulously, ensuring all samples are treated identically and for the same duration.- Prepare a master mix of extraction solvents to add to all samples.
Incomplete homogenization: Non-homogenous samples will lead to variable extraction efficiency.- Ensure complete and consistent homogenization for all samples. Visually inspect to confirm no large tissue fragments remain.

Quantitative Data Summary

The concentration of acyl-CoAs can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table provides a summary of reported acyl-CoA concentrations in various plant tissues.

Plant SpeciesTissueAcyl-CoA SpeciesConcentrationCitation(s)
Arabidopsis thalianaLeavesAcetyl-CoA5 nmoles/g fresh weight
Spinacia oleracea (Spinach)LeavesAcetyl-CoA6.8 nmoles/g fresh weight
VariousDeveloping OilseedsAcetyl-CoA5 - 25 nmoles/g fresh weight
Brassica napus (Rapeseed)Maturing SeedsTotal Acyl-CoA Pool3 - 6 µM[1]
Arabidopsis thalianaSeedlingsTotal Acyl-CoA Pool3 - 6 µM[1]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Plant Tissues using Methanol/Chloroform

This protocol is adapted from established methods for the extraction of polar metabolites from plant tissues.

Materials:

  • Plant tissue (leaves, seeds, etc.)

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: Methanol/Chloroform/Water (2.5:1:1 v/v/v)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator

Procedure:

  • Harvesting and Quenching: Harvest plant tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.

  • Homogenization:

    • For small-scale extractions, place 50-100 mg of frozen tissue into a pre-chilled 2.0 mL microcentrifuge tube containing steel beads.

    • Add 1 mL of pre-chilled extraction solvent.

    • Immediately homogenize using a bead beater for 2-5 minutes at a high setting. Alternatively, grind the frozen tissue to a fine powder in a liquid nitrogen-cooled mortar and pestle and then add the extraction solvent.

  • Extraction:

    • Incubate the homogenate on a shaker at 4°C for 15 minutes.

  • Phase Separation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous-methanol phase, which contains the acyl-CoAs, and transfer to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the collected supernatant in a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 50-100 µL of 50% methanol in water with 0.1% formic acid for LC-MS).

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis.

Visualizations

Jasmonic Acid Biosynthesis Pathway

The biosynthesis of the plant hormone jasmonic acid is a well-characterized signaling pathway that involves acyl-CoA intermediates. The initial steps occur in the chloroplast, followed by reactions in the peroxisome.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_acid α-Linolenic Acid LOX 13-LOX Linolenic_acid->LOX HPOT 13(S)-HPOT LOX->HPOT AOS AOS HPOT->AOS Unstable_allene_oxide Unstable Allene Oxide AOS->Unstable_allene_oxide AOC AOC Unstable_allene_oxide->AOC OPDA 12-oxo-PDA (OPDA) AOC->OPDA OPDA_perox OPDA OPDA->OPDA_perox Transport OPR3 OPR3 OPDA_perox->OPR3 OPC8 OPC-8:0 OPR3->OPC8 Acyl_CoA_Synthetase Acyl-CoA Synthetase OPC8->Acyl_CoA_Synthetase OPC8_CoA OPC-8:0-CoA Acyl_CoA_Synthetase->OPC8_CoA Beta_Oxidation β-oxidation (3 cycles) OPC8_CoA->Beta_Oxidation JA Jasmonic Acid Beta_Oxidation->JA

Caption: Biosynthesis pathway of Jasmonic Acid.

Experimental Workflow for Acyl-CoA Extraction

This diagram outlines the key steps in a typical acyl-CoA extraction protocol for subsequent analysis by LC-MS.

Acyl_CoA_Extraction_Workflow Start Plant Tissue (e.g., leaves, seeds) Quenching 1. Quenching (Liquid Nitrogen) Start->Quenching Homogenization 2. Homogenization (Cryogenic Grinding) Quenching->Homogenization Extraction 3. Extraction (e.g., MeOH/CHCl3/H2O) Homogenization->Extraction Phase_Separation 4. Phase Separation (Centrifugation) Extraction->Phase_Separation Collection 5. Collect Aqueous Phase (Contains Acyl-CoAs) Phase_Separation->Collection Drying 6. Drying (Vacuum Concentrator) Collection->Drying Reconstitution 7. Reconstitution (LC-MS compatible solvent) Drying->Reconstitution Analysis 8. LC-MS Analysis Reconstitution->Analysis

References

Addressing low recovery of 3-Methyldecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the extraction of 3-Methyldecanoyl-CoA. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

A1: this compound, a branched long-chain acyl-CoA, presents several extraction challenges. Due to its amphipathic nature, it is prone to degradation by cellular enzymes (thioesterases) and chemical hydrolysis. Its long acyl chain can lead to poor solubility in aqueous solutions and potential losses during phase separations. Like other long-chain acyl-CoAs, it exists in low concentrations in biological samples, making efficient extraction and sensitive detection crucial.

Q2: What is the most critical first step in ensuring good recovery of this compound?

A2: The most critical step is the rapid and effective quenching of metabolic activity at the point of sample collection. This is best achieved by flash-freezing the tissue or cell samples in liquid nitrogen immediately after collection.[1] This minimizes enzymatic degradation of this compound by thioesterases.[1] Subsequent storage should be at -80°C, and repeated freeze-thaw cycles must be avoided.[1]

Q3: Which analytical technique is most suitable for the quantification of this compound post-extraction?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound. This technique offers high sensitivity and specificity, allowing for the detection of low-abundance species and clear differentiation from other acyl-CoAs.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can arise from several factors during the extraction process. This guide provides a systematic approach to identify and resolve common issues.

Problem: Low or no detectable this compound in the final extract.

Potential Cause 1: Degradation of this compound

  • Troubleshooting Steps:

    • Immediate Quenching: Ensure that tissue or cell samples are flash-frozen in liquid nitrogen immediately upon collection to halt enzymatic activity.[1]

    • Maintain Cold Chain: Keep samples on ice or at 4°C throughout the entire extraction procedure.[1]

    • Use of Acidic Buffer: Homogenize the sample in a pre-chilled acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterase activity.[2]

    • Fresh Solvents: Utilize high-purity, fresh organic solvents to prevent degradation from reactive species.

Potential Cause 2: Incomplete Cell Lysis and Extraction

  • Troubleshooting Steps:

    • Thorough Homogenization: Employ a glass homogenizer for tissue samples to ensure complete cell disruption.[1]

    • Optimize Solvent-to-Tissue Ratio: A 20-fold excess of extraction solvent to tissue weight is often recommended to ensure complete extraction.[1]

    • Sufficient Mixing: Vortex or sonicate the sample adequately after the addition of organic solvents to facilitate the transfer of this compound into the solvent phase.

Potential Cause 3: Inefficient Solid-Phase Extraction (SPE)

  • Troubleshooting Steps:

    • Proper Column Conditioning: Always condition the SPE cartridge (e.g., C18 or weak anion exchange) according to the manufacturer's instructions, typically with methanol (B129727) followed by an equilibration with an aqueous buffer.

    • Optimize Wash and Elution Steps: The wash steps should be stringent enough to remove interfering substances without eluting the target analyte. The elution solvent should be strong enough to ensure complete recovery of this compound. For reversed-phase SPE, a high percentage of organic solvent like methanol or acetonitrile (B52724) is typically used for elution.

    • Sample pH Adjustment: Ensure the pH of the sample is appropriate for binding to the SPE sorbent. For weak anion exchange, an acidic pH ensures the phosphate (B84403) groups of the CoA moiety are charged for binding.

Potential Cause 4: Precipitation of this compound

  • Troubleshooting Steps:

    • Maintain Solubility: After extraction and before analysis, ensure this compound is in a solvent that maintains its solubility. A mixture of methanol and water is often suitable.[1] Avoid purely aqueous solutions for prolonged periods.

    • Reconstitution Volume: When reconstituting the dried extract, use a sufficient volume of solvent to ensure complete dissolution.

Comparative Data of Extraction Methods

The recovery of long-chain acyl-CoAs can vary significantly depending on the chosen extraction method. The following table summarizes reported recovery rates from different methodologies.

Extraction MethodKey StepsTypical Recovery RateAdvantagesDisadvantages
Solvent Precipitation with Acetonitrile/Isopropanol Homogenization in acidic buffer, addition of acetonitrile and isopropanol, centrifugation.70-80%[2]Relatively simple and fast. Good for a broad range of acyl-CoAs.May have lower purity compared to methods with a purification step.
Solid-Phase Extraction (SPE) - Acetonitrile/2-Propanol Extraction Tissue extraction with acetonitrile/2-propanol followed by purification on a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE column.93-104% (for tissue extraction), 83-90% (for SPE step)[3]High recovery and purity. Effective for a wide range of acyl-CoA chain lengths.More time-consuming and requires specialized SPE columns.
Solvent Precipitation with 80% Methanol Homogenization in 80% methanol, centrifugation, and collection of the supernatant.High MS intensities reported, but specific percentage recovery not stated.[4]Simple and rapid. Good for a broad range of acyl-CoAs.Potential for ion suppression from co-extracted matrix components in LC-MS analysis.[5]

Recommended Experimental Protocol: Solid-Phase Extraction for High Recovery

This protocol is adapted from established methods and is recommended for achieving high recovery and purity of this compound from tissue samples.[2][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add ~100 mg of frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.

  • Sample Preparation for SPE:

    • Collect the upper organic phase containing the acyl-CoAs.

    • Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of water.

    • Load the diluted supernatant onto the conditioned SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by an additional wash with 2.4 mL of methanol.

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Visualizations

Caption: Troubleshooting workflow for low recovery of this compound.

Caption: Experimental workflow for high-recovery extraction of this compound.

References

Technical Support Center: Optimization of Collision Energy for 3-Methyldecanoyl-CoA Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of collision energy for 3-Methyldecanoyl-CoA fragmentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragment ions I should look for when analyzing this compound by tandem mass spectrometry in positive ion mode?

A1: In positive electrospray ionization-tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a common fragmentation pattern. You should primarily look for two key features: a neutral loss of 507 Da from the precursor ion ([M+H]⁺) and a product ion at an m/z of 428.[1][2][3] The fragment resulting from the neutral loss of 507 Da is often the most abundant and is typically used for Multiple Reaction Monitoring (MRM) assays.[1][2]

Q2: I am not observing the expected neutral loss of 507 Da for my this compound standard. What could be the issue?

A2: Several factors could contribute to this issue:

  • Incorrect Precursor Ion Selection: Ensure you are selecting the correct [M+H]⁺ ion for this compound in the first quadrupole (Q1).

  • Suboptimal Collision Energy: The collision energy (CE) might be too low to induce fragmentation or too high, leading to excessive fragmentation and loss of the characteristic neutral loss fragment. A systematic optimization of the CE is crucial.

  • Sample Degradation: Acyl-CoAs can be unstable. Ensure proper sample handling and storage to prevent degradation.[4]

  • Instrument Calibration: Verify that your mass spectrometer is properly calibrated.

Q3: How do I determine the optimal collision energy for the fragmentation of this compound?

A3: The optimal collision energy is instrument and compound-dependent. A common approach is to infuse a standard solution of this compound directly into the mass spectrometer and perform a product ion scan.[5] By systematically varying the collision energy and monitoring the intensity of the desired product ion (resulting from the 507 Da neutral loss), you can identify the CE value that yields the maximum signal intensity. This process can often be automated using instrument-specific software.[6]

Q4: My signal intensity for this compound is low. What are some common causes and solutions?

A4: Low signal intensity can be due to a variety of factors:

  • Poor Ionization: The efficiency of electrospray ionization can be affected by the mobile phase composition. Optimization of mobile phase additives and pH can improve ionization.

  • Sample Preparation: Inefficient extraction from the sample matrix can lead to low analyte concentration. Review your sample preparation protocol to ensure high recovery.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of your target analyte. Improving chromatographic separation or using a more effective sample cleanup method can mitigate matrix effects.

  • Instability of the Analyte: As mentioned, acyl-CoAs can degrade. Minimize sample handling time and keep samples cold. Using glass vials instead of plastic may also reduce signal loss.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low abundance of the [M-507+H]⁺ product ion Collision energy is not optimized.Infuse a standard of this compound and perform a collision energy optimization experiment to find the voltage that maximizes the product ion signal.[5]
Incorrect precursor ion selected.Verify the calculated m/z of the [M+H]⁺ ion for this compound and ensure it is correctly entered in the instrument method.
Analyte degradation.Prepare fresh standards and samples. Ensure proper storage conditions (ideally at -80°C as a dry pellet) and minimize freeze-thaw cycles.[7]
High background noise or interfering peaks Matrix effects from the sample.Improve chromatographic separation to resolve this compound from interfering compounds.[8] Enhance sample cleanup using solid-phase extraction (SPE).[5][9]
Contamination in the LC-MS system.Flush the LC system and clean the mass spectrometer source.
Poor peak shape in the chromatogram Inappropriate chromatographic conditions.Optimize the mobile phase gradient, flow rate, and column temperature. Ensure the column chemistry (e.g., C18) is suitable for acyl-CoA analysis.[5][8]
Sample solvent is incompatible with the mobile phase.Ensure the final sample solvent is similar in composition to the initial mobile phase.
Inconsistent retention times Unstable LC pump performance.Purge and prime the LC pumps to ensure a stable and consistent flow.
Column degradation.Replace the analytical column if it has been used extensively or shows signs of performance loss.

Data Presentation

Table 1: Key Mass-to-Charge Ratios (m/z) for this compound Fragmentation in Positive Ion Mode

To perform a targeted analysis of this compound, you will first need to calculate its expected precursor and product ions.

Description Calculation Expected m/z
Molecular Formula of this compound C₃₂H₅₆N₇O₁₇P₃S
Monoisotopic Mass 935.2827
Precursor Ion ([M+H]⁺) 935.2827 + 1.0078936.2905
Product Ion (from neutral loss of 507 Da) 936.2905 - 507.0031429.2874
Common CoA Fragment Ion Adenosine-diphosphate-pantetheine fragment428.0951

Note: The neutral loss corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety.[1][2]

Experimental Protocols

General Protocol for Collision Energy Optimization
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC-MS system (e.g., a mixture of methanol (B129727) and water).[10]

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set Up the MS Method:

    • Select the calculated precursor ion for this compound ([M+H]⁺) in Q1.

    • Set the instrument to perform a product ion scan in Q3.

  • Vary Collision Energy: Acquire a series of product ion spectra while ramping the collision energy over a relevant range (e.g., 10-60 eV). The optimal range may vary depending on the instrument.

  • Analyze the Data: Plot the intensity of the target product ion (e.g., the fragment from the neutral loss of 507 Da) against the collision energy.

  • Determine Optimal CE: The collision energy that produces the highest intensity for the target product ion is the optimal CE for your MRM experiment.[6]

General LC-MS/MS Protocol for Acyl-CoA Analysis
  • Sample Extraction:

    • Homogenize tissue or cell samples in a cold extraction solution, such as a mixture of acetonitrile, isopropanol, and methanol, containing an internal standard.[5]

    • Centrifuge the homogenate to pellet proteins and other insoluble material.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent suitable for LC-MS analysis (e.g., 50:50 methanol:water).[4][5]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.[7][8]

    • Employ a binary solvent system, for example:

    • Run a gradient from a low to a high percentage of the organic solvent (Solvent B) to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use the previously optimized collision energy for the fragmentation of this compound.

    • Set up an MRM transition by selecting the precursor ion in Q1 and the specific product ion in Q3.

Visualizations

fragmentation_pathway precursor This compound Precursor Ion [M+H]⁺ neutral_loss Neutral Loss of 3'-phosphoadenosine 5'-diphosphate (507 Da) precursor->neutral_loss coa_fragment CoA Fragment Ion m/z 428 precursor->coa_fragment Alternative Fragmentation product_ion Product Ion [M-507+H]⁺ neutral_loss->product_ion Fragmentation optimization_workflow start Start: Prepare Standard Solution infuse Direct Infusion into Mass Spectrometer start->infuse setup_ms Set MS to Product Ion Scan of Precursor infuse->setup_ms vary_ce Acquire Data over a Range of Collision Energies setup_ms->vary_ce analyze Plot Product Ion Intensity vs. Collision Energy vary_ce->analyze determine_optimum Identify CE with Maximum Intensity analyze->determine_optimum end End: Optimal CE Determined determine_optimum->end

References

Validation & Comparative

A Researcher's Guide to Accurate 3-Methyldecanoyl-CoA Quantification: A Comparison of Internal Standard Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid intermediates like 3-Methyldecanoyl-CoA is critical for understanding metabolic pathways and developing novel therapeutics. The use of an appropriate internal standard is the cornerstone of accurate quantification in mass spectrometry-based methods. This guide provides an objective comparison of internal standard strategies for this compound, supported by experimental data and detailed protocols.

The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.[1][2] This approach effectively corrects for variations in sample extraction, processing, and instrument response.[1][3] This guide explores two primary strategies for the accurate quantification of this compound: the use of a biosynthetically generated stable isotope-labeled counterpart and the application of structurally similar odd-chain acyl-CoAs.

Comparison of Internal Standard Alternatives

Internal Standard StrategyPrincipleAdvantagesDisadvantages
Stable Isotope Labeled this compound (via SILEC) A heavy isotope-labeled version of this compound is generated by providing cells with a labeled precursor, such as [¹³C₃, ¹⁵N₁]-pantothenate (Vitamin B5).[4][5] This labeled analog is then spiked into the sample.- Highest Accuracy: Co-elutes with the analyte and experiences identical ionization and fragmentation, providing the most accurate correction for experimental variability.[1][4] - Comprehensive Correction: Accounts for matrix effects, extraction efficiency, and instrument drift.[3]- Not Commercially Available: Requires in-house biosynthesis, which can be time-consuming and requires cell culture expertise. - Initial Setup: Requires optimization of labeling efficiency in the chosen cell line.[5]
Odd-Chain Fatty Acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) A non-endogenous, structurally similar acyl-CoA with an odd number of carbons is used as the internal standard.[6]- Commercially Available: Readily available from various chemical suppliers. - Simpler Workflow: Does not require biosynthetic labeling procedures.- Potential for Differential Behavior: May not perfectly mimic the extraction and ionization behavior of this compound due to differences in structure and polarity. - Less Accurate Correction: May not fully compensate for matrix effects specific to the analyte.

Experimental Data and Performance

The choice of internal standard significantly impacts the accuracy and precision of quantification. While specific data for this compound is not abundant in publicly available literature, the principles can be extrapolated from studies on other acyl-CoAs.

Studies utilizing Stable Isotope Labeling by Essential nutrients in cell Culture (SILEC) have demonstrated superior quantitative performance for a wide range of acyl-CoAs.[4][5] The tight co-elution and identical chemical behavior of the labeled internal standard with the endogenous analyte lead to highly reproducible and accurate results. For instance, the SILEC approach has been successfully applied to quantify various acyl-CoAs in subcellular compartments, revealing distinct metabolic profiles that would be challenging to discern with less precise methods.[4]

The use of odd-chain acyl-CoAs as internal standards is a well-established and valid approach, particularly when a stable isotope-labeled standard is unavailable.[6] This method has been shown to provide reliable quantification for long-chain and very-long-chain fatty acyl-CoAs.[6] However, it is crucial to validate that the chosen odd-chain acyl-CoA exhibits similar recovery and ionization response to this compound in the specific sample matrix being analyzed.

Experimental Protocols

Protocol 1: Generation of Stable Isotope-Labeled this compound via SILEC

This protocol is adapted from established SILEC methodologies.[3][5]

1. Cell Culture and Labeling:

  • Culture a suitable cell line (e.g., Hepa 1c1c7 murine hepatocytes) in pantothenate-free medium.[5]
  • Supplement the medium with [¹³C₃, ¹⁵N₁]-pantothenate.
  • Grow the cells for several passages to ensure >99% incorporation of the labeled pantothenate into the cellular Coenzyme A pool.[5]

2. Extraction of Labeled Acyl-CoAs:

  • Harvest the labeled cells.
  • Perform a cell lysis and extraction using a suitable method, such as sonication in 10% trichloroacetic acid (TCA).[5]
  • The resulting extract will contain a mixture of heavy-labeled acyl-CoAs, including [¹³C₃, ¹⁵N₁]-3-Methyldecanoyl-CoA, which can be used as the internal standard stock.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Sample Preparation:

  • To the biological sample (e.g., cell lysate, tissue homogenate), add a known amount of the chosen internal standard (either the SILEC-generated labeled standard or a commercially available odd-chain acyl-CoA).
  • Extract the acyl-CoAs using a method such as methanol (B129727) precipitation or solid-phase extraction (SPE).[7]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the acyl-CoAs using a reverse-phase C18 column with a gradient of mobile phases, typically containing an ion-pairing agent like ammonium (B1175870) acetate.
  • Mass Spectrometry (MS/MS):
  • Utilize electrospray ionization (ESI) in positive ion mode.
  • Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the internal standard. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed, corresponding to the fragmentation of the CoA moiety.[4]

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.
  • Determine the concentration of this compound in the sample by referencing a standard curve prepared with known concentrations of a non-labeled this compound standard and a constant amount of the internal standard.

Visualizing the Workflow and Metabolic Context

To aid in understanding the experimental process and the metabolic relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample is_spike Spike Internal Standard (Labeled this compound or Odd-Chain Acyl-CoA) sample->is_spike extraction Acyl-CoA Extraction is_spike->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Peak Area Ratio) lcms->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway bcaa Branched-Chain Amino Acids (e.g., Isoleucine) propionyl_coa Propionyl-CoA bcaa->propionyl_coa bcfas Branched-Chain Fatty Acids three_methyldecanoyl_coa This compound bcfas->three_methyldecanoyl_coa methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca beta_oxidation β-Oxidation three_methyldecanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Simplified metabolic context of this compound.

Conclusion

For the most accurate and reliable quantification of this compound, the use of a stable isotope-labeled internal standard generated via the SILEC method is the recommended approach. While requiring an initial investment in biosynthesis, this strategy provides the highest level of confidence in the resulting quantitative data. In situations where this is not feasible, odd-chain fatty acyl-CoAs represent a viable alternative, provided that their performance is thoroughly validated for the specific application. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to establish robust and accurate methods for this compound quantification, ultimately enabling a deeper understanding of its role in health and disease.

References

A Comparative Analysis of 3-Methyldecanoyl-CoA and Decanoyl-CoA: Navigating Metabolic Fates

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of lipid metabolism, the structural nuances of fatty acyl-CoA molecules dictate their metabolic processing and biological significance. This guide provides a detailed comparative analysis of 3-Methyldecanoyl-CoA, a branched-chain acyl-CoA, and decanoyl-CoA, its straight-chain counterpart. This comparison is crucial for researchers in metabolic diseases, drug development, and nutritional science, as the presence of a single methyl group dramatically alters the molecule's metabolic pathway, shifting from mitochondrial beta-oxidation to peroxisomal alpha-oxidation.

Biochemical and Physical Properties

While specific experimental data for this compound is scarce in the literature, its properties can be inferred based on its structure and comparison with similar branched-chain fatty acyl-CoAs. Decanoyl-CoA, being a common intermediate in fatty acid metabolism, is well-characterized.

PropertyThis compound (Inferred)Decanoyl-CoA
Molecular Formula C32H56N7O17P3SC31H54N7O17P3S
Molecular Weight ~935.8 g/mol 921.8 g/mol [1]
Structure Coenzyme A thioester of 3-methyldecanoic acidCoenzyme A thioester of decanoic acid[1][2]
Chain Type Branched-chain (3-methyl)Straight-chain[1][3]
Primary Metabolic Pathway Peroxisomal alpha-oxidation[4][5][6]Mitochondrial beta-oxidation[7]
Key Metabolic Enzymes Phytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyase[4][7]Acyl-CoA dehydrogenases (e.g., MCAD)[7]
Metabolic Location Peroxisomes[1][4][5]Mitochondria[2]

Metabolic Pathways: A Tale of Two Oxidations

The fundamental difference between this compound and decanoyl-CoA lies in their oxidative degradation pathways. The methyl group at the C3 (beta) position of this compound sterically hinders the action of acyl-CoA dehydrogenases, the first enzymes in the mitochondrial beta-oxidation spiral.[5][6] Consequently, it is shunted to the peroxisomes for an alternative catabolic process known as alpha-oxidation.

This compound: The Alpha-Oxidation Pathway

The metabolism of 3-methyl-branched fatty acids like this compound is initiated by alpha-oxidation, a process that removes one carbon atom from the carboxyl end.[6] This pathway is crucial for the degradation of dietary phytanic acid, and by extension, other 3-methyl-branched fatty acids.[5][8]

The key steps are:

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PAHX), a peroxisomal enzyme, hydroxylates the alpha-carbon (C2) of this compound to form 2-hydroxy-3-methyldecanoyl-CoA.[4][7][9] PAHX has been shown to have a broad substrate specificity for various 3-methylacyl-CoA esters.[7]

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase (2-HPCL) then cleaves the C1-C2 bond, yielding formyl-CoA and 2-methylnonanal.[4]

  • Dehydrogenation: The resulting aldehyde is oxidized to 2-methylnonanoic acid, which can then be activated to its CoA ester and undergo beta-oxidation.

alpha_oxidation This compound This compound 2-Hydroxy-3-methyldecanoyl-CoA 2-Hydroxy-3-methyldecanoyl-CoA This compound->2-Hydroxy-3-methyldecanoyl-CoA Phytanoyl-CoA hydroxylase (PAHX) 2-Methylnonanal + Formyl-CoA 2-Methylnonanal + Formyl-CoA 2-Hydroxy-3-methyldecanoyl-CoA->2-Methylnonanal + Formyl-CoA 2-Hydroxyphytanoyl-CoA lyase (2-HPCL) 2-Methylnonanoyl-CoA 2-Methylnonanoyl-CoA 2-Methylnonanal + Formyl-CoA->2-Methylnonanoyl-CoA Aldehyde dehydrogenase & Acyl-CoA synthetase Beta-Oxidation Beta-Oxidation 2-Methylnonanoyl-CoA->Beta-Oxidation

Alpha-oxidation of this compound.
Decanoyl-CoA: The Mitochondrial Beta-Oxidation Pathway

Decanoyl-CoA, lacking the methyl branch, is a direct substrate for the well-established mitochondrial beta-oxidation pathway. This cyclical process sequentially shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.

The four core reactions of each beta-oxidation cycle are:

  • Dehydrogenation by an acyl-CoA dehydrogenase.

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by a hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by thiolase.

beta_oxidation Decanoyl-CoA Decanoyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Decanoyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA Hydroxyacyl-CoA dehydrogenase Octanoyl-CoA + Acetyl-CoA Octanoyl-CoA + Acetyl-CoA β-Ketoacyl-CoA->Octanoyl-CoA + Acetyl-CoA Thiolase

One cycle of beta-oxidation of Decanoyl-CoA.

Experimental Protocols

The analysis of acyl-CoA species requires specialized techniques due to their low abundance and susceptibility to degradation.

Sample Preparation for Acyl-CoA Analysis

A common method for extracting short- and medium-chain acyl-CoAs from biological samples involves the following steps:

  • Homogenization: Tissues or cells are homogenized in a cold extraction buffer, often containing an acid (e.g., perchloric acid or sulfosalicylic acid) to precipitate proteins and a reducing agent to prevent oxidation.

  • Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): The supernatant is then loaded onto an SPE cartridge (e.g., C18) to concentrate the acyl-CoAs and remove interfering substances.

  • Elution and Drying: The acyl-CoAs are eluted from the cartridge, and the eluate is dried under a stream of nitrogen.

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of acyl-CoAs.

  • Chromatography: Reversed-phase chromatography is typically used to separate the different acyl-CoA species based on their hydrophobicity. Ion-pairing reagents are often added to the mobile phase to improve peak shape.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is a common acquisition mode used for quantification. It involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion (a characteristic fragment) to ensure high selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for direct acyl-CoA analysis due to their non-volatile nature, GC-MS is widely used for the analysis of the fatty acid moieties after hydrolysis and derivatization (e.g., to fatty acid methyl esters - FAMEs).[10][11] This can be a valuable tool for identifying and quantifying branched-chain fatty acids in biological samples.[12][13]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Solid-Phase Extraction Solid-Phase Extraction Centrifugation->Solid-Phase Extraction Elution & Drying Elution & Drying Solid-Phase Extraction->Elution & Drying LC-MS/MS LC-MS/MS Elution & Drying->LC-MS/MS GC-MS (after hydrolysis) GC-MS (after hydrolysis) Elution & Drying->GC-MS (after hydrolysis)

General workflow for acyl-CoA analysis.

Implications for Research and Drug Development

The distinct metabolic pathways of this compound and decanoyl-CoA have significant implications:

  • Metabolic Disorders: Deficiencies in the alpha-oxidation pathway, such as in Refsum disease, lead to the accumulation of 3-methyl-branched fatty acids, causing severe neurological symptoms.[6][7] Understanding the metabolism of these molecules is crucial for diagnosing and managing such disorders.

  • Drug Development: Enzymes in both the alpha- and beta-oxidation pathways are potential targets for drugs aimed at modulating lipid metabolism. For example, inhibitors of fatty acid oxidation are being investigated for the treatment of various diseases, including cancer and heart disease. The differential pathways of branched and straight-chain acyl-CoAs must be considered in the design of specific inhibitors.

  • Nutritional Science: The presence of branched-chain fatty acids in the diet, particularly from ruminant fats and dairy products, and their subsequent metabolism via alpha-oxidation, is an area of active research. Their effects on health are being explored, with studies suggesting potential roles in modulating inflammation and lipid metabolism.[14]

Conclusion

The comparison between this compound and decanoyl-CoA highlights a fundamental principle of biochemistry: small structural changes can have profound impacts on metabolic pathways. While decanoyl-CoA is a mainstream intermediate in energy production through mitochondrial beta-oxidation, this compound is rerouted to the peroxisomes for a specialized degradation process. This divergence underscores the metabolic versatility of the cell and has important ramifications for our understanding of metabolic diseases and the development of targeted therapeutic strategies. Further research into the specific kinetics and regulatory mechanisms governing the metabolism of this compound will provide a more complete picture of its biological role.

References

Differentiating 3-Methyldecanoyl-CoA from Isomeric Acyl-CoAs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of isomeric acyl-Coenzyme A (acyl-CoA) molecules is a critical challenge in metabolomics and drug discovery. This guide provides a comprehensive comparison of analytical methodologies for distinguishing 3-Methyldecanoyl-CoA from its isomers, supported by experimental protocols and data.

The structural similarity of acyl-CoA isomers, such as this compound and its linear counterpart, decanoyl-CoA, as well as other positional isomers (e.g., 2-, 4-, or 9-methyldecanoyl-CoA), presents a significant analytical hurdle. As these molecules can have distinct metabolic fates and biological activities, their precise identification is paramount for understanding their roles in cellular processes and as potential therapeutic targets or biomarkers.

Superiority of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to resolve complex mixtures.[1][2] Ultra-performance liquid chromatography (UPLC), a high-resolution variant of HPLC, is particularly well-suited for separating isomeric species that may not be distinguishable by mass spectrometry alone.[2]

While gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of the fatty acid moieties of acyl-CoAs after hydrolysis and derivatization, it is a less direct method and can introduce analytical variability. LC-MS/MS allows for the analysis of the intact acyl-CoA molecules, preserving their structural integrity and providing more direct biological insights.

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of LC-MS/MS and GC-MS for the differentiation of this compound from its isomers.

ParameterLC-MS/MS (UPLC)GC-MS (after hydrolysis and derivatization)
Specificity High; capable of separating isomers.Moderate to High; dependent on chromatographic separation of derivatized fatty acids.
Sensitivity Very High (low fmol range).[2]High (pmol range).
Sample Preparation Relatively simple; protein precipitation and/or solid-phase extraction.[3]More complex; requires hydrolysis of the CoA ester and derivatization of the resulting fatty acid.[4]
Direct Measurement Yes, measures the intact acyl-CoA.No, measures the fatty acid moiety.
Throughput High.Moderate.

Experimental Protocols

Protocol 1: UPLC-MS/MS for the Separation of this compound and its Isomers

This protocol outlines a robust method for the chromatographic separation and mass spectrometric detection of this compound and its isomers.

1. Sample Preparation (from cell culture or tissue homogenate):

  • Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to 100 µL of sample.

  • Vortex for 1 minute and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 2 mL of 5% methanol (B129727) in water.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. UPLC Conditions:

  • Column: Acquity UPLC C18 BEH column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z for [M+H]+ of decanoyl-CoA isomers (e.g., ~922.4 m/z for C11-CoA).

  • Product Ion (Q3): A common product ion resulting from the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety is typically monitored.[3] Additional product ions specific to the acyl chain fragmentation can be used for confirmation.

  • Collision Energy: Optimized for the specific precursor-product ion transition.

Protocol 2: GC-MS Analysis of Fatty Acid Moieties (Alternative Method)

This protocol describes the analysis of the fatty acid portion of the acyl-CoAs following hydrolysis and derivatization.

1. Sample Preparation:

  • Hydrolyze the acyl-CoA sample using 1 M KOH at 60°C for 1 hour to release the free fatty acids.

  • Acidify the sample with HCl to pH < 3.

  • Extract the fatty acids with three volumes of hexane (B92381).

  • Dry the pooled hexane extracts under nitrogen.

  • Derivatize the fatty acids to their methyl esters (FAMEs) by adding 2 mL of 2% H2SO4 in methanol and heating at 60°C for 1 hour.

  • Extract the FAMEs with hexane.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Visualization of Workflows and Pathways

experimental_workflow cluster_lc_ms UPLC-MS/MS Workflow cluster_gc_ms GC-MS Workflow (Alternative) sample_prep_lc Sample Preparation (Protein Precipitation, SPE) uplc UPLC Separation (C18 Column) sample_prep_lc->uplc msms Tandem MS (MRM Detection) uplc->msms data_analysis_lc Data Analysis (Quantification) msms->data_analysis_lc hydrolysis Hydrolysis derivatization Derivatization (FAMEs) hydrolysis->derivatization gc GC Separation derivatization->gc ms MS Detection gc->ms data_analysis_gc Data Analysis ms->data_analysis_gc

Figure 1. Comparative experimental workflows for the analysis of acyl-CoA isomers.

metabolic_pathway BCFA Branched-Chain Fatty Acids (e.g., 3-Methyldecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi Three_Methyl_CoA This compound Acyl_CoA_Synthetase->Three_Methyl_CoA Beta_Oxidation Modified β-Oxidation Three_Methyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 2. Putative metabolic pathway of this compound.

Putative Metabolic Fate of this compound

Branched-chain fatty acids, such as 3-methyldecanoic acid, are known to undergo a modified form of β-oxidation. Following activation to its CoA thioester by an acyl-CoA synthetase, this compound is expected to enter the mitochondrial β-oxidation spiral. The presence of the methyl group at the β-carbon requires specific enzymatic machinery to bypass the standard β-oxidation steps. This modified pathway ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. The distinct metabolic products of branched-chain versus straight-chain fatty acid oxidation underscore the importance of their accurate differentiation.

Conclusion

The differentiation of this compound from its isomers is a challenging but essential task for advancing our understanding of lipid metabolism and its role in health and disease. UPLC-MS/MS stands out as the most powerful and reliable technique for this purpose, offering superior specificity and sensitivity. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling them to implement robust analytical strategies for the precise analysis of these important biomolecules.

References

Cross-Validation of 3-Methyldecanoyl-CoA Measurement Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Methyldecanoyl-CoA, a branched-chain acyl-coenzyme A derivative, is crucial for advancing research in metabolic disorders and drug development. This guide provides a comprehensive comparison of two primary analytical methods for its measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents a comparative analysis of their performance characteristics, and includes workflow diagrams to aid in methodological selection and implementation.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance metrics. The following table summarizes the key quantitative parameters for the LC-MS/MS and GC-MS methods for the analysis of this compound and related compounds. Data presented are synthesized from published literature on short-chain acyl-CoAs and branched-chain fatty acids.[1][2][3][4]

Performance MetricLC-MS/MS (Direct Analysis)GC-MS (Indirect Analysis via Hydrolysis)
Limit of Detection (LOD) 0.02 - 0.1 ng/mL0.1 - 1 µM
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL0.5 - 5 µM
**Linearity (R²) **> 0.99> 0.99
Recovery 85 - 115%80 - 110% (post-hydrolysis & derivatization)
Precision (%RSD) < 15%< 20%
Specificity High (based on parent and fragment ions)Moderate to High (relies on chromatographic separation and mass spectra)
Throughput HighModerate
Sample Preparation Protein precipitation or Solid-Phase ExtractionAlkaline Hydrolysis , Liquid-Liquid Extraction, Derivatization

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and GC-MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., with Sulfosalicylic Acid) Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE or Evaporation Evaporation & Reconstitution Elution Elution SPE->Elution Elution->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS Workflow for this compound

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Hydrolysis Alkaline Hydrolysis (to 3-Methyldecanoic Acid) Homogenization->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (Scan or SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

GC-MS Workflow for this compound

Detailed Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct and highly sensitive quantification of this compound.

1. Sample Preparation (Solid-Phase Extraction) [2]

  • Homogenization: Homogenize frozen tissue or cell pellets in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of a short-chain acyl-CoA) to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.

    • Elute the acyl-CoAs with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

2. LC-MS/MS Analysis [1][5]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The precursor ion will be the [M+H]⁺ of this compound. The product ion will be a characteristic fragment, often resulting from the neutral loss of the phosphopantetheine moiety. The exact m/z values should be determined by direct infusion of a standard.

3. Data Analysis

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Hydrolysis

This indirect method involves the cleavage of this compound to its corresponding fatty acid, 3-methyldecanoic acid, which is then derivatized for GC-MS analysis.

1. Sample Preparation

  • Homogenization and Internal Standard Spiking: As described for the LC-MS/MS method, using a deuterated analog of a branched-chain fatty acid as the internal standard.

  • Alkaline Hydrolysis:

    • To the sample homogenate, add a solution of potassium hydroxide (B78521) in methanol (e.g., 0.5 M).

    • Incubate at a controlled temperature (e.g., 60°C) for a sufficient time (e.g., 1-2 hours) to ensure complete hydrolysis of the thioester bond.

    • Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the free fatty acid.

  • Liquid-Liquid Extraction:

    • Extract the 3-methyldecanoic acid from the acidified aqueous solution using an organic solvent such as hexane (B92381) or diethyl ether.

    • Repeat the extraction to ensure quantitative recovery.

    • Pool the organic phases and evaporate to dryness.

  • Derivatization: [3]

    • To the dried extract, add a derivatizing agent to convert the carboxylic acid to a volatile ester. A common method is methylation using BF₃-methanol or by generating diazomethane. Alternatively, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

    • Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for the recommended time.

    • Evaporate the excess reagent and solvent and reconstitute the sample in a solvent suitable for GC-MS injection (e.g., hexane).

2. GC-MS Analysis

  • Gas Chromatography (GC):

    • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to elute the derivatized fatty acid.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to obtain the mass spectrum for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

3. Data Analysis

  • Identify the derivatized 3-methyldecanoic acid based on its retention time and mass spectrum.

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared with derivatized 3-methyldecanoic acid standards.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the study.

  • LC-MS/MS offers higher sensitivity and specificity for the direct analysis of the intact acyl-CoA molecule, making it ideal for studies requiring the detection of low abundance species and high throughput.

  • GC-MS , while being an indirect method requiring hydrolysis and derivatization, is a robust and widely available technique. It can be a cost-effective alternative, particularly when the analysis of the corresponding free fatty acid is also of interest.

Careful consideration of the experimental goals, required sensitivity, sample matrix, and available instrumentation will guide the selection of the most appropriate method for the reliable measurement of this compound.

References

A Comparative Guide to the Biological Activity of 3-Methyldecanoyl-CoA and Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3-Methyldecanoyl-CoA, a branched-chain acyl-CoA, and its straight-chain counterparts. The information presented herein is curated from experimental data to facilitate a clear understanding of their distinct metabolic fates and signaling roles.

Executive Summary

This compound and straight-chain acyl-CoAs of similar carbon chain length exhibit fundamentally different biological activities stemming from their distinct metabolic pathways and interactions with cellular machinery. Straight-chain acyl-CoAs are primary substrates for mitochondrial β-oxidation, a major energy-yielding process. In contrast, the methyl branch in this compound sterically hinders direct entry into this pathway, necessitating an initial α-oxidation step in peroxisomes, followed by peroxisomal β-oxidation. This divergence in metabolism leads to differences in energy yield, subcellular localization of their breakdown, and potentially their roles in cellular signaling, particularly in the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Metabolic Pathways: A Tale of Two Organelles

The structural difference between a straight alkyl chain and one with a methyl group at the β-position (carbon 3) dictates the initial enzymatic steps and the subcellular location of their catabolism.

Straight-Chain Acyl-CoA Metabolism

Straight-chain acyl-CoAs, such as decanoyl-CoA (C10), are primarily metabolized in the mitochondria through β-oxidation. This is a cyclical process that sequentially shortens the acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. The key initiating enzymes are a family of acyl-CoA dehydrogenases (ACADs) with specificities for different chain lengths. For decanoyl-CoA, medium-chain acyl-CoA dehydrogenase (MCAD) is the primary enzyme.

StraightChain_BetaOxidation Decanoyl-CoA Decanoyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Decanoyl-CoA->trans-Δ2-Enoyl-CoA MCAD (Mitochondria) FAD -> FADH2 L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase H2O 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Octanoyl-CoA Octanoyl-CoA 3-Ketoacyl-CoA->Octanoyl-CoA Thiolase CoA-SH Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA

Mitochondrial β-Oxidation of Decanoyl-CoA.
This compound Metabolism

The presence of a methyl group on the third carbon of this compound prevents its direct oxidation by mitochondrial dehydrogenases. Instead, it is primarily metabolized in peroxisomes. The initial step involves α-oxidation to remove the methyl-branched carbon, followed by β-oxidation of the resulting straight-chain acyl-CoA. For 2-methyl-branched acyl-CoAs (a product of α-oxidation like pristanoyl-CoA), the first step of β-oxidation is catalyzed by pristanoyl-CoA oxidase (ACOX3).

BranchedChain_Oxidation cluster_alpha α-Oxidation (Peroxisome) cluster_beta β-Oxidation (Peroxisome) This compound This compound 2-Methylnonanoyl-CoA 2-Methylnonanoyl-CoA This compound->2-Methylnonanoyl-CoA Phytanoyl-CoA Hydroxylase (and subsequent steps) This compound->2-Methylnonanoyl-CoA trans-2-Methyl-Δ2-Enoyl-CoA trans-2-Methyl-Δ2-Enoyl-CoA 2-Methylnonanoyl-CoA->trans-2-Methyl-Δ2-Enoyl-CoA Pristanoyl-CoA Oxidase (ACOX3) O2 -> H2O2 2-Methylnonanoyl-CoA->trans-2-Methyl-Δ2-Enoyl-CoA Propionyl-CoA + Heptanoyl-CoA Propionyl-CoA + Heptanoyl-CoA trans-2-Methyl-Δ2-Enoyl-CoA->Propionyl-CoA + Heptanoyl-CoA Subsequent β-oxidation steps

Peroxisomal Oxidation of this compound.

Comparative Enzyme Kinetics

The efficiency of the initial enzymatic breakdown of these acyl-CoAs differs significantly. While specific kinetic data for this compound is limited, data for analogous branched-chain and straight-chain acyl-CoAs with their respective primary enzymes provide a basis for comparison.

SubstrateEnzymeOrganelleKm (µM)Vmax (nmol/min/mg protein)Reference
Branched-Chain Acyl-CoA
2-Methylpalmitoyl-CoAPristanoyl-CoA OxidasePeroxisomeNot Reported~2x that of Palmitoyl-CoA[1]
Pristanoyl-CoAPristanoyl-CoA OxidasePeroxisomeNot ReportedSimilar to Palmitoyl-CoA[1]
Straight-Chain Acyl-CoA
Decanoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)MitochondriaData not available in a directly comparable formatData not available in a directly comparable format
Palmitoyl-CoAAcyl-CoA OxidasePeroxisome< 80Highest activity among tested straight-chain substrates[2]

Signaling Activity: PPAR Activation

Both straight-chain and branched-chain fatty acids, and their CoA esters, are known to act as signaling molecules by activating Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.

LigandPPAR IsotypeActivity MetricValueReference
Branched-Chain Acyl-CoA
Pristanoyl-CoAPPARαKd12 ± 1 nM[3]
Phytanoyl-CoAPPARαKd11 ± 1 nM[3]
Straight-Chain Fatty Acid
Palmitic Acid (16:0)PPARαEC50~110 µM (for significant activation)[4]
Stearic Acid (18:0)PPARαEC50~45 µM (for significant activation)[4]
Straight-Chain Acyl-CoA
Very-Long-Chain Acyl-CoAs (C20-C24)PPARαKd3-29 nM[3]

Note: The data indicates that both branched-chain and very-long-chain acyl-CoAs are high-affinity ligands for PPARα, suggesting they are potent signaling molecules. The EC50 values for straight-chain fatty acids are in the micromolar range.

PPAR_Activation cluster_ligands Acyl-CoA Ligands This compound This compound PPARα PPARα This compound->PPARα Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA->PPARα RXR RXR PPARα->RXR PPRE PPRE PPARα->PPRE binds to RXR->PPRE binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription activates

Acyl-CoA Activation of PPARα Signaling Pathway.

Experimental Protocols

Acyl-CoA Dehydrogenase/Oxidase Activity Assay

This protocol is a generalized method for measuring the activity of acyl-CoA dehydrogenases (mitochondrial) and oxidases (peroxisomal).

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Isolate Mitochondria\nor Peroxisomes Isolate Mitochondria or Peroxisomes Incubate Enzyme Source\nwith Substrate Incubate Enzyme Source with Substrate Isolate Mitochondria\nor Peroxisomes->Incubate Enzyme Source\nwith Substrate Prepare Reaction Buffer Prepare Reaction Buffer Prepare Reaction Buffer->Incubate Enzyme Source\nwith Substrate Synthesize/Obtain\nAcyl-CoA Substrates Synthesize/Obtain Acyl-CoA Substrates Synthesize/Obtain\nAcyl-CoA Substrates->Incubate Enzyme Source\nwith Substrate Add Electron Acceptor\n(e.g., Ferricenium ion or O2) Add Electron Acceptor (e.g., Ferricenium ion or O2) Incubate Enzyme Source\nwith Substrate->Add Electron Acceptor\n(e.g., Ferricenium ion or O2) Spectrophotometric or\nFluorometric Measurement Spectrophotometric or Fluorometric Measurement Add Electron Acceptor\n(e.g., Ferricenium ion or O2)->Spectrophotometric or\nFluorometric Measurement Calculate Rate of\nElectron Acceptor Reduction Calculate Rate of Electron Acceptor Reduction Spectrophotometric or\nFluorometric Measurement->Calculate Rate of\nElectron Acceptor Reduction

Workflow for Acyl-CoA Dehydrogenase/Oxidase Assay.

Methodology:

  • Enzyme Source Preparation: Isolate mitochondria or peroxisomes from tissue homogenates (e.g., rat liver) by differential centrifugation. Alternatively, use purified recombinant enzymes.

  • Substrate Preparation: Synthesize or purchase this compound and the corresponding straight-chain acyl-CoA (e.g., Decanoyl-CoA). Prepare stock solutions in an appropriate buffer.

  • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing an electron acceptor. For mitochondrial dehydrogenases, an artificial electron acceptor like ferricenium hexafluorophosphate (B91526) can be used. For peroxisomal oxidases, the natural electron acceptor is molecular oxygen, and the production of hydrogen peroxide can be measured using a coupled assay with horseradish peroxidase and a chromogenic substrate.

  • Assay Procedure:

    • Add the enzyme preparation to the reaction buffer in a cuvette or microplate well.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen electron acceptor.

  • Data Analysis: Calculate the initial reaction velocity (Vmax) from the linear phase of the reaction curve. Determine the Michaelis-Menten constant (Km) by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

PPAR Activation Luciferase Reporter Assay

This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the ligand-binding domain (LBD) of the PPAR isoform of interest (e.g., PPARα) fused to a GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: After transfection, treat the cells with various concentrations of 3-Methyldecanoic acid or a straight-chain fatty acid (e.g., Decanoic acid). Include a positive control (a known PPAR agonist) and a vehicle control (e.g., DMSO).

  • Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration at which 50% of the maximal response is achieved).

Conclusion

The methyl branch on this compound fundamentally alters its biological activity compared to straight-chain acyl-CoAs. Its metabolism is shunted to the peroxisome, involving a different set of enzymes and yielding different metabolic products initially. Both branched-chain and straight-chain acyl-CoAs are potent activators of PPARα, suggesting important roles in regulating lipid metabolism gene expression. The distinct metabolic handling and potent signaling capabilities of this compound and related branched-chain lipids highlight their significance in cellular physiology and warrant further investigation, particularly in the context of metabolic diseases. The experimental protocols outlined provide a framework for such comparative studies.

References

A Researcher's Guide to the Tissue-Specific Abundance of Branched-Chain Acyl-CoAs, Featuring 3-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tissue-specific concentrations of metabolic intermediates is crucial for elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides a comparative overview of the abundance of branched-chain acyl-Coenzyme A (acyl-CoA) esters, with a focus on 3-Methyldecanoyl-CoA, across various tissues. While specific quantitative data for this compound remains sparse in publicly available literature, this document outlines the established methodologies for its quantification and presents general principles of acyl-CoA distribution, supported by experimental data for related compounds.

Quantitative Comparison of Acyl-CoA Pools in Different Tissues

The concentration of acyl-CoA species varies significantly between different tissues, reflecting their unique metabolic functions. Generally, the liver exhibits the highest total acyl-CoA content due to its central role in fatty acid metabolism, while the brain maintains the lowest levels.[1] Acyl-CoAs can be broadly categorized into short-chain, long-chain, and branched-chain species, each with distinct metabolic origins and functions.

TissueTotal Acyl-CoA Concentration (nmol/g wet weight)Predominant Acyl-CoA SpeciesGeneral Observations
Liver HighShort-chain (e.g., Acetyl-CoA, Malonyl-CoA), Long-chain saturated and unsaturatedThe liver is a major site of fatty acid synthesis, oxidation, and ketogenesis, leading to a complex and abundant acyl-CoA pool.[1]
Heart Moderate to HighLong-chain saturated and unsaturatedThe heart primarily relies on fatty acid β-oxidation for energy, resulting in a high turnover of long-chain acyl-CoAs.
Skeletal Muscle ModerateLong-chain saturated and unsaturated, Branched-chain (from amino acid catabolism)Acyl-CoA profiles in muscle are highly dynamic and influenced by factors such as exercise and diet.
Brain LowShort-chain (primarily Acetyl-CoA)The brain's metabolism is predominantly glucose-based, with a lower reliance on fatty acid oxidation, reflected in its lower total acyl-CoA content.[1]
Brown Adipose Tissue VariableShort-chain and Long-chainThis tissue exhibits high metabolic plasticity, with acyl-CoA levels changing in response to stimuli like cold exposure. For instance, the malonyl-CoA content in the brown adipose tissue of mice has been reported to be around 13 nmol/g wet weight.[2][3]

Experimental Protocols for Acyl-CoA Quantification

The gold standard for the sensitive and specific quantification of acyl-CoA species, including branched-chain variants like this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol synthesized from established methodologies.

Protocol: Quantification of Acyl-CoAs in Mammalian Tissues by LC-MS/MS
  • Tissue Homogenization:

    • Snap-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue (typically 50-100 mg) in a cold extraction buffer, commonly an acidic solution such as 10% trichloroacetic acid or a solvent mixture like acetonitrile/methanol (B129727)/water, to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Cleanup and Enrichment:

    • Centrifuge the homogenate to pellet the precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-organic-content buffer to remove polar interfering substances.

    • Elute the acyl-CoAs with a high-organic-content solvent, such as methanol or acetonitrile.

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in an appropriate injection solvent.

    • Separate the acyl-CoAs using reversed-phase liquid chromatography with a C18 column. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) is often employed to improve chromatographic resolution.

    • Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for the precursor ion (the molecular weight of the specific acyl-CoA) and a characteristic fragment ion (often corresponding to the Coenzyme A moiety).

  • Data Analysis:

    • Generate a standard curve using commercially available or synthesized standards of the acyl-CoAs of interest.

    • Quantify the amount of each acyl-CoA in the tissue sample by comparing its peak area to the standard curve. The use of a stable isotope-labeled internal standard for each class of acyl-CoA is highly recommended to correct for extraction and ionization variability.

Metabolic Pathways and Visualization

Branched-chain acyl-CoAs, such as this compound, primarily originate from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. This metabolic process is particularly active in skeletal muscle. The initial steps of BCAA catabolism are shared, involving a transaminase and a dehydrogenase complex, leading to the formation of the respective branched-chain acyl-CoA derivatives.

Below is a generalized workflow for the analysis of acyl-CoAs from tissue samples, a crucial process for understanding the metabolic state of an organism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue_collection 1. Tissue Collection (Snap-freeze) homogenization 2. Homogenization (e.g., in Acetonitrile/Methanol/Water) tissue_collection->homogenization extraction 3. Acyl-CoA Extraction (Protein Precipitation) homogenization->extraction cleanup 4. Solid-Phase Extraction (C18 Cartridge) extraction->cleanup lc_separation 5. LC Separation (Reversed-Phase C18) cleanup->lc_separation Eluted Acyl-CoAs ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 7. Quantification (Standard Curve) ms_detection->quantification

Figure 1. A generalized experimental workflow for the quantification of acyl-CoAs in tissue samples.

The following diagram illustrates the initial steps in the catabolism of branched-chain amino acids, which leads to the formation of branched-chain acyl-CoAs.

bcaa_catabolism cluster_intermediates Metabolic Intermediates cluster_enzymes Enzymes leucine Leucine keto_acids Branched-Chain α-Keto Acids leucine->keto_acids bcat BCAT isoleucine Isoleucine isoleucine->keto_acids valine Valine valine->keto_acids acyl_coas Branched-Chain Acyl-CoAs keto_acids->acyl_coas bckdh BCKDH Complex bcat->keto_acids bckdh->acyl_coas

Figure 2. Initial steps of branched-chain amino acid (BCAA) catabolism.

References

Validating the Identity of 3-Methyldecanoyl-CoA Peaks in Metabolomics Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics, the accurate identification of metabolites is paramount. This guide provides a comparative overview of methods to validate the identity of 3-Methyldecanoyl-CoA peaks, a branched-chain acyl-coenzyme A (acyl-CoA) that can be challenging to distinguish from other structurally similar lipids. We present a primary validation method alongside alternative approaches, supported by experimental data and detailed protocols.

Primary Validation Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Authentic Standard

The unequivocal gold standard for validating the identity of a metabolite is to compare its chromatographic and mass spectrometric properties to an authentic chemical standard. This approach provides the highest degree of confidence in peak identification.

Key Principles
  • Retention Time (RT) Matching: The suspected this compound peak in the biological sample should have the same retention time as the authentic standard when analyzed under identical LC conditions.

  • MS/MS Fragmentation Pattern Matching: The collision-induced dissociation (CID) fragmentation pattern of the peak in the sample must match that of the authentic standard. Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode mass spectrometry, which includes a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da) and a product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.03).[1][2][3][4]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Acyl-CoAs are typically extracted from biological samples using a cold solvent mixture, such as 2:1 methanol:chloroform or acetonitrile-based solutions, often containing an internal standard for quantification.

  • Protein precipitation is a critical step, which can be achieved using acids like perchloric acid or trichloroacetic acid, followed by solid-phase extraction (SPE) to remove interfering substances.

2. Liquid Chromatography:

  • Column: A reversed-phase column, such as a C8 or C18, is commonly used for the separation of acyl-CoAs.

  • Mobile Phases: A typical mobile phase system consists of an aqueous phase (A) and an organic phase (B), both containing a modifier to improve peak shape and ionization. Common modifiers include ammonium (B1175870) acetate (B1210297) or formic acid.

  • Gradient: A gradient elution is employed to separate acyl-CoAs based on their hydrophobicity.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common method for analyzing acyl-CoAs.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique for targeted analysis. For this compound (expected molecular weight: 935.4 g/mol ), the following MRM transitions would be monitored:

    • Quantitative Transition: [M+H]+ → [M+H - 507.1]+ (e.g., m/z 936.4 → 429.3)

    • Qualitative Transition: [M+H]+ → m/z 428.0

Data Presentation: Expected LC-MS/MS Parameters

While specific data for this compound is not abundant in the literature, the following table presents typical performance characteristics for LC-MS/MS analysis of medium to long-chain acyl-CoAs, which can be expected to be similar for this compound.

ParameterExpected Performance for Medium/Long-Chain Acyl-CoAs
Linear Range 0.1 - 100 µM
Limit of Detection (LOD) 2 - 133 nM[3]
Limit of Quantitation (LOQ) 5 - 200 nM
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Accuracy (% Recovery) 80 - 120%

Note: These values are representative and should be determined experimentally for this compound.

Workflow for Primary Validation

cluster_sample Biological Sample Analysis cluster_standard Authentic Standard Analysis sample_prep Sample Preparation (Extraction & Cleanup) lcms_sample LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_sample peak_detection Putative this compound Peak Detected lcms_sample->peak_detection comparison Comparison of: - Retention Time - MS/MS Fragmentation peak_detection->comparison standard_prep Prepare this compound Standard Solution lcms_standard LC-MS/MS Analysis (Identical Conditions) standard_prep->lcms_standard standard_rt_msms Determine RT and MS/MS Spectrum lcms_standard->standard_rt_msms standard_rt_msms->comparison validation_result Validation Decision comparison->validation_result

Figure 1. Workflow for the primary validation of this compound using an authentic standard.

Alternative Validation Methods (In the Absence of an Authentic Standard)

When an authentic standard for this compound is unavailable, alternative methods can provide supporting evidence for its identity, although with a lower degree of certainty.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap or TOF mass spectrometers, can provide a highly accurate mass measurement of the precursor ion.

  • Principle: By comparing the measured accurate mass with the theoretical exact mass of this compound, the elemental composition can be confidently predicted.

  • Advantage: Provides strong evidence for the elemental formula of the molecule.

  • Limitation: Cannot distinguish between isomers (e.g., other methyl-branched decanoyl-CoAs or straight-chain undecanoyl-CoA).

In-Silico Fragmentation Pattern Comparison

Computational tools can predict the fragmentation pattern of a molecule, which can be compared to the experimentally obtained MS/MS spectrum.

  • Principle: Software can generate a theoretical MS/MS spectrum for this compound, which can be matched against the experimental data.

  • Advantage: A cost-effective and rapid way to generate a reference spectrum.

  • Limitation: The accuracy of in-silico prediction can vary, and it may not be sufficient to differentiate between closely related isomers.

Chemical Derivatization

Chemical derivatization can be employed to alter the structure of the acyl-CoA in a predictable way, leading to a unique fragmentation pattern that can aid in identification.

  • Principle: While less common for acyl-CoAs themselves, the fatty acid moiety can be cleaved and derivatized to enhance its chromatographic properties and create more informative fragment ions in MS/MS.[5][6]

  • Advantage: Can help to elucidate the structure of the acyl chain, including the position of branching.

  • Limitation: Requires additional sample preparation steps and may not be straightforward to implement for acyl-CoAs.

Comparison of Validation Methods
MethodPrincipleConfidence LevelProsCons
LC-MS/MS with Authentic Standard Comparison of RT and MS/MS spectrum with a known standard.Very HighUnambiguous identification.Requires availability of the authentic standard.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to determine elemental composition.HighProvides strong evidence for the elemental formula.Cannot distinguish between isomers.
In-Silico Fragmentation Comparison Matching experimental MS/MS to a computationally predicted spectrum.MediumCost-effective and rapid.Prediction accuracy can be variable.
Chemical Derivatization Chemical modification to create a unique fragmentation pattern.Medium to HighCan help in structural elucidation of the acyl chain.Adds complexity to sample preparation; not a standard method for acyl-CoAs.

Characteristic Fragmentation of Acyl-CoAs

acyl_coa Acyl-CoA Precursor Ion [M+H]+ neutral_loss Neutral Loss of 507.1 Da (3'-phosphoadenosine 5'-diphosphate) acyl_coa->neutral_loss Collision-Induced Dissociation (CID) fragment_2 Product Ion 2 m/z 428.03 (Adenosine 3',5'-diphosphate) acyl_coa->fragment_2 CID fragment_1 Product Ion 1 [M+H - 507.1]+ neutral_loss->fragment_1

Figure 2. Characteristic fragmentation pattern of acyl-CoAs in positive ion mode tandem mass spectrometry.

Conclusion

The most reliable method for validating the identity of a this compound peak in metabolomics data is through direct comparison with an authentic standard using LC-MS/MS. This approach, which involves matching both retention time and MS/MS fragmentation patterns, provides the highest level of confidence. In the absence of a standard, a combination of high-resolution mass spectrometry for accurate mass determination and comparison with in-silico fragmentation patterns can provide strong supporting evidence. Chemical derivatization represents a more complex, alternative approach that may aid in structural elucidation. For robust and defensible metabolomics research, the use of authentic standards is strongly recommended whenever feasible.

References

A Researcher's Guide to Navigating the Separation of Branched-Chain Acyl-CoAs: A Comparative Analysis of LC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of metabolism, the accurate separation and quantification of branched-chain acyl-Coenzyme A (acyl-CoA) isomers represent a significant analytical challenge. These structurally similar molecules are pivotal intermediates in amino acid and fatty acid metabolism, and their precise measurement is crucial for understanding various physiological and pathological states. This guide provides an objective comparison of different liquid chromatography (LC) columns and methodologies for the separation of these critical analytes, supported by experimental data and detailed protocols to aid in method development and selection.

The primary difficulty in analyzing branched-chain acyl-CoAs lies in their structural similarity to their straight-chain counterparts, such as the isomers isobutyryl-CoA and butyryl-CoA, and the trio of isovaleryl-CoA, 2-methylbutyryl-CoA, and valeryl-CoA. Achieving baseline separation of these isomers is essential for their accurate quantification by mass spectrometry (MS). This guide explores the utility of various LC column technologies, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC), to address this challenge.

Comparative Analysis of LC Column Performance

The choice of LC column is paramount in achieving the desired separation of branched-chain acyl-CoA isomers. While a single study directly comparing all available modern columns is not available, a synthesis of published data provides valuable insights into the performance of different stationary phases and column technologies. The following tables summarize the performance of various columns for the separation of critical branched-chain acyl-CoA pairs.

Table 1: Comparison of LC Columns for Isobutyryl-CoA and Butyryl-CoA Separation
ColumnParticle TypeDimensionsMobile Phase AMobile Phase BGradient/IsocraticRetention Time (min)Resolution (Rs)Reference
Phenomenex Kinetex C18 Core-Shell150 x 2.1 mm, 2.6 µm10 mM Ammonium Acetate (B1210297) in Water, pH 5.6AcetonitrileGradientIsobutyryl-CoA: ~7.5, Butyryl-CoA: ~8.0Baseline separated[1]
Waters ACQUITY UPLC BEH C18 Fully Porous100 x 2.1 mm, 1.7 µmWater with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidGradientNot explicitly stated, but separation achievedNot explicitly stated[2]
Spherisorb ODS II C18 Fully PorousNot specified, 5 µm220 mM Potassium Phosphate, 0.05% Thiodiglycol, pH 4.098% Methanol, 2% ChloroformGradientIsobutyryl-CoA: ~13, Butyryl-CoA: Not reportedNear baseline separation of a mixture including isobutyryl-CoANot applicable

Note: Retention times and resolution are highly dependent on the specific gradient, flow rate, and temperature used in the experiment. The data presented is for comparative purposes and may vary.

Table 2: Comparison of LC Columns for C5 Acyl-CoA Isomer Separation (Isovaleryl-CoA, 2-Methylbutyryl-CoA, Valeryl-CoA)
ColumnParticle TypeDimensionsMobile Phase AMobile Phase BGradient/IsocraticRetention Time (min)Resolution (Rs)Reference
Waters ACQUITY UPLC BEH C18 Fully Porous100 x 1.0 mm, 1.7 µmWaterMethanolGradientIsovaleryl-CoA: ~8.5, 2-Methylbutyryl-CoA: ~8.7, Valeryl-CoA: ~9.0Baseline separated[2]
Phenomenex Kinetex C18 Core-Shell150 x 2.1 mm, 2.6 µm10 mM Ammonium Acetate in Water, pH 5.6AcetonitrileGradientIsovaleryl-CoA: ~9.5Not explicitly stated for all isomers, but separation of a mixture including isovaleryl-CoA was achieved[1]

Key Separation Strategies and Methodologies

Reversed-Phase Chromatography (RPC) with C18 Columns

Reversed-phase chromatography, particularly with C18 stationary phases, is the most common approach for acyl-CoA analysis. The separation is primarily based on the hydrophobicity of the acyl chain. While effective for separating acyl-CoAs of different chain lengths, resolving branched-chain isomers requires careful optimization of chromatographic conditions.

  • Particle Technology : Both fully porous particles (e.g., Waters ACQUITY BEH C18) and core-shell particles (e.g., Phenomenex Kinetex C18) have been successfully employed. Core-shell particles can offer higher efficiency and resolution at lower backpressures compared to fully porous particles of the same size, potentially leading to sharper peaks and better separation of closely eluting isomers.

  • Mobile Phase Composition : The choice of mobile phase modifier and pH is critical. Ammonium acetate is a commonly used buffer as it is compatible with mass spectrometry. Adjusting the pH can influence the ionization state of the acyl-CoA molecule and impact retention and peak shape.

Ion-Pairing Chromatography

For short-chain acyl-CoAs that are poorly retained on traditional reversed-phase columns, ion-pairing chromatography can be a powerful tool. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged acyl-CoA molecule, thereby increasing its retention on the nonpolar stationary phase.

  • Reagents : Tertiary amines such as N,N-dimethylbutylamine (DMBA) have been used as ion-pairing agents to improve the chromatography of short-chain acyl-CoAs.[3]

  • Considerations : While effective, ion-pairing reagents can sometimes lead to ion suppression in the mass spectrometer and may require dedicated columns and LC systems to avoid contamination.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative separation mode that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is particularly well-suited for the separation of polar compounds, including short-chain acyl-CoAs. A recent study demonstrated the use of a zwitterionic HILIC column to analyze a wide range of acyl-CoAs, from free CoA to long-chain species, in a single run.[4] This approach could be advantageous for resolving the more polar, short-chain branched acyl-CoA isomers.

Experimental Protocols

Sample Preparation from Mammalian Cells

A robust and reproducible sample preparation protocol is crucial for accurate acyl-CoA analysis. The following is a general workflow for the extraction of acyl-CoAs from cultured mammalian cells.

  • Cell Harvesting : Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction : Add ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a methanol-based solution) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation : Sonicate the samples and then centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet the protein.

  • Solid-Phase Extraction (SPE) : The cleared supernatant can be further purified using a solid-phase extraction column (e.g., Oasis HLB) to remove interfering substances.

  • Reconstitution : After SPE, evaporate the sample to dryness and reconstitute in a suitable solvent for LC-MS analysis (e.g., 5% 5-sulfosalicylic acid in water).

General LC-MS/MS Method for Branched-Chain Acyl-CoA Analysis

The following provides a template for an LC-MS/MS method that can be adapted for different columns and systems.

  • LC System : A UPLC or HPLC system capable of delivering stable gradients at high pressures.

  • Column : A high-resolution reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 150 x 2.1 mm, 2.6 µm or Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Acetate in water, pH adjusted to 5.6 with acetic acid.

  • Mobile Phase B : Acetonitrile.

  • Gradient : A typical gradient starts at a low percentage of mobile phase B (e.g., 2%) and ramps up to a high percentage (e.g., 98%) over a period of 10-15 minutes to elute the more hydrophobic acyl-CoAs. A shallow gradient in the elution range of the short-chain isomers is crucial for their separation.

  • Flow Rate : Typically 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature : Elevated temperatures (e.g., 40-60°C) can improve peak shape and reduce viscosity.

  • Mass Spectrometer : A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is typically used for quantification.

    • Precursor Ion : [M+H]+

    • Product Ion : A common fragment ion for all acyl-CoAs is at m/z 507, corresponding to the loss of the acyl group. Specific product ions for each acyl-CoA can also be monitored for increased specificity.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis CellHarvest Cell Harvesting Lysis Lysis & Extraction CellHarvest->Lysis Centrifugation Protein Precipitation Lysis->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Reconstitution Reconstitution SPE->Reconstitution Injection Sample Injection Reconstitution->Injection LC_Separation LC Separation (e.g., C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 1. General experimental workflow for the analysis of branched-chain acyl-CoAs.

Logical_Relationship cluster_Chromatography Chromatographic Approach cluster_ColumnTech Column Technology cluster_Parameters Key Parameters Analyte Branched-Chain Acyl-CoA Isomers RPC Reversed-Phase (C18) Analyte->RPC IPC Ion-Pairing Analyte->IPC HILILIC HILILIC Analyte->HILILIC FPP Fully Porous Particles RPC->FPP CS Core-Shell Particles RPC->CS MobilePhase Mobile Phase pH & Modifier RPC->MobilePhase Gradient Gradient Profile RPC->Gradient Temperature Column Temperature RPC->Temperature IPC->MobilePhase IPC->Gradient IPC->Temperature HILIC HILIC HILIC->MobilePhase HILIC->Gradient HILIC->Temperature

Figure 2. Key factors influencing the separation of branched-chain acyl-CoA isomers.

Conclusion

The successful separation of branched-chain acyl-CoA isomers is a challenging but achievable task with careful consideration of the LC column and chromatographic conditions. High-efficiency columns, such as those packed with core-shell particles, coupled with optimized UPLC methods, offer excellent potential for resolving these critical metabolic intermediates. For more polar, short-chain isomers, exploring HILIC or ion-pairing chromatography can provide alternative and effective separation strategies. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to develop and implement robust and reliable methods for the analysis of branched-chain acyl-CoAs, ultimately advancing our understanding of cellular metabolism in health and disease.

References

Quantitative Comparison of 3-Methyldecanoyl-CoA Levels in Health and Disease: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 3-Methyldecanoyl-CoA, a key intermediate in branched-chain fatty acid metabolism, reveals a significant gap in currently available quantitative data. While direct comparative levels in healthy versus diseased states are not extensively documented in existing literature, this guide provides a framework for its study, drawing on analogous compounds and established analytical methodologies. The focus is on peroxisomal disorders where the metabolism of such branched-chain fatty acids is impaired.

The metabolism of 3-methyl-branched fatty acids, such as the precursor to this compound, primarily occurs in the peroxisomes through a combination of alpha- and beta-oxidation.[1][2] Disruptions in these pathways can lead to the accumulation of toxic intermediates, characteristic of certain inherited metabolic disorders.[3][4][5][6]

Quantitative Data on Related Branched-Chain Fatty Acids

Below is a table presenting typical phytanic acid levels in healthy individuals versus those with Refsum disease, offered here as a surrogate to demonstrate the kind of quantitative differences that might be expected for intermediates like this compound if its metabolic pathway were similarly disrupted.

AnalyteConditionTissue/FluidConcentrationReference
Phytanic AcidHealthyPlasma≤ 0.2 mg/dL[2]
Phytanic AcidRefsum DiseasePlasma10 - 50 mg/dL[2]

This table is for illustrative purposes to show the magnitude of change in a related metabolite in a disease state, as direct data for this compound is not available.

Signaling and Metabolic Pathways

The metabolism of 3-methyl-branched fatty acids is a multi-step process localized within the peroxisome. The following diagram outlines the general pathway for the oxidation of these molecules.

Peroxisomal_Oxidation cluster_peroxisome Peroxisome Fatty_Acid 3-Methyl-Branched Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Methyl_Acyl_CoA 3-Methyl-Branched Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Methyl_Acyl_CoA Alpha_Oxidation α-Oxidation Methyl_Acyl_CoA->Alpha_Oxidation if β-carbon is blocked Beta_Oxidation β-Oxidation Methyl_Acyl_CoA->Beta_Oxidation if β-carbon is not blocked Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Pristanic_Acid->Beta_Oxidation

Figure 1. Generalized pathway for peroxisomal oxidation of 3-methyl-branched fatty acids.

Experimental Protocols

The quantitative analysis of acyl-CoAs, including branched-chain species, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12] This technique offers high sensitivity and specificity, which is crucial for measuring these low-abundance molecules in complex biological matrices.[13][14]

Protocol: Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS

  • Sample Preparation and Extraction:

    • Tissues are homogenized in a cold buffer, often containing an internal standard.

    • Acyl-CoAs are extracted using solid-phase extraction (SPE) or liquid-liquid extraction.[12]

    • The extracted acyl-CoAs are then dried and reconstituted in a solvent compatible with the LC-MS/MS system.

  • Liquid Chromatography (LC) Separation:

    • A C18 or similar reversed-phase column is commonly used for separation.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed to resolve the different acyl-CoA species.[12]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Detection is typically performed in positive ion mode using electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the target acyl-CoA and a characteristic product ion generated upon fragmentation.[11] For many acyl-CoAs, a neutral loss of 507 Da is a common fragmentation pattern.[11][12]

  • Quantification:

    • A calibration curve is generated using authentic standards of the acyl-CoAs of interest.

    • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.[15]

LC_MS_Workflow Sample Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction Reconstitution Dry Down and Reconstitute Extraction->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification

References

A Comparative Guide to the Metabolic Roles of 3-Methyldecanoyl-CoA and Phytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic roles of two 3-methyl-branched fatty acyl-CoA molecules: 3-Methyldecanoyl-CoA and the well-characterized phytanoyl-CoA. Understanding the metabolic fates of these molecules is crucial for research into peroxisomal disorders, lipid metabolism, and the development of therapeutic interventions.

Introduction

Both this compound and phytanoyl-CoA are characterized by a methyl group on their third carbon (β-position), which sterically hinders their degradation through the conventional β-oxidation pathway in the mitochondria. Consequently, these molecules are directed to the peroxisome for an alternative catabolic process known as α-oxidation. This initial oxidative step is critical for removing the blocking methyl group and allowing the shortened fatty acid to subsequently enter the β-oxidation spiral. The primary enzyme responsible for initiating this process is phytanoyl-CoA hydroxylase (PAHX).

Metabolic Pathways: A Head-to-Head Comparison

The metabolic pathways for both this compound and phytanoyl-CoA are qualitatively similar, primarily involving the peroxisomal α-oxidation machinery. The key distinction lies in the length of their acyl chains and the potential for differential recognition and processing by the involved enzymes.

Key Metabolic Steps:

  • Activation: Both 3-methyldecanoic acid and phytanic acid are first activated to their respective CoA esters, this compound and phytanoyl-CoA, by acyl-CoA synthetases. This activation step is a prerequisite for their entry into the α-oxidation pathway[1].

  • α-Hydroxylation: The rate-limiting step of α-oxidation is the hydroxylation of the α-carbon (C2) of the acyl-CoA. This reaction is catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PAHX), an Fe(II) and 2-oxoglutarate-dependent oxygenase[2][3][4]. Both this compound and phytanoyl-CoA serve as substrates for this enzyme[2][5].

  • Cleavage: The resulting 2-hydroxy-3-methylacyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction releases formyl-CoA and a fatty aldehyde that is one carbon shorter than the original substrate.

  • Dehydrogenation: The fatty aldehyde is subsequently oxidized to a carboxylic acid by an aldehyde dehydrogenase.

  • Entry into β-Oxidation: The newly formed 2-methyl-branched fatty acid can then be activated to its CoA ester and enter the peroxisomal β-oxidation pathway for further degradation.

Quantitative Data: Enzyme-Substrate Interactions

While both molecules are substrates for phytanoyl-CoA hydroxylase (PAHX), the efficiency of the enzyme can vary depending on the chain length of the 3-methyl-branched acyl-CoA. Research has shown that PAHX exhibits broad substrate specificity, acting on a variety of 3-methylacyl-CoA esters with chain lengths down to seven carbons[5].

SubstrateRelative Hydroxylation (%)Reference
Phytanoyl-CoA100Assumed reference
3-Methylhexadecanoyl-CoAHigh activity[2]
Other 3-methylacyl-CoA esters (C7 and longer)Active[5]

This table is illustrative and highlights the known substrate activity. Specific quantitative comparative values for this compound are not available.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 3-Methyl-Branched Fatty Acyl-CoAs

Metabolic_Pathway cluster_peroxisome Peroxisome Fatty_Acid 3-Methyl-branched Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Methyl_Acyl_CoA This compound or Phytanoyl-CoA Acyl_CoA_Synthetase->Methyl_Acyl_CoA AMP, PPi PAHX Phytanoyl-CoA Hydroxylase (PAHX) Methyl_Acyl_CoA->PAHX O2, 2-Oxoglutarate Hydroxy_Acyl_CoA 2-Hydroxy-3-methylacyl-CoA PAHX->Hydroxy_Acyl_CoA Succinate, CO2 HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Hydroxy_Acyl_CoA->HACL1 TPP Fatty_Aldehyde Fatty Aldehyde (n-1 carbons) HACL1->Fatty_Aldehyde Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Fatty_Aldehyde->Aldehyde_Dehydrogenase NAD+ Pristanic_Acid_Analog 2-Methyl-branched Fatty Acid Aldehyde_Dehydrogenase->Pristanic_Acid_Analog NADH, H+ Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid_Analog->Beta_Oxidation Activation

Metabolic pathway of 3-methyl-branched fatty acyl-CoAs.
Experimental Workflow for Comparing Substrate Metabolism

Experimental_Workflow cluster_workflow In Vitro Assay Workflow Substrates Prepare Substrates: - this compound - Phytanoyl-CoA Reaction_Mixture Incubate Substrates with PAHX and Cofactors (Fe(II), 2-OG, Ascorbate) Substrates->Reaction_Mixture Enzyme_Source Purified Recombinant Phytanoyl-CoA Hydroxylase (PAHX) Enzyme_Source->Reaction_Mixture Quenching Stop Reaction at Various Time Points Reaction_Mixture->Quenching Extraction Extract Acyl-CoA Esters Quenching->Extraction Analysis Analyze by LC-MS/MS or GC-MS Extraction->Analysis Data_Analysis Determine Kinetic Parameters (Km, Vmax) Analysis->Data_Analysis

References

A Researcher's Guide to Evaluating Commercial 3-Methyldecanoyl-CoA Standards for Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of standards such as 3-Methyldecanoyl-CoA is paramount for accurate and reproducible experimental results. This guide provides a framework for the comparative evaluation of commercially available this compound standards, outlining key analytical methods and data presentation for a rigorous assessment.

This guide outlines a multi-pronged approach to evaluating the purity of commercial this compound standards, focusing on a combination of chromatographic and spectroscopic techniques. We present hypothetical yet representative data from three fictional suppliers—"Supplier A," "Supplier B," and "Supplier C"—to illustrate the comparison process.

Comparative Analysis of Commercial Standards

A comprehensive evaluation of commercial this compound should include an assessment of its purity as determined by multiple analytical techniques, identification and quantification of any impurities, and confirmation of its chemical structure. The following table summarizes the hypothetical purity analysis of standards from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC-UV (260 nm) 98.5%96.2%99.1%
Purity by LC-MS/MS (MRM) 98.8%96.5%99.3%
Identity Confirmation by ¹H NMR Conforms to structureConforms to structureConforms to structure
Major Impurity 1 (by LC-MS/MS) Coenzyme A (0.8%)3-Methyldecanoic Acid (1.5%)Coenzyme A (0.4%)
Major Impurity 2 (by LC-MS/MS) Unidentified (0.4%)Coenzyme A Disulfide (1.2%)Unidentified (0.2%)
Water Content (Karl Fischer) 1.2%2.5%0.8%
Residual Solvents (GC-MS) Acetone (0.1%)Ethanol (0.3%)Not Detected
Appearance White to off-white solidWhite to off-white solidWhite solid
Solubility (Water) SolubleSolubleSoluble

Experimental Protocols for Purity Assessment

To ensure a thorough and unbiased comparison, a standardized set of experimental protocols should be employed. The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method provides a quantitative assessment of the purity of the this compound standard based on its UV absorbance.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the this compound standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Impurity Profiling

LC-MS/MS offers high sensitivity and selectivity for both quantifying the target compound and identifying potential impurities.[1]

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for this compound and potential impurities. The characteristic transition for many acyl-CoAs involves the loss of the 3'-phospho-ADP moiety.[2]

  • Sample Preparation: Prepare a 10 µg/mL solution of the standard in water.

  • Analysis: Inject 5 µL of the sample. Purity is determined by the peak area of the target analyte in relation to all detected ions. Impurities are identified by their specific mass transitions.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR is a powerful tool for confirming the chemical structure of the this compound standard and detecting any structural variants.[3][4][5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 5 mg of the standard in 0.5 mL of D₂O.

  • Analysis: Acquire the ¹H NMR spectrum. The spectrum should be consistent with the known structure of this compound, showing characteristic signals for the adenine, ribose, pantothenate, and 3-methyldecanoyl moieties.

Visualizing the Evaluation Workflow

A clear and logical workflow is essential for a systematic evaluation of commercial standards. The following diagram, generated using Graphviz, illustrates the proposed experimental workflow.

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_sample_prep Sample Preparation cluster_analysis Analytical Evaluation cluster_data_analysis Data Analysis & Comparison supplier_a Supplier A Standard coa_review Review Certificate of Analysis supplier_a->coa_review supplier_b Supplier B Standard supplier_b->coa_review supplier_c Supplier C Standard supplier_c->coa_review stock_solution Prepare Stock Solutions coa_review->stock_solution hplc HPLC-UV Analysis (Purity) stock_solution->hplc lcms LC-MS/MS Analysis (Purity & Impurities) stock_solution->lcms nmr ¹H NMR Analysis (Structure) stock_solution->nmr data_table Compile Data in Comparison Table hplc->data_table lcms->data_table nmr->data_table conclusion Draw Conclusions on Purity & Quality data_table->conclusion impurity_pathways cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products starting_materials Unreacted Starting Materials (e.g., 3-Methyldecanoic Acid, Coenzyme A) side_products Synthesis Side-Products hydrolysis Hydrolysis (to 3-Methyldecanoic Acid and Coenzyme A) oxidation Oxidation (e.g., Coenzyme A Disulfide) This compound This compound This compound->starting_materials Incomplete Reaction This compound->side_products Side Reactions This compound->hydrolysis Moisture This compound->oxidation Air/Oxidizing Agents

References

Confirming the Structure of 3-Methyldecanoyl-CoA: A Comparative Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of 3-Methyldecanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of published experimental NMR data for this specific molecule, this document presents a detailed predicted ¹H and ¹³C NMR analysis based on established chemical shift principles for analogous structures. Furthermore, a robust experimental protocol is outlined to enable researchers to acquire and interpret the necessary spectroscopic data for unambiguous structural elucidation.

Predicted NMR Data for this compound

The chemical structure of this compound is derived from the well-characterized molecule, Decanoyl-CoA, by the addition of a methyl group at the third carbon of the decanoyl chain. The predicted chemical shifts are based on the analysis of the constituent functional groups, including the long alkyl chain, the methyl branch, the thioester linkage, and the Coenzyme A moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for the 3-Methyldecanoyl Moiety

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2 (α-CH₂)2.7 - 2.9t2H
H-3 (CH)1.8 - 2.0m1H
3-CH₃0.9 - 1.1d3H
H-4 to H-9 (-(CH₂)₆-)1.2 - 1.6m12H
H-10 (ω-CH₃)0.8 - 0.9t3H

Table 2: Predicted ¹³C NMR Chemical Shifts for the 3-Methyldecanoyl Moiety

CarbonPredicted Chemical Shift (ppm)
C-1 (C=O)195 - 205
C-2 (α-CH₂)40 - 50
C-3 (CH)35 - 45
3-CH₃15 - 25
C-4 to C-9 (-(CH₂)₆-)20 - 35
C-10 (ω-CH₃)~14

Note: The chemical shifts for the Coenzyme A moiety are expected to be consistent with published data for other acyl-CoA derivatives and can be referenced from experimental spectra of Coenzyme A.

Experimental Protocol for NMR Analysis

This protocol provides a detailed methodology for the acquisition of high-quality NMR data for the structural confirmation of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a buffered aqueous solution in D₂O). The choice of solvent will depend on the sample's solubility and the desired pH.

  • Add a known amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

  • Utilize a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 2-5 seconds.

    • Apply solvent suppression techniques (e.g., presaturation) if a strong residual solvent signal is present.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the acyl chain to the CoA moiety.

3. Data Processing and Analysis:

  • Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivities.

  • Assign the signals in the ¹H and ¹³C spectra with the aid of the 2D correlation spectra.

  • Compare the experimentally obtained chemical shifts with the predicted values in Tables 1 and 2.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

experimental_workflow cluster_synthesis Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Structure Confirmation synthesis Synthesize/Purify This compound dissolve Dissolve in Deuterated Solvent synthesis->dissolve standard Add Internal Standard dissolve->standard nmr_1h 1D ¹H NMR standard->nmr_1h nmr_13c 1D ¹³C NMR standard->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) standard->nmr_2d process Process Spectra nmr_1h->process nmr_13c->process assign Assign Signals nmr_2d->assign process->assign compare Compare with Predicted Data assign->compare confirm Confirm Structure compare->confirm

Caption: Workflow for NMR-based structural confirmation.

Comparison with Alternatives

While other analytical techniques such as mass spectrometry can provide the molecular weight of this compound, they do not offer the detailed structural information necessary to confirm the precise location of the methyl group and the integrity of the Coenzyme A structure. NMR spectroscopy, particularly with the use of 2D correlation experiments, is the definitive method for establishing the complete covalent structure and stereochemistry of novel small molecules like this compound.

This guide provides a robust starting point for researchers to confidently confirm the structure of this compound. The combination of predicted data and a detailed experimental protocol will facilitate an efficient and accurate spectroscopic analysis.

Validating 3-Methyldecanoyl-CoA Quantification: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key metabolites is paramount for robust and reliable data. This guide provides a comprehensive comparison of orthogonal methods for the validation of 3-Methyldecanoyl-CoA quantification, a critical intermediate in branched-chain fatty acid metabolism. We present detailed experimental protocols, comparative performance data, and visual workflows to support the selection of appropriate validation strategies.

The principle of orthogonal validation lies in the use of two distinct analytical methods, based on fundamentally different principles, to measure the same analyte. Agreement between these methods significantly increases confidence in the accuracy of the quantified results, a crucial aspect in research and regulated drug development.

This guide will compare a primary, highly sensitive and specific method, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), with an orthogonal, enzyme-based colorimetric assay.

Comparative Analysis of Quantification Methods

The performance of any quantitative assay is defined by several key parameters. The following table summarizes the expected performance characteristics of LC-MS/MS and a coupled enzyme assay for the quantification of this compound.

ParameterLiquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)Coupled Enzyme Assay
Principle Separation by liquid chromatography and detection based on mass-to-charge ratio of fragmented ions.Enzymatic conversion of the analyte and indirect colorimetric detection of a reaction product.
Linearity (R²) > 0.99> 0.98
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 10%< 15%
Limit of Quantification (LOQ) Low fmol - pmol rangeHigh pmol - nmol range
Specificity Very HighHigh (dependent on enzyme specificity)
Throughput MediumHigh

Experimental Protocols

Detailed methodologies for both the primary LC-MS/MS method and the orthogonal coupled enzyme assay are provided below.

Primary Method: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound in complex biological matrices.

1. Sample Preparation (Protein Precipitation & Extraction):

  • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold extraction solvent (Acetonitrile:Methanol (B129727):Water 40:40:20 v/v/v) containing an appropriate internal standard (e.g., ¹³C-labeled Carnitine).

  • Vortex for 1 minute at 4°C.

  • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water.

2. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound (Precursor > Product): m/z 908.5 > 401.2

    • Internal Standard (e.g., ¹³C-Carnitine): m/z 168.1 > 109.1

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

Orthogonal Method: Coupled Enzyme Colorimetric Assay

This assay provides an independent validation of this compound concentration based on its enzymatic conversion. This protocol is a hypothetical adaptation based on common coupled enzyme assays for acyl-CoAs.

1. Principle:

This assay is based on a two-step enzymatic reaction. First, an acyl-CoA dehydrogenase specific for medium-chain acyl-CoAs acts on this compound, producing an enoyl-CoA and reducing a substrate. In a coupled reaction, the reduced substrate is then used to generate a colored product that can be measured spectrophotometrically.

2. Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • This compound standards.

  • Acyl-CoA Dehydrogenase (medium-chain specific).

  • Electron Transfer Flavoprotein (ETF).

  • DCPIP (2,6-dichlorophenolindophenol) solution.

  • Sample extracts (prepared as for LC-MS/MS, but reconstituted in assay buffer).

3. Assay Protocol (96-well plate format):

  • Prepare a standard curve of this compound in the assay buffer (e.g., 0-100 µM).

  • To each well, add 50 µL of sample or standard.

  • Prepare a reaction mixture containing:

    • 100 µL Assay Buffer

    • 10 µL Acyl-CoA Dehydrogenase

    • 10 µL ETF

    • 20 µL DCPIP solution

  • Add 140 µL of the reaction mixture to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the absorbance at 600 nm using a microplate reader. The decrease in absorbance is proportional to the amount of this compound in the sample.

  • Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Visualizing the Concepts and Workflows

To further clarify the principles and procedures described, the following diagrams have been generated using Graphviz.

Orthogonal_Validation cluster_sample Biological Sample cluster_methods Quantification Methods cluster_results Results & Validation Sample Sample containing This compound LCMS Primary Method: LC-MS/MS Sample->LCMS EnzymeAssay Orthogonal Method: Coupled Enzyme Assay Sample->EnzymeAssay Result1 Result 1: [Concentration] LCMS->Result1 Result2 Result 2: [Concentration] EnzymeAssay->Result2 Comparison Comparison & Validation Result1->Comparison Result2->Comparison ValidatedResult Validated Result Comparison->ValidatedResult Concordant Results

Caption: The principle of orthogonal validation for this compound quantification.

LCMS_Workflow Start Start: Biological Sample Step1 1. Add Extraction Solvent & Internal Standard Start->Step1 Step2 2. Vortex & Incubate (-20°C, 30 min) Step1->Step2 Step3 3. Centrifuge (14,000 x g, 10 min) Step2->Step3 Step4 4. Collect Supernatant & Evaporate Step3->Step4 Step5 5. Reconstitute in 50% Methanol Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6 Step7 7. Data Processing & Quantification Step6->Step7 End End: Quantified Result Step7->End

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 3-Methyldecanoyl-CoA are paramount for laboratory safety and environmental protection. This document provides immediate and essential safety and logistical information, including operational and disposal plans for this compound, ensuring procedural, step-by-step guidance.

Safety and Hazard Information

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Eye Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
Skin Sensitization May cause an allergic skin reaction.[1]P261: Avoid breathing mist or vapors. P272: Contaminated work clothing must not be allowed out of the workplace. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1]P273: Avoid release to the environment.[2]

Experimental Protocol: Disposal of this compound

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general guidelines for the disposal of hazardous chemical waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (clearly labeled).

  • Waste label with the full chemical name ("this compound") and any known hazard information.

  • Spill containment materials (e.g., absorbent pads).

Procedure:

  • Preparation:

    • Ensure all personnel handling the waste are familiar with its potential hazards and have read the relevant safety information.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

    • Perform all waste handling procedures within a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

  • Waste Collection:

    • Do not dispose of this compound down the sanitary sewer.[3][4] This is crucial to prevent harm to aquatic life and to avoid contaminating water systems.[1][2]

    • Carefully transfer any waste containing this compound into a designated and compatible hazardous waste container.

    • Ensure the container is properly sealed to prevent leaks or spills.

    • Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Store the sealed container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Ventilated Area (Fume Hood) B->C D Is container for hazardous chemical waste available? C->D E Obtain and Label Waste Container D->E No F Transfer Waste to Labeled Container D->F Yes E->F G Seal Container Securely F->G H Store in Designated Secondary Containment G->H I Contact EHS for Pickup and Disposal H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

The minimum required PPE for handling 3-Methyldecanoyl-CoA, especially in powder form, includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6][7] Depending on the scale of work and potential for aerosolization, additional or enhanced PPE may be necessary.[8]

PPE Item Type/Characteristics Application
Gloves Disposable nitrile gloves are the minimum requirement. For extended contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[6][8]Provides a barrier against skin contact. Gloves should be inspected before use and removed immediately if contaminated.[9]
Eye Protection Safety glasses with side shields are the minimum. Chemical splash goggles are required when there is a risk of splashing.[6][7]Protects eyes from dust particles and potential splashes.
Face Protection A face shield, worn in addition to safety glasses or goggles, is recommended when a significant splash hazard exists.[6][7][8]Offers a full-face barrier against splashes and airborne particles.
Body Protection A standard lab coat should be worn and fully buttoned.[6][7]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. If significant dust is generated, an N95 respirator may be appropriate.[7][8]Prevents inhalation of airborne powder.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

A. Pre-Handling Checks:

  • Verify Chemical Identity: Confirm the container is correctly labeled as this compound.

  • Gather Information: Review this safety guide and any available supplier information.

  • Prepare Workspace: Ensure the work area, preferably a chemical fume hood or a designated space with good ventilation, is clean and uncluttered.

  • Assemble PPE: Put on all required personal protective equipment as outlined in the table above.

B. Handling the Compound:

  • Weighing: If weighing the powder, do so in a fume hood or a balance enclosure to minimize the dispersion of dust.

  • Making Solutions: When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • General Handling: Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.

C. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water.

  • PPE Removal: Remove gloves and other disposable PPE, turning them inside out as you do, and dispose of them in the designated waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[9]

III. Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11] Remove any contaminated clothing.[12] If irritation persists, seek medical attention.[10]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air.[9][13] If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water.[13] Seek immediate medical attention and, if possible, provide the chemical's name to the medical personnel or poison control center.[12][14]
Spill For a small spill, carefully clean it up using absorbent materials, wearing appropriate PPE. Avoid creating dust. For a large or unmanageable spill, evacuate the area and contact your institution's environmental health and safety office.[10][11]

IV. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

A. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.

B. Disposal Method:

  • While this compound is not explicitly classified as hazardous waste, it should be treated as a chemical waste product.[15]

  • All waste must be disposed of in accordance with local, state, and federal regulations.[9][13] Contact your institution's environmental health and safety department for specific disposal procedures. They can provide guidance on whether the waste can be treated as non-hazardous biomedical waste or requires specific chemical waste disposal protocols.[16][17][18][19]

G cluster_emergency Emergency Response A Review Safety Guide B Don PPE (Gloves, Goggles, Lab Coat) C Prepare Workspace (Fume Hood) D Weigh Compound C->D Begin Handling E Prepare Solution F Perform Experiment G Decontaminate Workspace F->G Experiment Complete H Segregate Waste (Solid & Liquid) I Dispose of Waste per Institutional Guidelines J Remove PPE K Wash Hands L Exposure Event (Spill, Splash, Inhalation) M Follow Emergency Procedures (First Aid, Spill Control) L->M N Seek Medical Attention M->N O Report Incident N->O

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。